Product packaging for 2,3-Dihydroxyterephthalic acid(Cat. No.:CAS No. 19829-72-2)

2,3-Dihydroxyterephthalic acid

Cat. No.: B1584620
CAS No.: 19829-72-2
M. Wt: 198.13 g/mol
InChI Key: OHLSHRJUBRUKAN-UHFFFAOYSA-N
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Description

2,3-Dihydroxyterephthalic acid is a useful research compound. Its molecular formula is C8H6O6 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O6 B1584620 2,3-Dihydroxyterephthalic acid CAS No. 19829-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxyterephthalic acid
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InChI

InChI=1S/C8H6O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)
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InChI Key

OHLSHRJUBRUKAN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)C(=O)O
Source PubChem
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Molecular Formula

C8H6O6
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DSSTOX Substance ID

DTXSID50173556
Record name 2,3-Dihydroxyterephthalic acid
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Molecular Weight

198.13 g/mol
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CAS No.

19829-72-2
Record name 2,3-Dihydroxy-1,4-benzenedicarboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyterephthalic acid (2,3-DHTA), a functionalized aromatic dicarboxylic acid, is a molecule of significant scientific interest. Its unique substitution pattern, featuring adjacent hydroxyl groups and para-positioned carboxylic acids, imparts specific chemical properties that make it a valuable building block in several advanced applications. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of 2,3-DHTA, offering field-proven insights and detailed methodologies to support its application in materials science, polymer chemistry, and pharmaceutical development.[1][2][3] As an important intermediate, the quality and purity of 2,3-DHTA are paramount, directly influencing the outcomes of subsequent synthetic endeavors.[3]

Introduction to this compound: Structure and Significance

This compound, systematically named 2,3-dihydroxybenzene-1,4-dicarboxylic acid, is an organic compound with the molecular formula C₈H₆O₆.[1][4] Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, and two hydroxyl groups at positions 2 and 3. This arrangement allows for a wide range of chemical modifications, making it a versatile precursor.[3]

The primary applications of 2,3-DHTA stem from its role as a monomer and a molecular linker. It is utilized as an intermediate in the synthesis of specialized polyesters and polycarbonates.[1] Furthermore, its structural motifs are highly sought after in the design of metal-organic frameworks (MOFs), where the carboxylic acid and hydroxyl groups can coordinate with metal ions to form porous, crystalline structures with applications in gas storage and catalysis.[5] In the pharmaceutical sector, the compound serves as a crucial starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19829-72-2[2][6]
Molecular Formula C₈H₆O₆[1][4]
Molecular Weight 198.13 g/mol [1][4]
IUPAC Name This compound[7][8]
Appearance Light yellow solid[9]
Topological Polar Surface Area 115 Ų[7][9]
Hydrogen Bond Donors 4[9]
Hydrogen Bond Acceptors 6[9]
InChI Key OHLSHRJUBRUKAN-UHFFFAOYSA-N[1][6]

Synthesis Pathway and Experimental Protocol

While various synthetic routes exist for hydroxylated benzoic acids, a common and effective strategy involves the nucleophilic substitution of a halogenated precursor. The following section details a conceptual pathway for the synthesis of 2,3-DHTA, based on established principles of aromatic chemistry, analogous to methods used for related isomers like 2,5-dihydroxyterephthalic acid.[10]

Conceptual Synthesis: Hydrolysis of 2,3-Dihaloterephthalic Acid

The core of this proposed synthesis is the copper-catalyzed hydrolysis of a 2,3-dihaloterephthalic acid precursor (e.g., 2,3-dibromoterephthalic acid) in an aqueous basic solution. The presence of a copper catalyst is crucial for facilitating the nucleophilic substitution of the aryl halides, which are typically unreactive under standard conditions.

Synthesis_of_2,3-DHTA Precursor 2,3-Dibromoterephthalic Acid Intermediate Dibasic Salt Intermediate Precursor->Intermediate Hydrolysis Product This compound Intermediate->Product Acidification reagents1 1. NaOH (aq) 2. Cu Catalyst reagents2 HCl (aq)

Caption: Proposed reaction pathway for 2,3-DHTA synthesis.

Rationale of Experimental Choices
  • Precursor: 2,3-Dihaloterephthalic acid is selected due to the established chemistry of nucleophilic aromatic substitution on halogenated rings. Bromo-derivatives often provide a good balance of reactivity and stability.

  • Base (NaOH): A strong base like sodium hydroxide is required to deprotonate the carboxylic acids, forming a water-soluble salt, and to act as the nucleophile (hydroxide ion) for the substitution reaction.

  • Catalyst (Copper): Copper catalysis is a well-documented method for promoting hydroxylation of aryl halides, proceeding through a mechanism that lowers the activation energy for the substitution.

  • Acidification (HCl): After the reaction, the product exists as a sodium salt. Acidification with a strong mineral acid like HCl is necessary to protonate the carboxylate and phenoxide groups, causing the final this compound product to precipitate out of the aqueous solution.[11]

Detailed Experimental Protocol

Note: This is a representative protocol and may require optimization for yield and purity.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-dibromoterephthalic acid (1 equivalent), an aqueous solution of sodium hydroxide (4-5 equivalents in water), and a catalytic amount of copper(I) oxide or copper powder (e.g., 5-10 mol%).

  • Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress should be monitored using a suitable technique, such as HPLC, until the starting material is consumed. This may take several hours to complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the copper catalyst.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid while stirring until the solution becomes strongly acidic (pH 1-2). A light-yellow precipitate should form.[9]

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

    • For further purification, recrystallize the solid from a suitable solvent system (e.g., water or an ethanol/water mixture).

    • Dry the purified crystals under vacuum to yield this compound. Purity should be assessed via HPLC and NMR. Commercial grades typically exceed 95-97% purity.[1][5][8]

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of the synthesized 2,3-DHTA is critical. A multi-technique approach is necessary for unambiguous characterization.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesized_Product Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR FTIR Spectroscopy Synthesized_Product->IR HPLC HPLC Synthesized_Product->HPLC Thermal Thermal Analysis (TGA/DSC) Synthesized_Product->Thermal Structure Structure & Identity Confirmed NMR->Structure MS->Structure IR->Structure Purity Purity Assay (>97%) HPLC->Purity Stability Thermal Stability Profile Thermal->Stability

Caption: Integrated workflow for the characterization of 2,3-DHTA.

Spectroscopic and Chromatographic Analysis
  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets due to coupling. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, the positions of which can be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the four unique aromatic carbons (two protonated, two substituted) and a signal for the carboxylic acid carbon. The chemical shifts will be influenced by the electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups.[1]

    • O-H Stretch: A broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the overlapping stretches of the carboxylic acid and hydroxyl O-H groups.

    • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

    • C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 198.0164 g/mol .[7][9] Common fragments observed in GC-MS analysis include peaks at m/z 180 (loss of H₂O) and 162 (loss of 2H₂O).[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reverse-phase method using a C18 column is typically employed.[6]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is effective for separation.[6]

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring allows for quantification of the main peak and any impurities.

Thermal and Structural Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information on the thermal stability, melting point, and decomposition behavior of the material.[12][13]

    • TGA: A TGA thermogram, typically run under an inert nitrogen atmosphere, will show the temperature at which the compound begins to decompose. For terephthalic acid and its derivatives, mass loss can sometimes be associated with sublimation before decomposition.[14]

    • DSC: The DSC curve reveals thermal transitions. An endothermic peak would indicate melting, while exothermic peaks typically correspond to decomposition.[15] Simultaneous TGA-DSC analysis is highly informative, as it can distinguish between melting (an endotherm with no mass loss) and decomposition (which involves mass loss).[16]

Safety, Handling, and Storage

  • Hazard Identification: this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8] It should be protected from light and moisture and kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][8]

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis and characterization of this compound. By understanding the rationale behind the synthetic methodology and employing a robust, multi-technique characterization workflow, researchers can confidently produce and validate this valuable chemical intermediate. The protocols and insights provided herein are designed to empower scientists in drug discovery, materials science, and polymer chemistry to leverage the unique properties of 2,3-DHTA in their innovative research and development efforts.

References

An In-Depth Technical Guide to the Spectroscopic Properties of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Fingerprint of a Versatile Building Block

2,3-Dihydroxyterephthalic acid, a seemingly simple aromatic dicarboxylic acid, holds significant potential in the realms of materials science and drug development. Its unique structural features—a rigid benzene core functionalized with both carboxylic acid and vicinal hydroxyl groups—make it an exceptional chelating agent and a versatile precursor for the synthesis of advanced materials such as metal-organic frameworks (MOFs).[1][2] Understanding the intricate details of its spectroscopic properties is paramount for its effective utilization, enabling researchers to probe its interactions, monitor its purity, and predict its behavior in various chemical environments. This guide, designed for the discerning scientist, provides a comprehensive exploration of the spectroscopic characteristics of this compound, moving beyond a mere cataloging of data to offer insights into the underlying principles and practical experimental considerations.

Foundational Knowledge: Synthesis and Purification

A prerequisite to any spectroscopic investigation is the availability of a pure sample. The synthesis of this compound can be approached through several routes, with the Kolbe-Schmitt reaction of catechol being a prominent method.[3] An improved, large-scale synthesis has been developed to enhance yield and purity, which is crucial for obtaining clean and interpretable spectroscopic data.[3][4]

Experimental Protocol: Synthesis of this compound via the Kolbe-Schmitt Reaction[3]

This protocol outlines a general approach for the synthesis. For large-scale production, specific optimizations regarding pressure and temperature may be necessary.

Materials:

  • Catechol

  • Potassium bicarbonate

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Methanol

Procedure:

  • In a high-pressure autoclave, combine catechol and potassium bicarbonate.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 0.3 MPa).[3]

  • Heat the mixture to the reaction temperature (e.g., 150-200°C) and maintain for a specified duration with constant stirring.[5]

  • After cooling, cautiously vent the autoclave.

  • Dissolve the solid residue in water.

  • Acidify the solution with concentrated hydrochloric acid until precipitation is complete.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as a methanol/water mixture.

  • Dry the purified crystals under vacuum.

Trustworthiness through Self-Validation: The purity of the synthesized this compound should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[6] The spectroscopic methods detailed in the subsequent sections will serve as a further validation of the product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct reflection of the molecule's symmetry. In a typical deuterated solvent like DMSO-d₆, the following key signals are expected:

  • Aromatic Protons (H-5, H-6): Due to the molecule's symmetry, the two protons on the benzene ring are chemically equivalent. They will appear as a singlet. The chemical shift of these protons is influenced by the electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl groups.

  • Hydroxyl Protons (-OH): The two hydroxyl protons are also equivalent and will typically present as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Carboxylic Acid Protons (-COOH): The two carboxylic acid protons are equivalent and will appear as a very broad singlet at a downfield chemical shift, often above 10 ppm. This significant downfield shift is characteristic of acidic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. For this compound, four distinct carbon signals are anticipated in a proton-decoupled spectrum:

  • Carboxylic Carbons (-COOH): A single resonance in the downfield region (typically >165 ppm) corresponding to the two equivalent carboxylic acid carbons.

  • Hydroxylated Aromatic Carbons (C-2, C-3): A single peak representing the two equivalent carbons directly attached to the hydroxyl groups.

  • Carboxylated Aromatic Carbons (C-1, C-4): A single signal for the two equivalent carbons bonded to the carboxylic acid groups.

  • Protonated Aromatic Carbons (C-5, C-6): A single peak corresponding to the two equivalent carbons bearing hydrogen atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-COOH~168
C-2, C-3 (-OH)~148
C-1, C-4 (-COOH)~120
C-5, C-6 (-H)~118

Note: Predicted values are based on computational models and may vary from experimental data. Experimental verification is crucial.

Expertise in Practice: When acquiring NMR spectra, the choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve the polar analyte and for its characteristic solvent peaks that do not interfere with the signals of interest. For quantitative analysis, ensuring complete dissolution and using an internal standard are essential for accuracy.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of its hydroxyl and carboxylic acid moieties.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDescription
3300-2500 (broad)O-H stretchCarboxylic Acid & PhenolA very broad and intense band due to extensive hydrogen bonding.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group.
~1600 & ~1500C=C stretchAromatic RingTwo bands of variable intensity typical for aromatic rings.[7]
~1300C-O stretch / O-H bendCarboxylic Acid & PhenolIn-plane bending and stretching vibrations.
Below 900C-H bendAromatic RingOut-of-plane bending vibrations that can provide information on ring substitution.[7]

Causality in Interpretation: The broadness of the O-H stretching band is a direct consequence of the extensive intermolecular and intramolecular hydrogen bonding network established by the carboxylic acid and hydroxyl groups. This feature is a hallmark of the solid-state structure of this compound.

Electronic Spectroscopy: Unraveling the Photophysical Behavior

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and its potential as a luminescent material.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic system. The presence of both electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups influences the position and intensity of these bands. The absorption maxima for the parent compound, terephthalic acid, are observed at approximately 190 nm, 241 nm, and 285 nm.[8] The introduction of the hydroxyl groups is expected to cause a bathochromic (red) shift in these absorption bands.

Experimental Protocol: Quantitative UV-Vis Analysis

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol).[9] Create a series of dilutions from the stock solution to generate a calibration curve.[10]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorbance spectrum of each standard solution and the unknown sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance at λmax versus concentration. Use the linear regression of the calibration curve to determine the concentration of the unknown sample.

The Influence of Solvent: The choice of solvent can significantly impact the UV-Vis spectrum.[11] Polar solvents can interact with the solute through hydrogen bonding, leading to shifts in the absorption maxima.[11] It is crucial to report the solvent used when presenting UV-Vis data.

Fluorescence Spectroscopy

Hydroxyterephthalic acids are known to be fluorescent, and this property is often exploited in the design of fluorescent sensors and MOFs. The fluorescence of this compound arises from the radiative decay of an electron from the lowest vibrational level of the first excited singlet state to the ground state.

Key Parameters:

  • Excitation Spectrum: A plot of fluorescence intensity at a fixed emission wavelength versus the excitation wavelength. The excitation spectrum should ideally mirror the absorption spectrum.

  • Emission Spectrum: A plot of fluorescence intensity versus wavelength at a fixed excitation wavelength.

  • Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[12]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield [12][13][14]

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).[15]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]

  • Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions.

  • Calculation: The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[13]

Diagram 1: Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of 2,3-DHTA Purification Recrystallization Synthesis->Purification Purity_Check HPLC & Melting Point Purification->Purity_Check NMR NMR Spectroscopy (¹H & ¹³C) Purity_Check->NMR Pure Sample IR FT-IR Spectroscopy Purity_Check->IR Pure Sample UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Pure Sample Fluorescence Fluorescence Spectroscopy Purity_Check->Fluorescence Pure Sample Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Photophysical_Properties Photophysical Properties Fluorescence->Photophysical_Properties

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion: A Foundation for Innovation

The spectroscopic properties of this compound provide a detailed molecular portrait, essential for its application in advanced materials and pharmaceutical research. This guide has laid out the foundational principles and practical methodologies for characterizing this versatile molecule using a suite of spectroscopic techniques. By understanding the nuances of its NMR, IR, UV-Vis, and fluorescence spectra, researchers are better equipped to control its synthesis, verify its purity, and ultimately, harness its full potential in their scientific endeavors. The self-validating nature of these interconnected spectroscopic techniques ensures a high degree of confidence in the structural and photophysical characterization, paving the way for the rational design of novel materials and therapeutics.

References

2,3-dihydroxyterephthalic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dihydroxyterephthalic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present available data, and provide a detailed experimental protocol for its determination.

Introduction: The Significance of this compound and its Solubility

This compound (CAS 19829-72-2) is a phenolic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of multiple hydrogen bond donors and acceptors make it a valuable building block for metal-organic frameworks (MOFs) and a potential candidate for various pharmaceutical applications. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological studies. A thorough understanding of its solubility behavior is paramount for its effective application.

Theoretical Framework: Understanding the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several key factors come into play:

  • Polarity: The presence of two carboxylic acid groups and two hydroxyl groups makes this compound a highly polar molecule.[3] These functional groups can engage in strong hydrogen bonding.

  • Hydrogen Bonding: The hydroxyl and carboxylic acid moieties can act as both hydrogen bond donors and acceptors. This extensive hydrogen bonding network contributes to its relatively low solubility in non-polar organic solvents and higher solubility in polar, protic, and aprotic solvents that can disrupt or participate in this network.

  • Molecular Structure: The planar and rigid structure of the benzene ring can facilitate crystal packing, leading to a higher lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.

Generally, polar solvents are more effective at dissolving polar solutes.[4] For phenolic compounds like this compound, solvents capable of hydrogen bonding, such as alcohols, are often good candidates.[5]

Molecular Structure and Interactions

The structure of this compound is key to its solubility characteristics. The following diagram illustrates its molecular structure and potential for hydrogen bonding.

Caption: Molecular structure of this compound.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and the known solubility of similar phenolic acids, a qualitative and predicted solubility profile can be constructed. For comparison, the solubility of its isomer, 2,5-dihydroxyterephthalic acid, has been reported in several solvents.[6]

Solvent Solvent Type Predicted Solubility of this compound Reported Solubility of 2,5-Dihydroxyterephthalic Acid ( g/100g solvent at 298.15 K) [6]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh15.6
N,N-Dimethylformamide (DMF) Polar AproticHigh10.2
N,N-Dimethylacetamide (DMAc) Polar AproticHigh5.8
Methanol Polar ProticModerate0.45
Ethanol Polar ProticModerate0.23
Acetic Acid Polar ProticModerate0.34
Acetone Polar AproticLow to ModerateNot Reported
Ethyl Acetate Moderately PolarLowNot Reported
Toluene Non-polarVery LowNot Reported
Hexane Non-polarVery LowNot Reported

Note: The predicted solubility is based on theoretical principles and analogy to similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Determining Solubility

This section provides a robust, step-by-step protocol for the experimental determination of the solubility of this compound.

Materials and Equipment
  • This compound (purity ≥97%)[7]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the workflow for determining the solubility of this compound.

Solubility_Determination_Workflow A Prepare saturated solution: Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C Separate solid and liquid phases (Centrifugation) B->C D Withdraw supernatant and filter (0.22 µm syringe filter) C->D E Dilute supernatant with a known volume of solvent D->E F Quantify concentration using HPLC or UV-Vis spectroscopy E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered supernatant using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute in the supernatant.

  • Calculation of Solubility:

    • The solubility is the concentration of this compound in the saturated supernatant, typically expressed in mg/mL or mol/L.

Practical Considerations and Troubleshooting

  • Purity of Compound and Solvents: The presence of impurities can significantly affect solubility measurements. Always use high-purity compounds and solvents.

  • Equilibrium Time: It is essential to ensure that the system has reached equilibrium. A time-course study can be performed to determine the optimal equilibration time.

  • Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately controlled temperature throughout the experiment.

  • pH Effects: For protic solvents, the pH of the solution can influence the ionization state of the carboxylic acid and hydroxyl groups, thereby affecting solubility.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is limited in publicly available literature, a strong theoretical understanding of its chemical nature allows for informed predictions. Its high polarity and capacity for hydrogen bonding suggest a preference for polar solvents. For precise applications, the experimental protocol detailed in this guide provides a reliable method for determining its solubility in any solvent of interest. This information is critical for the successful design of synthetic routes, purification strategies, and formulation development involving this promising compound.

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Key MOF Linker

2,3-Dihydroxyterephthalic acid (2,3-dhtp) is a multifunctional aromatic carboxylic acid of significant interest in materials science. Its molecular architecture, featuring two carboxylic acid groups and two adjacent hydroxyl groups, presents a rich array of potential coordination sites and hydrogen-bonding functionalities. This makes it a highly valuable linker molecule for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). MOFs constructed from this linker, such as the flexible copper-based SIMOF-6, have demonstrated unique properties responsive to external stimuli, highlighting the critical role of the linker's geometry and connectivity.[1][2][3]

Despite its importance, the crystal structure of the pure, unbound this compound molecule has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose. First, it provides a robust, field-proven methodological framework for researchers to independently determine this novel crystal structure. Second, it offers a predictive analysis of the likely supramolecular arrangement, grounded in established crystallographic principles and comparison with its well-characterized isomer, 2,5-dihydroxyterephthalic acid. This document is structured not as a rigid protocol, but as a logical, causality-driven guide for the de novo structural elucidation of 2,3-dhtp and similarly important organic molecules.

Part I: From Synthesis to Single Crystal – The Foundational Workflow

The quality of a crystal structure analysis is inextricably linked to the quality of the single crystal itself. The journey begins with the synthesis of high-purity material and culminates in the meticulous process of crystallization.

Synthesis of this compound

A reliable route to 2,3-dhtp is the Kolbe-Schmidt carboxylation of catechol.[4] This reaction involves the ortho-carboxylation of a phenoxide under carbon dioxide pressure.

Protocol Rationale: The Kolbe-Schmidt reaction is a powerful method for introducing carboxylic acid groups onto a phenol ring. Using catechol (1,2-dihydroxybenzene) as the starting material ensures the correct ortho-positioning of the hydroxyl groups relative to each other. The reaction proceeds via the nucleophilic attack of the phenoxide ion on CO2; therefore, anhydrous conditions and the presence of a base (like potassium bicarbonate) to generate the phenoxide in situ are critical for good yield. Acidification in the final step is required to protonate the carboxylate and phenoxide groups, precipitating the desired acid.[4]

Step-by-Step Synthesis Protocol:

  • Drying: Thoroughly dry catechol and potassium bicarbonate under vacuum at 60-80 °C for several hours to remove any residual water.

  • Reaction Setup: In a high-pressure autoclave, combine dry catechol and an excess of dry potassium bicarbonate.

  • Carboxylation: Seal the autoclave, purge with inert gas, and then pressurize with dry carbon dioxide (CO2). Heat the mixture while stirring. The reaction conditions (temperature and pressure) must be carefully optimized but typically involve heating above 150 °C.

  • Workup: After cooling, the solid reaction mass is dissolved in water.

  • Purification: The aqueous solution may be filtered to remove any insoluble impurities.

  • Acidification: Slowly add a strong acid (e.g., concentrated HCl) to the aqueous solution until the pH is highly acidic (pH < 2). This will precipitate the this compound.

  • Isolation: Collect the solid product by filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum. The purity should be checked by NMR and mass spectrometry before proceeding.

Cultivating X-ray Quality Crystals: The Slow Evaporation Method

For aromatic carboxylic acids, the slow evaporation technique is often the most successful for obtaining single crystals of sufficient size and quality for X-ray diffraction.[5] The core principle is to allow solvent molecules to leave a saturated solution at a slow, controlled rate, giving the solute molecules time to self-assemble into a highly ordered crystalline lattice.

Protocol Rationale: Rapid precipitation traps solvent and introduces defects, leading to microcrystalline powder or amorphous solid.[6] Slow evaporation avoids this by maintaining the system near equilibrium. The choice of solvent is the most critical variable. An ideal solvent is one in which the compound is moderately soluble.[5] If the compound is too soluble, it will not crystallize; if it is poorly soluble, a saturated solution cannot be prepared. Using a solvent system (a good solvent mixed with a poorer "anti-solvent") provides finer control over solubility.[7]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Test the solubility of ~5 mg of purified 2,3-dhtp in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof). Identify a solvent or solvent pair that provides moderate solubility. Hydrogen-bonding solvents are often effective for this class of molecule.[7]

  • Solution Preparation: Dissolve the compound (~15-20 mg) in a minimal amount of the chosen "good" solvent in a clean, small glass vial (an NMR tube or a 1-dram vial is ideal).[6] Gentle warming may be used to aid dissolution. If a co-solvent system is used, add the "anti-solvent" dropwise until the solution becomes faintly turbid, then add a final drop of the "good" solvent to redissolve the precipitate.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with parafilm and pierce it with one or two small holes using a fine needle.[5] This prevents dust from entering while controlling the evaporation rate.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks. Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they should be harvested promptly.

Part II: The Structure Determination Gauntlet

Once a suitable crystal is obtained, the process of elucidating its atomic arrangement begins. The primary method is Single-Crystal X-ray Diffraction (SCXRD). However, if only microcrystalline powder is produced, structure solution from Powder X-ray Diffraction (PXRD) is a viable and powerful alternative.[8][9]

G cluster_0 Part I: Sample Preparation cluster_1 Part II: Data Collection & Analysis Synthesis Synthesis & Purification Crystallization Crystallization Trials Synthesis->Crystallization Single_Crystal Single Crystal Found? Crystallization->Single_Crystal SCXRD SCXRD Data Collection Single_Crystal->SCXRD Yes PXRD PXRD Data Collection Single_Crystal->PXRD No Solve_SCXRD Structure Solution & Refinement (SCXRD) SCXRD->Solve_SCXRD Final_Structure Final Validated Crystal Structure Solve_SCXRD->Final_Structure Solve_PXRD Structure Solution & Refinement (PXRD) PXRD->Solve_PXRD Solve_PXRD->Final_Structure

Caption: Overall workflow for crystal structure determination.

Method A: Single-Crystal X-ray Diffraction (SCXRD)

This is the gold standard for structure determination, providing unambiguous atomic positions and geometric parameters.

Experimental Workflow:

  • Crystal Selection & Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop using cryoprotectant oil.

  • Data Collection: Mount the loop on the diffractometer goniometer. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using crystallographic metrics. Key indicators include the R-factors (R1 and wR2), which should be low (ideally < 0.05 for R1), and the Goodness-of-Fit (GooF), which should be close to 1.0.

Method B: Structure Determination from Powder X-ray Diffraction (PXRD)

When single crystals are unattainable, PXRD offers a path to structure solution, as successfully demonstrated for the anhydrous form of 2,5-dihydroxyterephthalic acid.[10]

Experimental Workflow:

  • Sample Preparation: The microcrystalline powder is gently packed into a thin capillary to minimize preferred orientation of the crystallites.[11]

  • Data Collection: High-resolution PXRD data are collected, often using a synchrotron source or a laboratory diffractometer with high-performance optics to achieve the best possible peak separation.[12]

  • Indexing: The first and most challenging step is to determine the unit cell parameters and space group from the peak positions in the powder pattern.

  • Structure Solution: Since the reflection intensities are heavily overlapped, real-space methods are used. A trial structure of the molecule is generated and its position, orientation, and torsion angles are varied within the unit cell to find the best fit to the experimental pattern.

  • Rietveld Refinement: Once a plausible solution is found, the entire crystal structure (including atomic positions, lattice parameters, and peak shape parameters) is refined against the full powder pattern using the Rietveld method.[11]

Part III: Predictive Structural Analysis of this compound

In the absence of an experimental structure, we can predict the most probable supramolecular arrangement of 2,3-dhtp by applying the well-established principles of hydrogen bonding in organic acids. The molecule contains four hydrogen bond donors (-OH) and six acceptors (O=C, -OH), predisposing it to form an extensive and robust hydrogen-bonded network.

Key Hydrogen-Bonding Motifs (Hypotheses)
  • Intramolecular O-H···O=C Hydrogen Bond: The ortho arrangement of a hydroxyl and a carboxylic acid group creates a strong predisposition for a six-membered S(6) intramolecular hydrogen bond. This is a highly stable arrangement commonly seen in analogous structures like salicylic acid and is confirmed to exist in the 2,5-dhtp isomer.[10] This interaction would likely cause the hydroxyl hydrogen and carbonyl oxygen to be oriented towards each other.

  • Intermolecular Carboxylic Acid Dimer: The most ubiquitous supramolecular synthon in carboxylic acid crystal structures is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, forming a robust R22(8) graph set motif.[10]

Predicted Supramolecular Structure: The final crystal packing will be a delicate balance between these competing interactions. It is highly probable that the strong intramolecular S(6) hydrogen bond will form first. This pre-organization will then influence the intermolecular packing. The most likely overall structure will involve molecules forming the intramolecular bond, which then pack into the classic R22(8) carboxylic acid dimers. The second hydroxyl group would then be available to form further intermolecular hydrogen bonds, potentially linking the primary dimers into sheets or chains.

Caption: Predicted dominant hydrogen-bonding motifs for 2,3-dhtp.

Comparative Data from 2,5-Dihydroxyterephthalic Acid

The crystal structure of the anhydrous 2,5-isomer, solved from powder diffraction data, provides an excellent benchmark for what to expect from the 2,3-isomer.[10]

Parameter2,5-Dihydroxyterephthalic Acid (Anhydrous)[10]This compound (Predicted)
Crystal System TriclinicLikely low symmetry (Triclinic or Monoclinic)
Space Group P-1Likely centrosymmetric (e.g., P-1 or P21/c)
Intramolecular H-Bond Present (O-H···O=C)Highly Probable
Intermolecular H-Bond Centrosymmetric R22(8) DimerHighly Probable
Key Feature H-bonds link dimers into chains along[8]Packing will depend on interplay of ortho-OH groups

The key difference will arise from the positioning of the hydroxyl groups. In the 2,5-isomer, the para-arrangement allows for a relatively planar and symmetric packing. In the 2,3-isomer, the adjacent hydroxyl groups may lead to steric hindrance or additional, more complex hydrogen bonding patterns (e.g., between the two hydroxyl groups of adjacent molecules), potentially resulting in a twisted or layered packing arrangement.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a complete and scientifically grounded pathway for its determination. By following the detailed protocols for synthesis, crystallization, and data analysis via SCXRD or PXRD, researchers are well-equipped to solve this novel structure. The predictive analysis, based on fundamental principles of supramolecular chemistry and comparison with known isomers, establishes a clear hypothesis of a structure dominated by robust intramolecular S(6) and intermolecular R22(8) hydrogen-bonding motifs. The determination of this structure will be a valuable contribution to the field, enabling a deeper understanding of its role in constructing functional materials and providing critical data for the computational design of next-generation MOFs and other advanced crystalline solids.

References

An In-Depth Technical Guide on the Chemical and Physical Properties of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydroxyterephthalic acid (DHTA), a polyfunctional aromatic compound, has emerged as a molecule of significant interest within the scientific community, particularly for researchers, scientists, and professionals in drug development and materials science. Its unique chemical architecture, featuring a benzene ring substituted with two carboxylic acid groups and two adjacent hydroxyl groups, imparts a rich and versatile reactivity. This guide provides a comprehensive exploration of the chemical and physical properties of DHTA, offering field-proven insights into its synthesis, characterization, and applications. The inherent chelating ability and the potential for diverse chemical modifications make this compound a valuable building block in the synthesis of novel compounds and materials.[1][2]

The strategic placement of the hydroxyl and carboxylic acid moieties on the aromatic ring allows for a wide array of chemical transformations, making it an excellent precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Furthermore, its capacity to coordinate with metal ions has positioned it as a key ligand in the burgeoning field of metal-organic frameworks (MOFs), which have shown promise in gas storage, catalysis, and separation technologies.[2]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its application and handling. These properties are summarized in the table below, followed by a detailed discussion.

PropertyValueSource
Molecular Formula C₈H₆O₆[3][4][5]
Molecular Weight 198.13 g/mol [3][4][5]
Appearance Light yellow solid[6]
Melting Point 289-290 °C[7]
Solubility Soluble in water due to hydroxyl groups.[3] Also soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and acetic acid, with solubility increasing with temperature.[8][3][8]
pKa Data not explicitly available in the search results, but the presence of two carboxylic acid and two phenolic hydroxyl groups suggests multiple dissociation constants.
LogP 0.4942 to 1.67[5][9]
Topological Polar Surface Area (TPSA) 115.06 Ų[5][6]
Structural Elucidation and Rationale for Properties

The chemical structure of this compound is the primary determinant of its physical and chemical behavior. The presence of two carboxylic acid groups, which are electron-withdrawing, and two hydroxyl groups, which are electron-donating, on the same aromatic ring creates a unique electronic environment. This electronic interplay influences the molecule's acidity, reactivity, and intermolecular interactions.

The high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding, facilitated by the four protic functional groups (two carboxyl and two hydroxyl).[7] These extensive hydrogen bonding networks also contribute to its solubility in polar solvents like water and DMSO.[3][8] The LogP value, which is a measure of lipophilicity, is relatively low, indicating a preference for hydrophilic environments, consistent with its solubility in polar solvents.[5][9]

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA of 115.06 Ų suggests that the molecule may have limited passive diffusion across biological membranes, a critical consideration in drug design.[5][6]

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Experimental Protocols and Characterization

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of dihydric alcohols like ethylene glycol or glycerol with concentrated sulfuric acid at elevated temperatures (around 200°C).[3] Another reported method involves the reaction of hydroquinone with potassium hydroxide.[10]

A generalized synthesis protocol is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting dihydric alcohol and concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to 200°C with continuous stirring. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is then precipitated by adding the reaction mixture to ice-cold water.

  • Purification: The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[11] The purity of the final product should be confirmed by analytical techniques.

Rationale for Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a dehydrating agent and a catalyst in the hydrolysis reaction.

  • High Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Recrystallization: A standard purification technique for solid organic compounds that relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Synthesis Workflow Diagram

G Start Starting Materials (e.g., Dihydric Alcohol, H₂SO₄) Reaction Reaction at 200°C (Hydrolysis) Start->Reaction Mixing Workup Precipitation in Ice Water Reaction->Workup Cooling Purification Filtration & Recrystallization Workup->Purification Isolation Product Pure this compound Purification->Product Characterization

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound are typically confirmed using a suite of spectroscopic techniques.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum of DHTA will exhibit characteristic absorption bands. A broad peak corresponding to the O-H stretching of the carboxylic acid and hydroxyl groups is expected around 3500-2500 cm⁻¹. A sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. Aromatic C-H and C=C stretching vibrations will appear in their respective characteristic regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbons, the carbons bearing the hydroxyl groups, and the other aromatic carbons, providing further confirmation of the molecular structure.

  • UV-Vis Spectroscopy: Due to the presence of the aromatic ring with activating hydroxyl groups, this compound is expected to absorb UV and possibly visible light.[12][13] The introduction of hydroxyl groups into the terephthalic acid ligand can extend the absorption range of the molecule.[12]

Applications in Research and Development

Role in Drug Development

The versatile chemical nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals.[1] The presence of multiple reactive sites allows for the construction of complex molecular scaffolds with potential therapeutic applications. Its ability to be modified through reactions like esterification and amidation enables the fine-tuning of physicochemical properties to optimize drug-like characteristics.[1][2]

Building Block for Metal-Organic Frameworks (MOFs)

A significant application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The catechol-like functionality of DHTA (two adjacent hydroxyl groups) provides a strong chelation site for metal ions, leading to the formation of stable and often porous frameworks.[6][14] These MOFs are being investigated for a wide range of applications, including:

  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption and storage of gases.[15][16]

  • Catalysis: The metal centers and the organic linkers within MOFs can act as catalytic sites.[2]

  • Sensing: The interaction of guest molecules with the MOF framework can lead to detectable changes in physical properties, enabling their use as sensors.

The use of dihydroxyterephthalic acid derivatives in the synthesis of MOFs like UiO-66 has been shown to introduce desirable properties such as enhanced light absorption and photocatalytic activity.[12][17]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For storage, it is recommended to keep it in an inert atmosphere at 2-8°C.[18]

Conclusion

This compound is a multifunctional aromatic compound with a unique combination of chemical and physical properties. Its versatile reactivity and ability to form stable complexes with metal ions have established it as a crucial building block in both pharmaceutical synthesis and the development of advanced materials like MOFs. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for researchers and scientists seeking to leverage its potential in their respective fields. The continued exploration of this molecule is poised to unlock new opportunities in drug discovery and materials science.

References

2,3-dihydroxyterephthalic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyterephthalic acid, a functionalized aromatic dicarboxylic acid, has garnered significant interest within the scientific community. Its unique structural features, characterized by the presence of two carboxylic acid groups and two hydroxyl groups on a benzene ring, make it a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Core Properties

The foundational attributes of this compound are summarized below, providing a crucial reference for its use in experimental design and material synthesis.

PropertyValueReference
CAS Number 19829-72-2[1][2][3][4]
Molecular Formula C8H6O6[1][2][3][4][5]
Molecular Weight 198.13 g/mol [1][2][4][5]
Synonyms 2,3-Dihydroxybenzene-1,4-dicarboxylic acid[3]
Appearance Light yellow solid[1]
InChI Key OHLSHRJUBRUKAN-UHFFFAOYSA-N[3]

Synthesis and Characterization

The synthesis of this compound is a critical aspect for its application. While various methods have been reported in scientific literature, a common laboratory-scale synthesis involves the oxidation of a suitable precursor. The purity of the synthesized compound is paramount for its successful application, particularly in the formation of highly ordered structures like Metal-Organic Frameworks (MOFs).

General Synthetic Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below. This process highlights the key stages from starting materials to the final, purified product.

G start Starting Material (e.g., 2,3-dihydroxytoluene) oxidation Oxidation Reaction (e.g., with KMnO4) start->oxidation Oxidizing Agent acidification Acidification (e.g., with HCl) oxidation->acidification Reaction Quenching crude_precipitation Crude Product Precipitation acidification->crude_precipitation filtration_wash Filtration and Washing crude_precipitation->filtration_wash recrystallization Recrystallization (e.g., from water or ethanol/water) filtration_wash->recrystallization Purification drying Drying under Vacuum recrystallization->drying final_product Pure this compound drying->final_product

Caption: Generalized workflow for the synthesis and purification of this compound.

Characterization Techniques

The identity and purity of this compound are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C-O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid (e.g., phosphoric or formic acid) can be employed for analysis.[3]

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable component in several areas of research and development.

Metal-Organic Frameworks (MOFs)

A primary application of this compound is as an organic linker in the synthesis of MOFs. The carboxylic acid groups coordinate with metal ions to form the framework, while the hydroxyl groups can be utilized for post-synthetic modification or to impart specific functionalities to the MOF, such as enhanced gas sorption or catalytic activity.

Drug Development and Medicinal Chemistry

In the context of drug development, the catechol (1,2-dihydroxybenzene) moiety within the structure of this compound is of particular interest. Catechols are known to be present in various biologically active molecules and can chelate metal ions, which is a crucial aspect in the study of certain enzymatic processes and disease states. While direct therapeutic applications of this compound are not widely established, its use as a scaffold or building block in the synthesis of more complex, biologically active molecules is an area of active research.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical compound with significant potential in materials science and as a building block in medicinal chemistry. Its well-defined structure and functional groups allow for a wide range of chemical modifications and applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

A Researcher's Guide to Sourcing and Application of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals embarking on projects involving advanced materials, the procurement of high-quality starting materials is a critical, yet often overlooked, foundational step. This guide provides an in-depth technical overview of 2,3-dihydroxyterephthalic acid (2,3-DHTA), a versatile building block, with a focus on its commercial suppliers, quality considerations, and a detailed protocol for its application in the synthesis of Metal-Organic Frameworks (MOFs).

Introduction to this compound: A Key Building Block

This compound (CAS No. 19829-72-2) is an aromatic dicarboxylic acid characterized by a benzene ring functionalized with two carboxylic acid groups and two hydroxyl groups at the 2 and 3 positions.[1] This specific arrangement of functional groups makes it an excellent ligand for the construction of advanced porous materials, most notably Metal-Organic Frameworks (MOFs). The hydroxyl and carboxyl groups provide multiple coordination sites for metal ions, enabling the formation of robust and functional framework structures.[2] Its derivatives are also explored for their potential in polymers and other advanced materials.[1]

Commercial Suppliers and Quality Considerations

The selection of a reliable commercial supplier for this compound is paramount to ensure the reproducibility and success of research outcomes. The purity of the ligand can significantly impact the crystallinity, porosity, and ultimately the performance of the resulting materials. Researchers should prioritize suppliers who provide comprehensive analytical data, including purity assessment by techniques such as NMR and HPLC.

Below is a comparative table of notable commercial suppliers of this compound for research purposes:

SupplierPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich≥97%Gram scale[3]Distributed for Ambeed, Inc.
ChemScene≥97%[4]Gram scale[4]Provides detailed analytical data.[4]
Alfa Chemistry≥95%[5]Gram scale[5]Offers various research chemicals.[5]
AK Scientific, Inc.≥95%[6]Gram scale[6]Provides detailed safety information.[6]
ChemicalBookVaries by supplierGram to Kilogram scale[1]A marketplace with multiple suppliers.[1]

Expert Insight: When selecting a supplier, it is crucial to look beyond the stated purity. Requesting a Certificate of Analysis (CoA) for a specific lot can provide valuable information on the levels of impurities, which could potentially interfere with MOF synthesis or other applications. For instance, residual solvents or inorganic salts can alter the crystallization process.

Workflow for Supplier Qualification and Material Application

A systematic approach from sourcing to application is essential for robust scientific research. The following workflow diagram illustrates the key stages for a researcher working with this compound.

workflow cluster_sourcing Sourcing & Qualification cluster_application Experimental Application supplier_id Identify Potential Suppliers spec_review Review Specifications & Purity Grades supplier_id->spec_review Initial Screening coa_request Request & Analyze Certificate of Analysis spec_review->coa_request Shortlisting supplier_selection Select Optimal Supplier coa_request->supplier_selection Final Decision protocol_dev Develop/Adapt Synthesis Protocol supplier_selection->protocol_dev Procure Material synthesis Material Synthesis (e.g., MOF) protocol_dev->synthesis Methodology characterization Characterize Synthesized Material synthesis->characterization Verification functional_testing Functional Testing (e.g., Gas Adsorption) characterization->functional_testing Performance Evaluation

Figure 1: Workflow from supplier selection to experimental application.

Experimental Protocol: Synthesis of a Copper-Based MOF using this compound

This protocol provides a detailed, step-by-step methodology for the solvothermal synthesis of a copper-based MOF, a common application for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Equipment:

  • This compound (≥97% purity)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Scintillation vials (20 mL) or Teflon-lined autoclave

  • Magnetic stir plate and stir bars

  • Oven

  • Centrifuge

  • Vacuum oven or Schlenk line

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use. This compound is a skin and eye irritant.[6][7]

Step-by-Step Procedure:

  • Ligand and Metal Salt Dissolution:

    • In a 20 mL scintillation vial, dissolve 19.8 mg (0.1 mmol) of this compound in 5 mL of DMF.

    • In a separate vial, dissolve 24.2 mg (0.1 mmol) of copper(II) nitrate trihydrate in 5 mL of DMF.

    • Causality: Separate dissolution ensures that both the organic linker and the metal salt are fully solvated before they are mixed. This promotes a more homogeneous reaction mixture and can lead to more uniform crystal nucleation and growth.

  • Mixing and Solvothermal Reaction:

    • Combine the two solutions in a single vial.

    • Add a magnetic stir bar and stir the mixture for 10 minutes at room temperature.

    • Seal the vial tightly and place it in an oven preheated to 90 °C for 24 hours.

    • Causality: The elevated temperature in solvothermal synthesis provides the necessary energy to overcome the activation barrier for the coordination reaction between the metal ions and the organic linker, leading to the formation of the crystalline MOF structure.[8] The extended reaction time allows for the slow growth of well-defined crystals.

  • Isolation and Purification:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Collect the resulting precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, centrifuge and decant the supernatant.

    • Causality: The washing steps are crucial to remove any unreacted starting materials, residual solvent, and potential byproducts trapped within the pores of the MOF.[9] Switching to a more volatile solvent like ethanol facilitates the subsequent activation step.

  • Activation:

    • After the final wash, dry the product under vacuum at 120 °C for 12 hours.

    • Causality: Activation is the process of removing the solvent molecules from the pores of the MOF to make the internal surface area accessible for applications such as gas storage or catalysis.[9] The temperature and duration of activation should be carefully chosen to avoid the collapse of the framework structure.

Characterization of the Synthesized MOF

To confirm the successful synthesis of the desired MOF, a series of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the material by comparing the experimental pattern to a simulated or previously reported pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers, typically observed by a shift in the C=O stretching frequency.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules during activation.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical parameters for porous materials.

Applications in Drug Delivery

The porous nature and tunable functionality of MOFs derived from this compound make them promising candidates for drug delivery systems.[10] The pores can be loaded with therapeutic agents, and the framework can be functionalized to control the release of the drug at a specific target site.[11] The biocompatibility and biodegradability of these materials are active areas of research for their translation into clinical applications.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials with significant potential in various research fields, including drug development. A thorough understanding of the available commercial suppliers, coupled with a systematic approach to material qualification and application, is essential for achieving reliable and reproducible scientific outcomes. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and scientists working with this important chemical compound.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the thermal and chemical stability of 2,3-dihydroxyterephthalic acid (DHTA). As a critical building block in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and specialty polymers, a thorough understanding of its stability profile is paramount for ensuring the integrity, performance, and shelf-life of resulting products.[1][2] This document moves beyond a simple recitation of data, offering field-proven insights into experimental design and the causal relationships that govern molecular stability.

Introduction: The Significance of Stability for a Versatile Linker

This compound (CAS: 19829-72-2), a derivative of terephthalic acid, is distinguished by the presence of two hydroxyl groups adjacent to one of the carboxylic acid functionalities on the benzene ring.[3] This arrangement, known as a catechol moiety, imparts powerful metal-chelating properties, making DHTA an invaluable linker for creating functionalized MOFs with applications in gas storage, catalysis, and photocatalysis.[2][4] However, the very features that make it chemically useful—the electron-rich catechol ring and acidic protons—also render it susceptible to thermal and chemical degradation. This guide delineates these liabilities and provides robust protocols for their assessment.

Section 1: Thermal Stability Analysis

The thermal stability of a linker like DHTA is a critical parameter, dictating the temperature limits for MOF synthesis (which often occurs under solvothermal conditions), material processing, and application environments. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[5]

Core Principles of TGA/DTA

TGA measures the change in mass of a sample as a function of temperature, revealing events like desolvation, sublimation, and decomposition.[6] DTA, or its modern equivalent Differential Scanning Calorimetry (DSC), measures the temperature difference between a sample and an inert reference, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events like melting, crystallization, or decomposition.[5] When run concurrently, these analyses provide a comprehensive thermal profile.

Expected Thermal Profile of this compound

While its parent compound, terephthalic acid, is thermally robust and sublimes before decomposing at temperatures well above 300°C, the introduction of hydroxyl groups is expected to significantly lower the thermal stability.[7] The degradation of DHTA is likely initiated by the decarboxylation of one or both carboxylic acid groups, a common decomposition pathway for aromatic carboxylic acids, followed by the breakdown of the resulting dihydroxybenzene structure. The catechol moiety itself can undergo complex condensation reactions at elevated temperatures.

Table 1: Predicted Thermal Decomposition Events for this compound

Temperature Range (°C)Event TypeMass Loss (%)Associated Process
< 150°CEndothermicVariableLoss of adsorbed water/solvent
250 - 300°CEndothermic/Exothermic~22.7%Onset of decarboxylation (-COOH group)
300 - 400°CExothermic~45.4% (cumulative)Second decarboxylation and ring fragmentation
> 400°CExothermic>50%Complete decomposition into carbonaceous residue
Experimental Protocol: TGA/DTA Analysis

This protocol describes a self-validating system for determining the thermal stability of DHTA.

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified reference materials with known Curie points (e.g., Alumel, Nickel).

  • Sample Preparation: Place 5-10 mg of finely ground, dry this compound into an alumina or platinum crucible.

  • Atmosphere and Flow Rate: Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 15 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Record the mass loss (%) as a function of temperature (TGA curve).

    • Record the differential heat flow (DTA/DSC curve).

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve, defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of peak mass loss rate from the derivative of the TGA curve (DTG).

Proposed Thermal Degradation Pathway

The primary thermal degradation pathway is hypothesized to be sequential decarboxylation followed by ring fragmentation.

G DHTA This compound Intermediate1 3,4-Dihydroxybenzoic Acid + CO2 DHTA->Intermediate1 ΔT (~250-300°C) - CO2 Intermediate2 Catechol + CO2 Intermediate1->Intermediate2 ΔT (>300°C) - CO2 Products Charred Residue + Volatiles Intermediate2->Products ΔT (>400°C) Fragmentation

Caption: Proposed thermal degradation pathway for DHTA.

Section 2: Chemical Stability Profiling

The chemical stability of DHTA is highly dependent on the solution environment, particularly pH, the presence of oxidizing agents, and exposure to light.

pH-Dependent Stability and Hydrolysis

The molecule possesses four acidic protons with distinct pKa values, governing its charge state and reactivity in solution. A potentiometric titration study determined these values to be pKa1 = 2.3 (first carboxylic acid), pKa2 = 3.4 (second carboxylic acid), and pKa3 = 7.2 (first phenolic hydroxyl).[4] The fourth pKa is higher and not determined in that study. At neutral to alkaline pH, the deprotonation of the phenolic hydroxyls makes the catechol moiety highly susceptible to oxidation, often resulting in the formation of colored quinone-type species.

Experimental Workflow: pH-Dependent Stability Study

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of DHTA in Methanol C Mix Stock + Buffer (Final Conc. ~1 mg/mL) A->C B Prepare Buffers (pH 2, 4, 7, 9, 12) B->C D Incubate Samples at 40°C C->D E Withdraw Aliquots at t=0, 2, 4, 8, 24 hours D->E F Analyze via Stability-Indicating HPLC-UV E->F G Quantify % DHTA Remaining vs. Time F->G

Caption: Workflow for assessing pH-dependent stability.

Protocol: HPLC-Based Hydrolytic Stability Assessment
  • Method Development: Develop a stability-indicating reverse-phase HPLC method capable of separating the parent DHTA peak from any potential degradants. A suitable starting point is a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% phosphoric or formic acid.[8]

  • Stock Solution: Prepare a 10 mg/mL stock solution of DHTA in a suitable organic solvent like methanol or acetonitrile.

  • Test Solutions: For each pH condition (e.g., pH 2, 7, 10 using standard buffers), dilute the stock solution into the buffer to a final concentration of approximately 0.1 mg/mL.

  • Incubation: Store the test solutions in sealed vials at a controlled temperature (e.g., 40°C) protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralizing or acidifying), and analyze immediately by HPLC.

  • Data Evaluation: Calculate the percentage of DHTA remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time for each pH to determine the degradation rate.

Oxidative Stability

The catechol group is readily oxidized. This is a critical liability in applications where the material may be exposed to air, dissolved oxygen, or other oxidants. Hydrogen peroxide (H₂O₂) is commonly used as a model oxidant for forced degradation studies.

Protocol: Oxidative Stability Testing
  • Test Solution: Prepare a solution of DHTA (e.g., 0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Forced Oxidation: Add a small volume of 3% hydrogen peroxide to the test solution.

  • Incubation: Allow the solution to react at room temperature. Monitor for color changes, which are indicative of oxidation.

  • Analysis: Analyze the solution by HPLC at regular intervals (e.g., 0, 1, 4, 8 hours) to monitor the disappearance of the parent peak and the appearance of degradation product peaks.

  • Causality Check: The choice of H₂O₂ is deliberate; it mimics potential peroxide impurities in solvents or radical-based degradation pathways. The rate of degradation provides a direct measure of the molecule's susceptibility to oxidative stress.

Photostability

Aromatic compounds, especially those with hydroxyl substituents, can be sensitive to photodegradation. Photostability testing is essential for materials intended for use in light-exposed environments, such as photocatalysis or outdoor applications. The International Council for Harmonisation (ICH) Q1B guideline provides a robust framework for this assessment.[9]

Protocol: Confirmatory Photostability Study (ICH Q1B)
  • Sample Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will be a "dark control" wrapped in aluminum foil. Samples can be the solid material spread thinly in a petri dish or a solution in a quartz cuvette.

  • Light Source: Expose the samples to a light source that provides a standardized output of both visible and near-UV light. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours/square meter.[9]

  • Temperature Control: Place both the exposed sample and the dark control in the same temperature-controlled environment to distinguish between light-induced and thermally-induced degradation.

  • Analysis: After the exposure period, compare the exposed sample to the dark control. Analyze both using HPLC to quantify any degradation and by visual inspection for any changes in color or physical appearance.

Conclusion

The stability of this compound is a tale of two functionalities. The terephthalic acid backbone provides a degree of thermal and structural rigidity, while the catechol moiety imparts crucial functionality at the cost of reduced thermal robustness and increased susceptibility to chemical, particularly oxidative, degradation. For researchers and developers, this means that while DHTA is a powerful tool, its use requires careful control of synthetic conditions (temperature and atmosphere), formulation pH, and protection from light and oxidizing agents to ensure the final material's integrity and performance. The protocols and insights provided herein offer a validated framework for the successful application and quality control of this versatile chemical building block.

References

acid-base behavior of 2,3-dihydroxyterephthalic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acid-Base Behavior of 2,3-Dihydroxyterephthalic Acid in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 2,3-dihydroxy-1,4-benzenedicarboxylic acid, is a multifunctional aromatic organic compound with the chemical formula C₈H₆O₆.[1][2] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4 (the terephthalate backbone) and two hydroxyl groups at positions 2 and 3. This unique arrangement of four acidic protons imparts complex acid-base properties, making it a subject of interest in coordination chemistry, the development of metal-organic frameworks (MOFs), and as a model compound for more complex biological and environmental molecules like humic substances. The presence of multiple polar functional groups, including hydroxyls and carboxylic acids, renders it soluble in water and other polar solvents.[2][3]

This guide provides a detailed examination of the acid-base equilibria of this compound in aqueous solutions. It covers the theoretical framework of its polyprotic nature, discusses its expected acidity based on analogous compounds, and presents a comprehensive, field-proven protocol for the experimental determination of its dissociation constants.

Theoretical Framework: A Tetraprotic Acid System

Due to its two carboxylic acid and two phenolic hydroxyl functional groups, this compound acts as a tetraprotic acid in aqueous solution. It can donate up to four protons in a stepwise manner. The overall dissociation process can be represented by a series of equilibria, starting with the fully protonated form (H₄L):

  • H₄L ⇌ H₃L⁻ + H⁺ (governed by Kₐ₁)

  • H₃L⁻ ⇌ H₂L²⁻ + H⁺ (governed by Kₐ₂)

  • H₂L²⁻ ⇌ HL³⁻ + H⁺ (governed by Kₐ₃)

  • HL³⁻ ⇌ L⁴⁻ + H⁺ (governed by Kₐ₄)

Each equilibrium is characterized by an acid dissociation constant (Kₐ), more commonly expressed in its logarithmic form, pKₐ (-logKₐ). The pKₐ values determine the predominant ionic species of the molecule at a given pH and are fundamental to understanding its reactivity, solubility, and interaction with other chemical species, particularly metal ions.

Stepwise Deprotonation Pathway

The four protons of this compound exhibit vastly different acidities. The two carboxylic acid protons are significantly more acidic than the two phenolic hydroxyl protons. Therefore, deprotonation occurs sequentially, with the carboxylic acid groups losing their protons at a much lower pH than the hydroxyl groups.

G H4L H₄L (Fully Protonated) H3L H₃L⁻ H4L->H3L + H⁺ (pKa1) H2L H₂L²⁻ H3L->H2L + H⁺ (pKa2) HL HL³⁻ H2L->HL + H⁺ (pKa3) L4 L⁴⁻ (Fully Deprotonated) HL->L4 + H⁺ (pKa4)

Caption: Stepwise deprotonation of this compound (H₄L).

Quantitative Acidity Constants (pKₐ Values)

While a comprehensive study on the metal complexes of this compound was conducted using potentiometric techniques by Kiss et al. in 1994, the specific pKₐ values are not widely cited in publicly accessible literature.[4] However, we can reliably estimate the acidity of each functional group by examining well-characterized analogous compounds: terephthalic acid for the dicarboxylic acid portion and catechol (1,2-dihydroxybenzene) for the diol portion.

CompoundFunctional GrouppKₐ₁pKₐ₂Source(s)
Terephthalic AcidCarboxylic Acid3.51 - 3.544.46[5][6]
CatecholPhenolic Hydroxyl9.45~11.5 - 13.8[7][8]

Field Insights & Expected Behavior:

  • pKₐ₁ and pKₐ₂ (Carboxylic Groups): The two carboxylic acid groups are the most acidic sites. Their pKₐ values are expected to be slightly lower (more acidic) than those of terephthalic acid. This is due to the electron-withdrawing inductive effect of the adjacent hydroxyl groups, which helps stabilize the resulting carboxylate anions.

  • pKₐ₃ and pKₐ₄ (Hydroxyl Groups): The two phenolic hydroxyl groups are much weaker acids. Their pKₐ values are expected to be significantly lower (more acidic) than those of catechol. The presence of two strongly electron-withdrawing carboxylate groups on the aromatic ring (after the first two deprotonation steps) substantially stabilizes the phenoxide anions formed upon deprotonation of the hydroxyl groups.

Therefore, a clear separation in pH is expected for the deprotonation of the carboxylic acid protons versus the phenolic protons.

Experimental Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining the pKₐ values of polyprotic acids. It involves monitoring the pH of a solution of the acid as a standardized strong base is added incrementally. The resulting titration curve provides a detailed map of the acid-base behavior.

Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Carbonate-Free NaOH Titrant P2 Standardize NaOH (e.g., with KHP) P1->P2 P3 Prepare Analyte: Accurately weigh acid, dissolve in degassed H₂O P2->P3 T1 Calibrate pH Meter (min. 3 buffers) P3->T1 T2 Titrate Sample with Standardized NaOH T1->T2 T3 Record pH vs. Volume of Titrant T2->T3 A1 Plot Titration Curve (pH vs. Volume) T3->A1 A2 Calculate 1st/2nd Derivatives to find Equivalence Points (Vₑ) A1->A2 A3 Determine pKₐ values at Half-Equivalence Points (pH at Vₑ/2) A2->A3

Caption: Standard workflow for pKₐ determination by potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure high-quality, reproducible data.

  • Preparation of Carbonate-Free 0.1 M NaOH Titrant:

    • Causality: Atmospheric CO₂ readily dissolves in basic solutions to form carbonate ions (CO₃²⁻), which are themselves basic and will react with the analyte, leading to inaccurate equivalence points.

    • Procedure: Gently boil 1 L of deionized water for 5-10 minutes to expel dissolved CO₂. Allow to cool to room temperature. In a separate flask, dissolve ~4.0 g of NaOH pellets in a small amount of the boiled water. Transfer this concentrated solution to the remaining boiled water and mix thoroughly. Store in a tightly sealed polyethylene bottle with a soda-lime guard tube to prevent CO₂ ingress.

  • Standardization of NaOH Titrant:

    • Causality: Solid NaOH is hygroscopic and impure, so the exact concentration of the prepared solution must be determined experimentally against a primary standard.

    • Procedure: Accurately weigh (~0.4 g) three separate samples of dried primary standard potassium hydrogen phthalate (KHP) into 250 mL flasks. Dissolve each in ~50 mL of degassed, deionized water. Add 2-3 drops of phenolphthalein indicator and titrate with the prepared NaOH solution to a faint, persistent pink endpoint. Calculate the precise molarity of the NaOH for each trial and average the results.

  • Analyte Preparation & Titration Setup:

    • Causality: Accurate weighing is critical for calculating initial moles of the acid. An inert atmosphere prevents potential oxidation of the dihydroxy-substituted ring at higher pH values.

    • Procedure: Accurately weigh a sample of this compound (e.g., 0.1 mmol, ~19.8 mg) into a 150 mL titration vessel. Dissolve in ~100 mL of degassed, deionized water. Place a calibrated pH electrode and a magnetic stir bar into the vessel. Gently bubble nitrogen or argon gas through the solution throughout the experiment.

  • Data Acquisition:

    • Causality: A multi-point calibration ensures the pH electrode responds accurately across the entire pH range of the titration. Small volume additions near the equivalence points are crucial for accurately defining the steep inflection region of the curve.

    • Procedure: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Begin the titration by adding the standardized NaOH in small increments (e.g., 0.100 mL). After each addition, allow the pH reading to stabilize completely before recording both the total volume of titrant added and the corresponding pH. Reduce the increment size significantly (e.g., to 0.020 mL) in regions where the pH begins to change rapidly. Continue the titration well past the expected second and subsequent equivalence points.

  • Data Analysis and pKₐ Determination:

    • Causality: The equivalence point (Vₑ), where moles of added base equal the moles of an acidic proton, is the point of maximum slope on the titration curve. The first and second derivative plots make this point easier to identify with high precision.[8][9]

    • Procedure:

      • Plot the collected data as pH (y-axis) versus volume of NaOH added (x-axis). This is the primary titration curve.

      • To precisely locate the equivalence points, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume for each increment. The peak of this curve corresponds to Vₑ. For even greater precision, calculate and plot the second derivative (Δ(ΔpH/ΔV)/ΔV); the equivalence point is where this plot crosses the x-axis (zero).

      • Identify the volumes for the first (Vₑ₁) and second (Vₑ₂) equivalence points, corresponding to the titration of the two carboxylic acid protons.

      • The pKₐ₁ is equal to the pH at the first half-equivalence point (Vₑ₁/2).

      • The pKₐ₂ is equal to the pH at the midpoint between the first and second equivalence points (Vₑ₁ + (Vₑ₂ - Vₑ₁)/2).

      • If the titration is continued into the high pH range, pKₐ₃ and pKₐ₄ can be determined similarly from the third and fourth equivalence points.

Conclusion

This compound is a complex tetraprotic acid whose aqueous solution chemistry is dominated by the sequential deprotonation of its four acidic functional groups. A significant difference in acidity exists between the two carboxylic acid moieties (expected pKₐ < 5) and the two phenolic hydroxyl moieties (expected pKₐ > 7). While precise, universally cited pKₐ values remain elusive in common databases, the well-established method of potentiometric titration provides a robust and reliable pathway for their experimental determination. A thorough understanding of these acid-base properties is a critical prerequisite for the rational design of novel materials and for predicting the compound's behavior in pharmaceutical and environmental systems.

References

Methodological & Application

using 2,3-dihydroxyterephthalic acid for hydroxyl radical detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Fluorometric Detection of Hydroxyl Radicals Using Terephthalic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of terephthalic acid as a reliable and sensitive probe for the detection and quantification of hydroxyl radicals (•OH).

Introduction: The Challenge of Detecting a Transient Radical

The hydroxyl radical is one of the most potent reactive oxygen species (ROS), capable of reacting with and damaging a wide array of biological macromolecules. Its high reactivity and extremely short half-life make its direct detection a significant analytical challenge. This application note details a robust and widely adopted method utilizing terephthalic acid (TA) as a chemical trap. While the user's query mentioned 2,3-dihydroxyterephthalic acid, the established and validated probe for this application is terephthalic acid, which will be the focus of this guide.

The principle of this assay is based on the reaction of the non-fluorescent terephthalic acid with hydroxyl radicals to produce a highly fluorescent and stable product, 2-hydroxyterephthalic acid (hTA).[1][2] This method offers high sensitivity and specificity, as terephthalic acid does not react with other ROS such as hydrogen peroxide or superoxide.[1][3]

Principle of the Assay: A Fluorometric Transformation

The core of this detection method lies in a specific hydroxylation reaction. Terephthalic acid, in its deprotonated form, serves as a scavenger for hydroxyl radicals. The addition of a hydroxyl group to the aromatic ring of TA results in the formation of 2-hydroxyterephthalic acid (hTA). This product exhibits strong fluorescence, which can be quantified to determine the concentration of the hydroxyl radicals that were present. The intensity of the fluorescence emission is directly proportional to the amount of hydroxyl radicals generated in the system.[4]

ReactionMechanism TA Terephthalic Acid (TA) (Non-fluorescent) hTA 2-Hydroxyterephthalic Acid (hTA) (Highly Fluorescent) TA->hTA + •OH OH Hydroxyl Radical (•OH)

Caption: Reaction of non-fluorescent terephthalic acid with a hydroxyl radical to form the fluorescent product, 2-hydroxyterephthalic acid.

Materials and Reagents

  • Terephthalic acid (TA) or Disodium terephthalate (TPT)

  • 2-hydroxyterephthalic acid (hTA) - for standard curve

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide (NaOH) - for dissolving TA

  • Hydrochloric acid (HCl) - for pH adjustment

  • High-purity water (Milli-Q or equivalent)

  • Microplate reader with fluorescence detection capabilities or a spectrofluorometer

  • Black, clear-bottom 96-well plates

  • Standard laboratory glassware and consumables

Experimental Protocol: Step-by-Step Guide

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Preparation of Reagents
  • 10 mM Terephthalic Acid (TA) Stock Solution:

    • Dissolve 166.1 mg of terephthalic acid in 100 mL of high-purity water.

    • Add NaOH (e.g., 1 M solution) dropwise while stirring until the TA is completely dissolved. The solution should be clear.

    • Adjust the pH to ~7.4 with HCl.

    • Store the stock solution at 4°C, protected from light.

  • 1 mM 2-hydroxyterephthalic acid (hTA) Stock Solution:

    • Dissolve 18.2 mg of hTA in 100 mL of the same buffer used for the TA stock solution.

    • This solution will be used to generate a standard curve. Store at 4°C, protected from light.

Generation of a Standard Curve

A standard curve is essential for quantifying the concentration of hydroxyl radicals.

  • Prepare a series of dilutions of the hTA stock solution in the reaction buffer (e.g., PBS) to obtain concentrations ranging from 0 to 10 µM.

  • Add 200 µL of each standard dilution to the wells of the 96-well plate in triplicate.

  • Measure the fluorescence at an excitation wavelength of approximately 315 nm and an emission wavelength of approximately 425 nm.[5][6][7]

  • Plot the fluorescence intensity against the known hTA concentration to generate a standard curve.

Assay Procedure
  • In the wells of a black, clear-bottom 96-well plate, combine your experimental samples. This could be a chemical reaction (like the Fenton reaction), a biological sample, or a drug compound being tested for its ability to generate or scavenge hydroxyl radicals.

  • Add the TA stock solution to each well to a final concentration of 500 µM.

  • Include appropriate controls:

    • Blank: Reaction buffer only.

    • Negative Control: Experimental system without the hydroxyl radical generating component.

    • Positive Control: A known hydroxyl radical generating system, such as the Fenton reaction (Fe²⁺ + H₂O₂).[8][9]

  • Bring the final volume in each well to 200 µL with the reaction buffer.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), protected from light.

  • After incubation, measure the fluorescence using the same settings as for the standard curve (Ex: ~315 nm, Em: ~425 nm).

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare TA and hTA Stock Solutions prep_standards Prepare hTA Standards (0-10 µM) prep_reagents->prep_standards measure_fluorescence Measure Fluorescence (Ex: ~315 nm, Em: ~425 nm) prep_standards->measure_fluorescence setup_plate Set up 96-well plate: - Samples - Controls (Blank, Neg, Pos) add_ta Add TA to a final concentration of 500 µM setup_plate->add_ta incubate Incubate at desired temp (protected from light) add_ta->incubate incubate->measure_fluorescence plot_curve Plot hTA Standard Curve measure_fluorescence->plot_curve calculate Calculate •OH concentration from the standard curve plot_curve->calculate

Caption: Experimental workflow for the detection of hydroxyl radicals using terephthalic acid.

Data Analysis and Interpretation

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Use the linear regression equation from your hTA standard curve to convert the fluorescence readings from your samples into concentrations of hTA.

  • The concentration of hTA is directly proportional to the concentration of hydroxyl radicals produced in your system.

It is important to note that the yield of hTA from the reaction of TA with •OH is not 100%. Studies have reported yields around 31.5 ± 7%.[10] For precise quantification of •OH, this yield factor should be considered.

Troubleshooting and Considerations

IssuePossible CauseSolution
High Background Fluorescence Contaminated reagents or buffer. Autofluorescence from sample components.Use high-purity water and reagents. Run a sample control without TA to check for intrinsic fluorescence.
Low or No Signal in Positive Control Inactive reagents for the positive control (e.g., degraded H₂O₂). Incorrect wavelength settings.Prepare fresh positive control reagents. Verify the excitation and emission wavelengths on your instrument.
High Variability Between Replicates Pipetting errors. Incomplete mixing.Ensure accurate pipetting and proper mixing of reagents in each well.
Signal Quenching Presence of transition metals (e.g., Cu²⁺ > 50 µM) or other interfering substances.[11]If metal interference is suspected, consider including a metal chelator like DETAPAC in a control experiment.[12]
pH Sensitivity The fluorescence of hTA can be pH-dependent, with a decrease in intensity below pH 4.[12]Ensure all solutions are well-buffered, ideally between pH 6 and 11, for stable fluorescence.[12]

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Dihydroxyterephthalic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high porosity, large surface area, and tunable structures make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2][3][4] The choice of the organic linker is paramount in dictating the final properties of the MOF. This compound, a catechol-functionalized linker, is of particular interest due to its strong chelation to metal centers through its carboxylate and adjacent hydroxyl groups. This robust coordination can lead to MOFs with enhanced chemical and thermal stability. Furthermore, the catechol moiety provides a versatile platform for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using this compound. It delves into the underlying principles of the synthesis process, offers detailed step-by-step protocols for various metal-based MOFs, and discusses critical characterization techniques to ensure the successful synthesis of high-quality materials.

I. Foundational Principles of Synthesis

The synthesis of MOFs with this compound predominantly relies on the solvothermal method .[5] This technique involves heating a mixture of the metal salt, the organic linker, and a solvent in a sealed vessel, typically an autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF structure.

The Role of Key Synthesis Parameters:
  • Metal Source: The choice of the metal ion or cluster dictates the geometry of the secondary building unit (SBU) and, consequently, the topology of the resulting framework. Common metal sources include nitrates, chlorides, and acetates of various metals such as Zirconium (Zr), Copper (Cu), Iron (Fe), and Calcium (Ca).[1][6][7]

  • Solvent System: The solvent plays a crucial role in solvating the precursors and influencing the nucleation and growth of the MOF crystals. N,N-Dimethylformamide (DMF) is a widely used solvent due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.[7][8][9] Other solvents like ethanol, methanol, and water are also employed, often in mixed-solvent systems, to modulate the solubility and influence the final morphology of the crystals.[4][6]

  • Temperature and Reaction Time: These parameters are critical for controlling the kinetics of the reaction. Higher temperatures generally lead to faster crystallization but may also result in the formation of undesired phases. The reaction time needs to be optimized to ensure complete crystallization and maximize the yield. Typical solvothermal conditions for this compound-based MOFs range from 100 to 150°C for 24 to 72 hours.[6][7][8]

  • Modulators: Modulators are often added to the reaction mixture to control the size, morphology, and defect density of the MOF crystals.[10][11] Carboxylic acids, such as acetic acid and formic acid, are commonly used as modulators. They compete with the linker for coordination to the metal centers, thereby slowing down the nucleation process and promoting the growth of larger, more crystalline particles.[8][10][12]

II. Synthesis Protocols

This section provides detailed protocols for the synthesis of representative MOFs using this compound with different metal centers.

A. Protocol for a Zirconium-based MOF (UiO-66 type)

Zirconium-based MOFs, particularly those with the UiO-66 topology, are renowned for their exceptional thermal and chemical stability.[7][13] The following protocol describes a typical synthesis of a UiO-66 type MOF functionalized with this compound.

Materials and Equipment:

Reagent/Equipment Specification
Zirconium(IV) chloride (ZrCl₄)Anhydrous, 99.9%
This compound98%
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
Acetic acidGlacial, ≥99.7%
Teflon-lined autoclave20 mL capacity
Convection ovenCapable of maintaining 120°C
Centrifuge
Sonicator

Step-by-Step Procedure:

  • Preparation of the Precursor Solution: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (e.g., 0.041 mmol) and this compound (e.g., 0.041 mmol) in DMF (e.g., 4.1 mL).

  • Addition of Modulator: Add a specific volume of a modulator, such as formic acid (e.g., 0.82 mL) or acetic acid.[7] The molar ratio of the modulator to the metal salt can significantly influence the crystallinity and defect density of the final product.[8][10]

  • Sonication: Sonicate the mixture for approximately 30 minutes until all solids are fully dissolved, resulting in a clear solution.[7]

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 24 to 48 hours.[7][8]

  • Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the resulting white or off-white precipitate by centrifugation.

  • Washing and Activation: To remove unreacted precursors and residual solvent from the pores, wash the product multiple times with DMF, followed by a solvent exchange with a low-boiling-point solvent like methanol or ethanol. Finally, dry the product under vacuum at an elevated temperature (e.g., 130°C) for 12 hours to obtain the activated MOF.[8]

B. Protocol for a Copper-based MOF

Copper-based MOFs are widely studied for their interesting magnetic and catalytic properties. The following protocol outlines the synthesis of a Cu-based MOF with this compound.

Materials and Equipment:

Reagent/Equipment Specification
Copper(II) acetate monohydrate≥98%
This compound98%
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
WaterDeionized
Glass vials20 mL
Magnetic stirrer

Step-by-Step Procedure:

  • Precursor Dissolution: Prepare a solution of copper(II) acetate and this compound in a 1:1 molar ratio in a mixed solvent of DMF and water (e.g., 1:1 v/v).[14]

  • Reaction at Room Temperature: Stir the mixture at room temperature. Brown crystals of the Cu-based MOF, denoted as SIMOF-6, should start to form.[14]

  • Product Isolation: Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.

  • Drying: Dry the product at room temperature. For partial desolvation studies, the material can be heated at a controlled temperature (e.g., 333 K) under atmospheric pressure.[15]

C. Protocol for a Calcium-based MOF

Calcium-based MOFs are less common but are of interest due to the biocompatibility and abundance of calcium.[6]

Materials and Equipment:

Reagent/Equipment Specification
Calcium(II) nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)≥99%
This compound98%
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
WaterDeionized
EthanolAbsolute
Acetic acidGlacial, ≥99.7%
Teflon-lined autoclave20 mL capacity

Step-by-Step Procedure:

  • Precursor Solution: Dissolve Ca(NO₃)₂·4H₂O (e.g., 1 mmol) and this compound (e.g., 1 mmol) in a mixture of THF (e.g., 10 mL), water (e.g., 5 mL), and ethanol (e.g., 5 mL) with the aid of sonication.[6]

  • Modulator Addition: Add acetic acid (e.g., 5.25 mmol) to the mixture.[6]

  • Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat it at 120°C for three days.[6]

  • Product Recovery: After cooling to room temperature, filter the product, wash it with water, and dry it in an oven to obtain grey crystals of the Ca-MOF (SIMOF-4).[6]

III. Visualization of the Synthesis Workflow

The following diagram illustrates the general solvothermal synthesis workflow for producing MOFs with this compound.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Product Purification Metal_Salt Metal Salt (e.g., ZrCl₄, Cu(OAc)₂, Ca(NO₃)₂) Mixing Mixing & Sonication Metal_Salt->Mixing Ligand 2,3-Dihydroxyterephthalic Acid Ligand->Mixing Solvent Solvent (e.g., DMF, EtOH, H₂O) Solvent->Mixing Modulator Modulator (e.g., Acetic Acid) Modulator->Mixing Heating Solvothermal Reaction (Autoclave, 120°C) Mixing->Heating Cooling Cooling to Room Temperature Heating->Cooling Collection Collection (Centrifugation/Filtration) Cooling->Collection Washing Washing & Solvent Exchange Collection->Washing Activation Activation (Vacuum Heating) Washing->Activation Final_Product Characterized MOF Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of MOFs.

IV. Characterization of Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of the MOF.

Key Characterization Techniques:

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk material.[1][6]A diffraction pattern with sharp peaks that matches the simulated pattern from single-crystal X-ray diffraction data. The absence of broad humps indicates a lack of amorphous impurities.
Single-Crystal X-Ray Diffraction (scXRD) To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry.[1][14]Provides the definitive atomic arrangement of the MOF, confirming the coordination environment of the metal centers and the connectivity of the linkers.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.[1]A shift in the characteristic vibrational frequencies of the carboxylic acid groups upon coordination to the metal ion.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.[14]A weight loss step corresponding to the removal of solvent molecules from the pores, followed by a plateau indicating the stable, desolvated framework, and finally, a sharp weight loss at higher temperatures corresponding to framework decomposition.
Nitrogen Adsorption-Desorption Analysis To determine the surface area (e.g., BET surface area) and pore volume of the MOF.A characteristic isotherm (e.g., Type I for microporous materials) from which the porosity of the material can be calculated.

V. Causality and Field-Proven Insights

  • Why use a modulator? The addition of a modulator like acetic acid is a critical step for controlling the quality of many MOFs, especially those based on Zr. Without a modulator, the rapid reaction kinetics can lead to the formation of small, poorly crystalline particles or even amorphous phases. The modulator competes with the linker for coordination sites on the metal cluster, effectively slowing down the nucleation rate and allowing for the growth of larger, more ordered crystals with fewer defects.[10][11][12]

  • The importance of solvent choice: The polarity and boiling point of the solvent system can significantly impact the solubility of the precursors and the final morphology of the MOF. For instance, in the synthesis of the Ca-MOF SIMOF-4, a mixed-solvent system of THF, water, and ethanol is used to achieve the desired solubility and facilitate the formation of single crystals.[6]

  • Activation is key for porosity: The "as-synthesized" MOF will have its pores filled with solvent molecules. To access the porous nature of the material for applications like gas storage or catalysis, these solvent molecules must be removed without causing the framework to collapse. This process, known as activation, typically involves solvent exchange with a low-boiling-point solvent followed by heating under vacuum. The success of the activation process is confirmed by nitrogen adsorption measurements.

VI. Troubleshooting Common Synthesis Issues

Problem Possible Cause Suggested Solution
Amorphous product or low crystallinity Reaction temperature is too low or too high; reaction time is too short; incorrect solvent system; absence of a modulator.Optimize the reaction temperature and time. Experiment with different solvent compositions. Introduce a modulator like acetic acid or formic acid.
Low product yield Incomplete reaction; suboptimal precursor ratio; product loss during washing.Increase the reaction time. Ensure the correct stoichiometry of reactants. Minimize product loss during the collection and washing steps.
Formation of undesired crystalline phases Incorrect stoichiometry; impurities in the starting materials; inappropriate reaction temperature.Carefully check the molar ratios of the reactants. Use high-purity starting materials. Systematically vary the synthesis temperature to find the optimal conditions for the desired phase.

VII. Conclusion

The synthesis of metal-organic frameworks using this compound offers a promising route to novel materials with enhanced stability and functionality. By carefully controlling the synthesis parameters, particularly the choice of metal source, solvent system, temperature, and the use of modulators, researchers can tailor the properties of these MOFs for a wide range of applications. The protocols and insights provided in this application note serve as a valuable resource for the successful synthesis and characterization of high-quality this compound-based MOFs.

References

Application Notes & Protocols: Leveraging 2,3-Dihydroxyterephthalic Acid in Advanced Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals exploring novel photocatalytic systems.

Abstract: This document provides a comprehensive technical guide on the application of 2,3-dihydroxyterephthalic acid (DHTA) as a pivotal component in the design of advanced photocatalytic materials. Moving beyond a simple linker, DHTA imparts unique electronic and light-harvesting properties to materials, particularly Metal-Organic Frameworks (MOFs), enhancing their efficacy in environmental remediation and energy production. We will delve into the synthesis of DHTA-functionalized materials, elucidate the core photocatalytic mechanisms, and provide detailed, field-proven protocols for performance evaluation in pollutant degradation and hydrogen evolution.

Introduction: The Strategic Advantage of this compound in Photocatalyst Design

Photocatalysis represents a cornerstone technology for addressing critical energy and environmental challenges, from degrading persistent organic pollutants to splitting water for green hydrogen production[1][2]. The efficiency of a photocatalyst hinges on three critical factors: light absorption, charge separation and transport, and surface reaction kinetics[3]. While traditional semiconductor materials like TiO₂ have been foundational, their performance is often limited by wide bandgaps and rapid electron-hole recombination.

The strategic incorporation of functional organic linkers into inorganic frameworks, creating hybrid materials like MOFs, offers a powerful route to overcoming these limitations. This compound (C₈H₆O₆) has emerged as a particularly valuable building block in this context[4][5][6][7]. Its vicinal hydroxyl groups, positioned on the aromatic ring, are not passive structural elements; they actively modulate the electronic properties of the final material. By introducing DHTA as a linker in MOF synthesis, it is possible to narrow the bandgap for enhanced visible light absorption and create preferential pathways for charge separation, thereby boosting overall photocatalytic quantum yield[8][9].

This guide will focus on the practical application of DHTA, using the well-characterized UiO-66(Zr)-(OH)₂ framework as a primary example to illustrate its functional advantages.

Synthesis and Material Integration

Improved Synthesis of this compound

While several synthetic routes exist, an improved, scalable method has been developed that avoids harsh conditions and complex purification steps. This process, adapted from literature, utilizes a Kolbe-Schmitt-type reaction under significantly lower CO₂ pressure, making it accessible for standard laboratory settings[10].

Protocol 1: Scalable Synthesis of this compound

  • Reactant Preparation: In a high-pressure reactor, combine pyrocatechol and sodium methoxide in a methanol solvent.

  • Formation of Intermediate: Stir the mixture to form the disodium pyrocatecholate salt. The methanol is then removed under vacuum.

  • Carboxylation: Pressurize the reactor with CO₂ to approximately 0.3 MPa. Heat the vessel to the specified reaction temperature (typically 150-180°C) and maintain for several hours. This step is critical as the carboxylation occurs under these conditions.

  • Acidification & Precipitation: After cooling, dissolve the resulting solid in water. Acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The this compound will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum. The product typically requires no further chromatographic purification[10].

Integration into Metal-Organic Frameworks (MOFs)

DHTA is most powerfully applied as a linker in MOF synthesis. The following protocol describes the synthesis of a hydroxyl-functionalized UiO-66 MOF, hereafter denoted as UIO-66-2OH(2,3), via a ligand exchange method, which is an effective way to introduce functionality into a pre-existing, stable framework[8][9].

Protocol 2: Synthesis of UIO-66-2OH(2,3) Photocatalyst

  • Pre-synthesis of Parent MOF: First, synthesize the parent UiO-66 MOF using Zirconium(IV) chloride (ZrCl₄) and terephthalic acid as the linker according to established literature procedures.

  • Ligand Exchange Reaction:

    • Disperse the synthesized UiO-66 powder in a solution of N,N-Dimethylformamide (DMF).

    • Add a molar excess of this compound to the suspension.

    • Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 24-48 hours. This hydrothermal condition facilitates the exchange of the original terephthalic acid linkers with DHTA.

  • Activation and Purification:

    • After the reaction, cool the autoclave to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the powder repeatedly with fresh DMF and then with ethanol to remove any unreacted DHTA and residual solvent.

    • Activate the material by drying it under vacuum at 150°C. This step is crucial to evacuate the pores, making the active sites accessible.

  • Characterization: The successful incorporation of the DHTA linker should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the O-H stretching of the hydroxyl groups, X-ray Powder Diffraction (XRD) to confirm the framework integrity, and X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition[9].

Core Photocatalytic Mechanism

The enhanced photocatalytic activity of DHTA-containing materials stems from the specific electronic contributions of the hydroxylated linker.

  • Enhanced Light Absorption: The hydroxyl groups act as auxochromes, extending the π-conjugation of the aromatic system. This results in a bathochromic (red) shift in the material's light absorption profile, allowing it to utilize a larger portion of the visible light spectrum compared to its non-functionalized counterpart[8].

  • Efficient Charge Separation: Upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an electron-hole pair. In the UIO-66-2OH(2,3) MOF, the HOMO is largely localized on the DHTA linker, while the LUMO is associated with the Zr-oxo clusters. This spatial separation of charge carriers is critical as it significantly reduces the probability of charge recombination, allowing the electrons and holes to migrate to the surface and perform redox reactions.

  • Generation of Reactive Oxygen Species (ROS): The photogenerated holes are powerful oxidants. They can react with water molecules or hydroxide ions adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can mineralize a wide range of organic pollutants[8][9]. The photogenerated electrons can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻), another key ROS.

Photocatalysis_Mechanism cluster_catalyst UIO-66-2OH(2,3) Particle cluster_reactions Surface Reactions LUMO LUMO (Zr-oxo cluster) O2 O₂ LUMO->O2 e⁻ H_plus H⁺ LUMO->H_plus e⁻ (Alternative) HOMO HOMO (DHTA Linker) HOMO->LUMO hν (Visible Light) H2O H₂O HOMO->H2O h⁺ OH_ion OH⁻ HOMO->OH_ion h⁺ Pollutant Organic Pollutant OH_ion->Pollutant → •OH O2->H2O → •O₂⁻ → •OH Degraded Degraded Products (CO₂, H₂O) Pollutant->Degraded Oxidation H2 H₂ Gas H_plus->H2 Reduction caption Fig 1. Photocatalytic mechanism in DHTA-based MOFs.

Caption: Fig 1. Photocatalytic mechanism in DHTA-based MOFs.

Application I: Degradation of Organic Pollutants

A primary application for DHTA-based photocatalysts is the degradation of persistent organic pollutants in wastewater, such as industrial dyes like Methylene Blue (MB)[8].

Protocol 3: Photocatalytic Degradation of Methylene Blue
  • Catalyst Suspension: Prepare a stock suspension of the UIO-66-2OH(2,3) photocatalyst (e.g., 1.0 g/L) in deionized water.

  • Reactor Setup: In a temperature-controlled beaker, add a specific volume of the catalyst suspension to a solution of Methylene Blue (e.g., final concentration 10 mg/L). The total volume should be standardized for all experiments (e.g., 50 mL).

  • Adsorption-Desorption Equilibrium: Stir the mixture in complete darkness for 30-60 minutes. This step is essential to ensure that any removal of the dye due to physical adsorption on the catalyst surface reaches equilibrium. An initial sample ("t = 0") should be taken at the end of this period.

  • Initiation of Photocatalysis: Irradiate the suspension using a suitable light source (e.g., a 300W Xenon lamp with a >420 nm cutoff filter to simulate solar light). Continue stirring throughout the irradiation period.

  • Sampling: At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots (e.g., 1 mL) from the suspension.

  • Sample Processing: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the catalyst particles. This quenches the reaction.

  • Analysis: Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of MB (~664 nm).

  • Calculation: The degradation efficiency (%) can be calculated using the formula: Efficiency = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the concentration after dark adsorption and Cₜ is the concentration at time t.

Protocol 4: Quantifying Hydroxyl Radical Production

The rate of •OH radical generation is a direct measure of a photocatalyst's oxidative power. This can be quantified using terephthalic acid (TA) as a fluorescent probe, which reacts with •OH to form the highly fluorescent 2-hydroxyterephthalic acid (HTA)[11][12].

  • Probe Solution Preparation: Prepare a 5 x 10⁻⁴ M solution of terephthalic acid in 2 x 10⁻³ M NaOH solution[12].

  • Experimental Procedure: The setup is identical to Protocol 3, but the MB solution is replaced with the TA probe solution.

  • Sampling and Analysis: At each time interval, take a filtered aliquot of the solution.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of the sample using a spectrofluorometer, with an excitation wavelength of 315 nm. The characteristic emission peak of HTA appears at approximately 425 nm[11][12].

  • Quantification: The intensity of the fluorescence peak at 425 nm is directly proportional to the amount of •OH radicals produced[12]. This provides a robust method for comparing the intrinsic activity of different photocatalysts.

Performance Data

The following table summarizes typical performance data for the degradation of Methylene Blue (MB) using DHTA-functionalized MOFs under visible light.

PhotocatalystTarget PollutantDegradation Efficiency (Time)Apparent Rate Constant (k, min⁻¹)Light SourceReference
UIO-66-2OH(2,3)Methylene Blue>95% (120 min)~0.025Visible Light (>420 nm)[8],
Parent UiO-66Methylene Blue<20% (120 min)~0.002Visible Light (>420 nm)[8],

Application II: Photocatalytic Hydrogen Evolution

DHTA-based MOFs are also promising candidates for photocatalytic water splitting to produce hydrogen (H₂), a clean energy carrier[3]. While the overall reaction is the splitting of water (2H₂O → 2H₂ + O₂), it is often studied as two half-reactions. For H₂ evolution, a sacrificial electron donor is typically used to consume the photogenerated holes, allowing the electrons to be used exclusively for the reduction of protons.

Conceptual Protocol for H₂ Evolution
  • Catalyst and Co-catalyst Loading: Disperse the UIO-66-2OH(2,3) powder in an aqueous solution. A co-catalyst, typically platinum (Pt) nanoparticles, is often photodeposited onto the MOF surface to lower the activation energy for H₂ evolution. This can be done by adding a Pt precursor (e.g., H₂PtCl₆) to the suspension and irradiating with UV light for 1 hour.

  • Reactor Setup: Transfer the catalyst suspension to a gas-tight quartz reactor. The system must be sealed to allow for the collection of evolved gases.

  • Sacrificial Agent: Add a sacrificial electron donor to the solution. A common choice is a mixture of methanol or triethanolamine (TEOA) in water.

  • Degassing: Purge the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove all dissolved oxygen, which would otherwise compete for the photogenerated electrons.

  • Initiation and Measurement: Irradiate the reactor with a simulated solar light source while maintaining a constant temperature (e.g., 25°C) with a cooling water jacket.

  • Gas Analysis: The evolved gases are sampled from the reactor's headspace at regular intervals using a gas-tight syringe and analyzed by a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a molecular sieve column to quantify the amount of H₂ produced.

H2_Evolution_Workflow start Start prep 1. Prepare Catalyst Suspension (UIO-66-2OH(2,3) + Sacrificial Agent) start->prep load 2. Load Suspension into Gas-Tight Quartz Reactor prep->load purge 3. Purge with Argon (Remove O₂) load->purge irradiate 4. Irradiate with Light Source (e.g., 300W Xenon Lamp) purge->irradiate sample 5. Sample Headspace Gas (Regular Intervals) irradiate->sample analyze 6. Analyze with Gas Chromatography (GC-TCD) sample->analyze quantify 7. Quantify H₂ Production Rate (μmol/g/h) analyze->quantify end_node End quantify->end_node caption Fig 2. Experimental workflow for photocatalytic H₂ evolution.

Caption: Fig 2. Experimental workflow for photocatalytic H₂ evolution.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for designing the next generation of photocatalysts. Its ability to enhance visible light absorption and promote charge separation when incorporated into MOF structures directly translates to superior performance in both environmental remediation and solar fuel production. The protocols detailed herein provide a robust framework for synthesizing, testing, and quantifying the activity of these advanced materials.

Future research should focus on exploring DHTA in other MOF topologies, developing composites with other semiconductors to create heterojunctions, and investigating its role in more complex photocatalytic transformations, such as CO₂ reduction and selective organic synthesis.

References

Application Notes & Protocols: Leveraging 2,3-Dihydroxyterephthalic Acid as a Versatile Fluorescent Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intrinsic Value of Dihydroxy-Functionalized Linkers in MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, finding applications in gas storage, catalysis, and biomedicine.[1][2] The rational design of MOFs, achieved by selecting specific metal nodes and organic linkers, allows for precise control over pore size, topology, and functionality. Among the vast library of organic linkers, those possessing intrinsic functionalities are of particular interest as they can imbue the resulting MOF with specific properties without the need for post-synthetic modification.

2,3-Dihydroxyterephthalic acid (2,3-DHTA) is a bifunctional linker that offers a unique combination of a rigid terephthalate backbone for structural integrity and vicinal diol groups that can act as both metal coordination sites and active functional centers. These hydroxyl groups are critical, as they can participate in hydrogen bonding, act as recognition sites for guest molecules, and are key to the linker's inherent fluorescent properties. The fluorescence in dihydroxy-terephthalate linkers is often attributed to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to a nearby carboxylate oxygen in the excited state.[1] This process leads to a large Stokes shift and emission in the visible region, making these linkers ideal for developing fluorescent sensors.

This application note provides a comprehensive guide to the synthesis, characterization, and application of MOFs based on dihydroxyterephthalic acid linkers, with a primary focus on 2,3-DHTA. We will present a detailed protocol for the synthesis of a copper-based 2,3-DHTA MOF and explore its potential applications in fluorescent sensing and drug delivery, providing detailed protocols based on well-established methodologies for closely related dihydroxyterephthalate MOFs.

I. Synthesis of a this compound-Based MOF: A Case Study of SIMOF-6

The synthesis of MOFs requires careful control of reaction conditions to ensure the formation of a crystalline, phase-pure material. Here, we provide a protocol for the synthesis of SIMOF-6, a flexible MOF formed from Cu(II) ions and the 2,3-dihydroxyterephthalate (2,3-dhtp) linker.[1][3]

Protocol 1: Synthesis of SIMOF-6 {[Cu₃(C₈H₂O₆)(C₈H₄O₆)(H₂O)₃]·H₂O}n

Rationale: This room temperature synthesis method is advantageous as it is low-energy and allows for the slow crystallization required to obtain single crystals suitable for structural analysis. The use of a DMF/water solvent system helps to dissolve both the organic linker and the metal salt.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound (2,3-DHTA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Acetic acid

Procedure:

  • Solution A (Metal Salt): Dissolve 2 mmol of Cu(II) acetate monohydrate in a solution containing 64 mL of deionized water and 1600 µL of acetic acid.

  • Solution B (Linker): Dissolve 2 mmol of this compound in 64 mL of DMF.

  • Crystallization: In a clean glass vial, combine Solution A and Solution B. Seal the vial and leave it undisturbed at room temperature.

  • Harvesting: After 7 days, large brown crystals of SIMOF-6 should have formed. Separate the solid product by filtration.

  • Washing and Activation:

    • To obtain the solvated form, wash the crystals with fresh DMF.

    • To obtain a partially desolvated form, wash the crystals sequentially with DMF, ethanol, and acetone.

  • Drying: Dry the washed crystals under vacuum at room temperature. Note that complete solvent removal may lead to an irreversible phase change.[1]

Characterization: The purity and structure of the synthesized SIMOF-6 should be confirmed by Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy.[3] The flexible nature of this MOF can be observed by changes in the PXRD pattern upon solvation and desolvation.[1]

cluster_synthesis SIMOF-6 Synthesis Workflow solA Solution A: Cu(OAc)₂ in H₂O/Acetic Acid mix Mix Solutions solA->mix solB Solution B: 2,3-DHTA in DMF solB->mix crystallize Crystallize (7 days, RT) mix->crystallize filter Filter Crystals crystallize->filter wash Wash (DMF/EtOH/Acetone) filter->wash dry Dry (Vacuum, RT) wash->dry product SIMOF-6 Product dry->product cluster_sensing Fluorescent Sensing Mechanism cluster_mechanism Mechanism mof DHTA-MOF (Low Fluorescence) complex [DHTA-MOF]-Analyte Complex (High Fluorescence - 'Turn-On') mof->complex + Analyte analyte Analyte (e.g., Al³⁺) esipt Analyte binding enhances Excited-State Intramolecular Proton Transfer (ESIPT) cluster_drug_delivery Drug Delivery Workflow cluster_loading Drug Loading cluster_release Drug Release mof Activated MOF load Stir 24h mof->load drug_sol Drug Solution drug_sol->load separate Centrifuge load->separate loaded_mof Drug-Loaded MOF separate->loaded_mof release Stir & Sample loaded_mof->release pbs PBS (pH 7.4, 37°C) pbs->release analyze UV-Vis Analysis release->analyze release_profile Release Profile analyze->release_profile

References

Application Notes and Protocols for the Development of Chemical Sensors Using 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2,3-Dihydroxyterephthalic Acid in Advanced Chemical Sensing

The pursuit of highly sensitive and selective chemical sensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, clinical diagnostics, and drug development. Within the diverse arsenal of molecular building blocks for sensor construction, this compound (2,3-DHTA) has emerged as a compelling scaffold. Its unique electronic and structural properties, characterized by vicinal hydroxyl groups and carboxylic acid moieties on a terephthalic acid backbone, render it an exceptional candidate for the development of sophisticated sensing platforms.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and fabrication of chemical sensors. We will delve into the underlying principles of its sensing capabilities, provide detailed protocols for the synthesis of a metal-organic framework (MOF) based on 2,3-DHTA, and outline its application as a fluorescent chemosensor for the detection of trivalent metal ions, with a particular focus on aluminum (Al³⁺).

The rationale for employing 2,3-DHTA lies in its inherent ability to act as a versatile chelating ligand. The proximity of the hydroxyl and carboxyl groups allows for the formation of stable coordination complexes with a variety of metal ions. This interaction can be transduced into a measurable signal, most notably a change in fluorescence. The rigid aromatic core of 2,3-DHTA also contributes to the formation of well-defined porous structures, such as MOFs, which can enhance sensor performance by providing a high surface area for analyte interaction and size-selective recognition.

Core Principles: Understanding the Sensing Mechanism

The primary sensing mechanism exploited in this compound-based sensors is fluorescence modulation upon analyte binding. Specifically, we will focus on a "turn-on" fluorescence response for the detection of Al³⁺.

In its free or uncomplexed state, the 2,3-DHTA ligand, particularly when incorporated into a framework with certain metal ions like copper(II), may exhibit quenched or low fluorescence. This can be due to various non-radiative decay pathways, such as photoinduced electron transfer (PET) or vibrational relaxation, facilitated by the coordinated metal center.

Upon the introduction of a target analyte like Al³⁺, a ligand exchange or coordination event can occur. The strong binding affinity of the catechol-like moiety of 2,3-DHTA for hard Lewis acids such as Al³⁺ can lead to the formation of a rigid and stable complex. This complexation can effectively suppress the non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. This "turn-on" response provides a highly sensitive and selective signal for the presence of the analyte.

Figure 1: Turn-on fluorescence sensing mechanism.

Synthesis of a this compound-Based Metal-Organic Framework (SIMOF-6)

The synthesis of a porous and crystalline material is a critical first step in the development of a robust chemical sensor. Here, we provide a protocol for the synthesis of a copper-based MOF, designated as SIMOF-6, using this compound as the organic linker[1][2]. This protocol is adapted from the work of Main, R. M., et al. (2025)[1].

Materials and Reagents
ReagentFormulaPuritySupplier
This compoundC₈H₆O₆≥97%--INVALID-LINK--[3]
Copper(II) acetate monohydrateCu(CH₃COO)₂·H₂O≥98%Standard chemical supplier
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Standard chemical supplier
Acetic acid, glacialCH₃COOH≥99.7%Standard chemical supplier
Deionized waterH₂O18.2 MΩ·cmIn-house or commercial
Protocol: Synthesis of SIMOF-6
  • Preparation of Precursor Solutions:

    • Solution A (Metal Precursor): Dissolve 2 mmol of copper(II) acetate monohydrate in a mixture of 64 mL of deionized water and 1600 µL of glacial acetic acid. Stir until a clear solution is obtained.

    • Solution B (Ligand Precursor): Dissolve 2 mmol of this compound in 64 mL of N,N-dimethylformamide (DMF). Gentle warming may be required to achieve complete dissolution.

  • Crystallization:

    • In a clean glass vial, combine Solution A and Solution B.

    • Cap the vial and leave it undisturbed at room temperature for 7 days. During this period, brown crystals of SIMOF-6 should form.

  • Isolation and Washing:

    • Separate the resulting solid product by filtration.

    • To obtain the swollen form of the MOF, wash the crystals with fresh DMF.

    • For the desolvated form, wash the crystals sequentially with DMF, ethanol, and acetone.

  • Drying:

    • Dry the washed crystals under vacuum at a mild temperature (e.g., 60 °C) for 12 hours to remove residual solvent.

Figure 2: Workflow for the synthesis of SIMOF-6.

Application Protocol: Fluorescent Detection of Al³⁺ Ions

This protocol outlines the use of the synthesized SIMOF-6 as a fluorescent chemosensor for the detection of Al³⁺ ions in an aqueous medium. The procedure is based on the principle of "turn-on" fluorescence upon selective binding of Al³⁺.

Materials and Equipment
  • Synthesized SIMOF-6 MOF

  • Deionized water

  • Ethanol

  • Stock solutions of various metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) at a concentration of 1 mM.

  • Fluorometer

  • Quartz cuvettes

  • pH meter

Protocol: Al³⁺ Sensing
  • Preparation of Sensor Dispersion:

    • Disperse a small amount of the synthesized SIMOF-6 (e.g., 1 mg) in 10 mL of a 1:1 (v/v) ethanol/water mixture.

    • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Fluorescence Measurements:

    • Transfer 2 mL of the SIMOF-6 dispersion into a quartz cuvette.

    • Record the baseline fluorescence spectrum of the dispersion. The excitation wavelength should be determined by running an excitation scan at the emission maximum, which is expected to be in the range of 350-450 nm for dihydroxyterephthalate-based materials.

    • incrementally add small aliquots of the Al³⁺ stock solution to the cuvette and record the fluorescence spectrum after each addition.

    • Observe the change in fluorescence intensity at the emission maximum. A significant increase in fluorescence intensity indicates the detection of Al³⁺.

  • Selectivity Studies:

    • Repeat the fluorescence measurement procedure with stock solutions of other metal ions to assess the selectivity of the sensor.

    • To further validate selectivity, perform competition experiments by measuring the fluorescence response to Al³⁺ in the presence of other metal ions.

  • Sensitivity Determination (Limit of Detection):

    • Prepare a series of standard solutions of Al³⁺ with decreasing concentrations.

    • Measure the fluorescence response of the SIMOF-6 dispersion to each standard solution.

    • Plot the fluorescence intensity as a function of Al³⁺ concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve[1].

Expected Results and Data Interpretation

The successful implementation of this protocol should yield a "turn-on" fluorescence response that is highly selective for Al³⁺ over other common metal ions. The interaction between Al³⁺ and the 2,3-dihydroxyterephthalate ligand within the MOF structure is expected to form a stable complex, leading to the observed fluorescence enhancement[4].

AnalyteFluorescence ResponseNotes
Al³⁺ Strong "Turn-on" Highly selective and sensitive response.
Fe³⁺Quenching or weak responsePotential for some interaction, but distinct from Al³⁺.
Cu²⁺QuenchingThe presence of Cu²⁺ in the MOF structure may lead to quenching.
Ni²⁺, Co²⁺Minimal to no responseDemonstrates good selectivity.
Mg²⁺, Ca²⁺No significant responseImportant for applications in biological and environmental samples.
Na⁺, K⁺No responseAlkali metals are not expected to interact strongly.

Biomedical and Pharmaceutical Applications

While the primary application detailed here is for the detection of Al³⁺, the principles and materials can be extended to the broader field of biomedical and pharmaceutical sciences. The inherent porosity and tunable nature of MOFs make them promising candidates for drug delivery systems[5]. The ability to selectively detect metal ions is also crucial in understanding biological processes and in the quality control of pharmaceutical products.

For instance, sensors based on 2,3-DHTA could potentially be developed for the detection of metal ions that are relevant to neurodegenerative diseases or as indicators for the purity of drug formulations. The biocompatibility of the constituent components of the MOF would be a critical consideration for such applications.

Conclusion

This compound offers a versatile and effective platform for the development of advanced chemical sensors. Its unique chemical structure facilitates the creation of highly sensitive and selective fluorescent probes, particularly for metal ions like Al³⁺. The synthesis of MOFs from 2,3-DHTA further enhances its potential by providing a robust and porous framework for sensor fabrication. The protocols and principles outlined in this document provide a solid foundation for researchers and scientists to explore the exciting possibilities of this compound in the field of chemical sensing and beyond.

References

Application Note: A Robust Fluorescent Assay for the Quantification of Hydroxyl Radicals Using Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The hydroxyl radical (•OH) is one of the most potent reactive oxygen species (ROS), playing a pivotal role in a myriad of biological and chemical processes, from cellular signaling and immune responses to material degradation and atmospheric chemistry.[1] However, its extremely short half-life and high reactivity make direct quantification a significant analytical challenge. This application note details a robust and highly sensitive method for the detection and quantification of hydroxyl radicals using terephthalic acid (TA) as a chemical probe.

The assay is based on the reaction between the non-fluorescent terephthalic acid and hydroxyl radicals, which generates a single, stable, and highly fluorescent product: 2-hydroxyterephthalic acid (hTA).[2][3] This method offers several distinct advantages over other techniques, including high sensitivity with a detection limit as low as 2 nM, operational simplicity, and the formation of a single, stable fluorescent isomer, which facilitates straightforward data interpretation.[2][4][5] The non-toxic nature of terephthalic acid further expands its utility for in vivo and in vitro biological studies.[2][3] This guide provides a comprehensive protocol, from reagent preparation to data analysis, alongside expert insights into best practices and troubleshooting.

Principle of the Assay: The Chemistry of Detection

The core of this assay is a specific hydroxylation reaction. Terephthalic acid, a symmetrical molecule, efficiently scavenges hydroxyl radicals.[2] This reaction proceeds via the formation of a hydroxycyclohexadienyl radical intermediate, which is subsequently oxidized to form the final, stable fluorescent product, 2-hydroxyterephthalic acid (hTA).[2]

Because TA has four identical ring hydrogens, only one mono-hydroxylated isomer is formed, which is a significant advantage over probes like benzoate that can produce multiple isomers.[2][5] The resulting product, hTA, exhibits strong and stable fluorescence with a clear excitation maximum around 310-315 nm and an emission maximum at approximately 425 nm, whereas the parent TA molecule is virtually non-fluorescent.[6][7] The intensity of this fluorescence is directly proportional to the amount of hTA formed, which in turn correlates with the quantity of hydroxyl radicals present in the system.

cluster_0 Reaction Mechanism TA Terephthalic Acid (TA) (Non-Fluorescent) Intermediate Hydroxycyclohexadienyl Radical Intermediate TA->Intermediate + •OH OH_Radical •OH (Hydroxyl Radical) hTA 2-Hydroxyterephthalic Acid (hTA) (Highly Fluorescent) Intermediate->hTA + [ O ] - H₂O Oxidant [ O ] cluster_workflow Experimental Workflow A 1. Reagent Preparation (TA Probe, hTA Standard) B 2. Prepare hTA Standard Curve (Serial Dilutions) A->B C 3. Prepare Samples & Controls (Negative, Positive, Blank) A->C E 5. Measure Fluorescence (Ex: 315nm, Em: 425nm) B->E D 4. Add TA Probe to Samples & Incubate C->D D->E F 6. Data Analysis Calculate [hTA] using Standard Curve E->F

References

Synthesis of Luminescent Metal-Organic Frameworks from 2,3-Dihydroxyterephthalic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Luminescent MOFs in Advanced Applications

Metal-Organic Frameworks (MOFs) represent a fascinating class of crystalline porous materials, constructed from metal ions or clusters linked together by organic ligands. Their inherent structural tunability and vast internal surface areas have positioned them at the forefront of materials science. A particularly captivating subset of these materials is luminescent MOFs, which exhibit intriguing photophysical properties. The luminescence in these frameworks can emanate from the organic linkers, the metal centers, or a synergistic interplay between the two. This intrinsic luminescence makes them highly promising candidates for a range of applications, including chemical sensing, bio-imaging, and drug delivery.[1]

This guide focuses on the synthesis of luminescent MOFs utilizing 2,3-dihydroxyterephthalic acid as the organic linker. The strategic placement of hydroxyl and carboxylic acid functional groups on the aromatic backbone of this ligand provides multiple coordination sites for metal ions and imparts unique electronic properties that can give rise to luminescence. We will delve into the underlying principles of designing and synthesizing these materials, provide detailed experimental protocols, and explore their potential applications, with a particular emphasis on fluorescent sensing.

I. The Role of this compound in Luminescent MOFs

The selection of the organic linker is paramount in the design of luminescent MOFs. The linker's structure and electronic properties directly influence the resulting framework's topology and photophysical characteristics. This compound is an excellent candidate for constructing luminescent MOFs for several key reasons:

  • Inherent Luminescence: The aromatic core of the terephthalic acid derivative possesses π-conjugation, which can give rise to intrinsic fluorescence.

  • Modulation of Electronic Properties: The presence of electron-donating hydroxyl groups can modulate the energy levels of the ligand, influencing the excitation and emission wavelengths of the resulting MOF.

  • Strong Coordination Sites: The carboxylate and hydroxyl groups provide robust coordination sites for a variety of metal ions, leading to the formation of stable framework structures.

  • Potential for Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the hydroxyl and carboxylate groups can facilitate ESIPT, a process known to produce a large Stokes shift and dual emission in some cases, which is highly desirable for sensing applications.[2]

The choice of the metal ion is also a critical factor. While some metal ions, like Zn(II) and Cd(II) with d¹⁰ electronic configurations, are known to promote ligand-based luminescence, paramagnetic metal ions can sometimes quench fluorescence. Lanthanide ions, with their characteristic sharp emission bands, can also be incorporated to create highly luminescent materials through an "antenna effect," where the organic linker absorbs light and efficiently transfers the energy to the lanthanide center.[3][4]

II. Synthetic Methodologies: Crafting Crystalline Luminophores

The synthesis of MOFs is typically achieved through self-assembly processes in solution. The choice of synthetic method can significantly impact the crystallinity, morphology, and purity of the final product. Here, we detail a room-temperature synthesis for a copper-based MOF and provide a general framework for solvothermal and microwave-assisted methods, which are commonly employed for MOF synthesis.[5][6]

A. Room-Temperature Synthesis of a Copper-Based MOF (SIMOF-6)

This protocol is adapted from the synthesis of SIMOF-6, a flexible MOF formed from Cu(II) and this compound.[7]

Rationale: This method offers a facile and energy-efficient route to a crystalline MOF without the need for specialized high-pressure equipment. The use of a mixed solvent system (water and DMF) is crucial for dissolving both the metal salt and the organic linker. Acetic acid is added to modulate the deprotonation of the carboxylic acid groups, influencing the coordination and crystallization process.

Diagram of the Synthesis Workflow:

cluster_prep Solution Preparation prep_metal Dissolve Cu(II) acetate monohydrate in water and acetic acid mix Mix Solutions in a Glass Vial prep_metal->mix prep_ligand Dissolve this compound in DMF prep_ligand->mix react Leave at Room Temperature for 7 days mix->react filter Separate Solid by Filtration react->filter wash Wash with DMF (or other solvents) filter->wash product Large Brown Crystals of SIMOF-6 wash->product

Caption: Room-temperature synthesis workflow for SIMOF-6.

Experimental Protocol:

  • Preparation of Metal Salt Solution: Dissolve 2 mmol of Cu(II) acetate monohydrate in 64 mL of deionized water. Add 1600 µL of acetic acid to the solution.

  • Preparation of Ligand Solution: Dissolve 2 mmol of this compound in 64 mL of N,N-dimethylformamide (DMF).

  • Mixing and Crystallization: Combine the two solutions in a glass vial and seal it. Allow the mixture to stand at room temperature for 7 days.

  • Isolation and Washing: Collect the resulting solid by filtration. Wash the product with DMF to obtain the swollen form. For the desolvated form, wash with DMF, followed by ethanol and/or acetone.[7]

  • Drying: Dry the washed crystals under ambient conditions.

Table 1: Summary of Room-Temperature Synthesis Parameters for SIMOF-6

ParameterValue
Metal PrecursorCu(II) acetate monohydrate
LigandThis compound
SolventsWater, DMF
ModulatorAcetic Acid
TemperatureRoom Temperature
Reaction Time7 days
ProductLarge brown crystals
B. General Protocol for Solvothermal Synthesis

Solvothermal synthesis is a widely used method for producing high-quality MOF crystals.[8] The reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, creating elevated pressure.

Rationale: The higher temperature and pressure in solvothermal synthesis can enhance the solubility of reactants and promote the formation of highly crystalline products. The choice of solvent is critical as it influences the coordination environment of the metal ions and the self-assembly of the framework.

Experimental Protocol (General Guidance):

  • Reactant Mixture: In a typical synthesis, the metal salt (e.g., zinc nitrate, lanthanide nitrate) and this compound are dissolved in a suitable solvent or a mixture of solvents (e.g., DMF, DEF, ethanol).

  • Sealed Reaction: The solution is placed in a Teflon-lined stainless-steel autoclave, which is then sealed.

  • Heating: The autoclave is heated in an oven at a specific temperature (typically between 80 and 180 °C) for a defined period (usually 12 to 72 hours).[9]

  • Cooling: The autoclave is allowed to cool slowly to room temperature.

  • Isolation and Purification: The crystalline product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and then dried.

C. General Protocol for Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods.[10]

Rationale: Microwave heating can significantly accelerate the crystallization of MOFs, often reducing reaction times from days to minutes or hours. This rapid heating can also lead to the formation of smaller, more uniform crystals.[6]

Experimental Protocol (General Guidance):

  • Reactant Solution: A solution of the metal salt and this compound in a microwave-transparent solvent is prepared in a specialized microwave reaction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave reactor and heated to a specific temperature under a set power for a short duration.

  • Cooling and Isolation: After the reaction is complete, the vessel is cooled, and the product is isolated and purified as described for the solvothermal method.

III. Characterization of Luminescent MOFs

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Table 2: Key Characterization Techniques for Luminescent MOFs

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk material.
Single-Crystal X-ray Diffraction (SCXRD) Determines the precise three-dimensional atomic structure of the MOF.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the linker to the metal center by observing shifts in the vibrational frequencies of the carboxylate and hydroxyl groups.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework decomposes.[7]
Photoluminescence (PL) Spectroscopy Measures the excitation and emission spectra of the MOF, providing information about its luminescent properties, including the Stokes shift and potential for sensing.
Quantum Yield Measurement Quantifies the efficiency of the luminescence process.
Fluorescence Lifetime Measurement Provides insights into the dynamics of the excited state.

IV. Applications in Luminescent Sensing

Luminescent MOFs are highly attractive for the development of chemical sensors due to their tunable emission properties and porous nature, which allows for the selective binding of analytes. The interaction between the analyte and the MOF can lead to a change in the luminescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength, providing a detectable signal.[1][11]

Diagram of a "Turn-On" and "Turn-Off" Sensing Mechanism:

cluster_turn_on Turn-On Sensing cluster_turn_off Turn-Off Sensing mof_on MOF (Low Luminescence) complex_on MOF-Analyte Complex (High Luminescence) mof_on->complex_on + analyte_on Analyte mof_off MOF (High Luminescence) complex_off MOF-Analyte Complex (Quenched Luminescence) mof_off->complex_off + analyte_off Analyte

Caption: General mechanisms for "turn-on" and "turn-off" fluorescence sensing.

Protocol for "Turn-Off" Fluorescent Sensing of Fe³⁺ Ions (Hypothetical Example)

This protocol is based on the known quenching effect of Fe³⁺ on the luminescence of many organic fluorophores and MOFs.[12]

Rationale: The hydroxyl and carboxylate groups on the this compound linker can act as binding sites for Fe³⁺ ions. Upon binding, the Fe³⁺ can quench the luminescence of the MOF through energy or electron transfer processes.

Experimental Protocol:

  • Preparation of MOF Suspension: Disperse a small amount of the synthesized luminescent MOF in a suitable solvent (e.g., ethanol or water) to form a stable suspension.

  • Baseline Luminescence Measurement: Record the photoluminescence emission spectrum of the MOF suspension.

  • Addition of Analyte: Add aliquots of a standard solution of Fe³⁺ to the MOF suspension.

  • Luminescence Measurement: After each addition, record the emission spectrum.

  • Data Analysis: Plot the luminescence intensity at the emission maximum as a function of the Fe³⁺ concentration. A decrease in intensity with increasing Fe³⁺ concentration indicates a "turn-off" sensing response. The detection limit can be calculated from the calibration curve.

Potential for "Turn-On" Sensing of Al³⁺ Ions

Inspired by studies on MOFs derived from the isomeric 2,5-dihydroxyterephthalic acid, which have shown a "turn-on" fluorescence response to Al³⁺, it is plausible that MOFs from this compound could exhibit similar behavior.[13]

Hypothesized Rationale: The coordination of Al³⁺ to the hydroxyl groups of the linker could restrict intramolecular vibrations or rotations, leading to an enhancement of the radiative decay pathway and a "turn-on" fluorescent signal. This is often referred to as chelation-enhanced fluorescence (CHEF).[12]

V. Conclusion and Future Outlook

The synthesis of luminescent MOFs from this compound offers a promising avenue for the development of advanced functional materials. The straightforward synthetic procedures, coupled with the intriguing photophysical properties of these materials, make them attractive for a variety of applications, particularly in the realm of chemical sensing. Further research into the synthesis of new frameworks with different metal ions, as well as a more in-depth exploration of their luminescent properties and sensing capabilities for a wider range of analytes, will undoubtedly unlock their full potential.

VI. References

  • Molecules. (2014). Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties. --INVALID-LINK--

  • ResearchGate. (2015). Alkaline Earth Metal Ion/Dihydroxy–Terephthalate MOFs: Structural Diversity and Unusual Luminescent Properties. --INVALID-LINK--

  • RSC Publishing. (n.d.). Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging. --INVALID-LINK--

  • PubMed. (2015). Alkaline Earth Metal Ion/Dihydroxy-Terephthalate MOFs: Structural Diversity and Unusual Luminescent Properties. --INVALID-LINK--

  • PMC - NIH. (2023). Brightly Luminescent (TbxLu1−x)2bdc3·nH2O MOFs: Effect of Synthesis Conditions on Structure and Luminescent Properties. --INVALID-LINK--

  • ACS Publications. (2020). Luminescent Properties of DOBDC Containing MOFs: The Role of Free Hydroxyls. --INVALID-LINK--

  • NIH. (n.d.). Taking Advantage of a Luminescent ESIPT-Based Zr-MOF for Fluorochromic Detection of Multiple External Stimuli. --INVALID-LINK--

  • PubMed. (2020). Dual-Emission Zr-MOF-Based Composite Material as a Fluorescence Turn-On Sensor for the Ultrasensitive Detection of Al3. --INVALID-LINK--

  • MATEC Web of Conferences. (n.d.). Effect of transition metal ions on luminescence of MOFs. --INVALID-LINK--

  • PubMed. (2014). Three novel lanthanide metal-organic frameworks (Ln-MOFs) constructed by unsymmetrical aromatic dicarboxylatic tectonics: synthesis, crystal structures and luminescent properties. --INVALID-LINK--

  • MDPI. (n.d.). Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands. --INVALID-LINK--

  • AMiner. (n.d.). Synthesis, Structural Characterization, Luminescent Properties and Theoretical Study of Three Novel Lanthanide Metal-Organic Frameworks of Ho(III), Gd(III) and Eu(III) with 2,5-Thiophenedicarboxylate Anion. --INVALID-LINK--

  • PMC - NIH. (n.d.). A flexible MOF formed from CuII and this compound. --INVALID-LINK--

  • MDPI. (2024). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. --INVALID-LINK--

  • RSC Publishing. (n.d.). Metal–organic framework (MOF)-based fluorescence “turn-on” sensors. --INVALID-LINK--

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). An ultra-high quantum yield Tb-MOF with phenolic hydroxyl as the recognition group for a highly selective and sensitive detection of Fe3+. --INVALID-LINK--

  • ResearchGate. (n.d.). Dual-Emission Zr-MOF-Based Composite Material as a Fluorescence Turn-On Sensor for the Ultrasensitive Detection of Al 3+. --INVALID-LINK--

  • PubMed. (2018). Hydrothermal Preparation of Five Rare-Earth (Re = Dy, Gd, Ho, Pr, and Sm) Luminescent Cluster-Based Coordination Materials: The First MOFs-based Ratiometric Fluorescent Sensor for Lysine and Bifunctional Sensing Platform for Insulin and Al3. --INVALID-LINK--

  • RSC Publishing. (n.d.). Effects of the recognition sites of MOFs on turn-off fluorescence detection of Fe3+. --INVALID-LINK--

  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). --INVALID-LINK--

  • OUCI. (n.d.). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. --INVALID-LINK--

  • MDPI. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. --INVALID-LINK--

  • MDPI. (n.d.). Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. --INVALID-LINK--

  • ResearchGate. (n.d.). A flexible MOF formed from Cu and this compound. --INVALID-LINK--

  • MDPI. (2023). Brightly Luminescent (TbxLu1−x)2bdc3·nH2O MOFs: Effect of Synthesis Conditions on Structure and Luminescent Properties. --INVALID-LINK--

  • RSC Publishing. (n.d.). Materials Chemistry C. --INVALID-LINK--

  • ResearchGate. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. --INVALID-LINK--

  • PubMed. (2023). The Properties of Microwave-Assisted Synthesis of Metal-Organic Frameworks and Their Applications. --INVALID-LINK--

  • ResearchGate. (n.d.). “Turn-off” Cd-MOF fluorescence sensor for identification and detection of Fe3+, Cr6+ and antibiotics in aqueous solutions. --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrothermal synthesis of MOFs. --INVALID-LINK--

  • Omar Yaghi. (n.d.). High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air. --INVALID-LINK--

  • ResearchGate. (n.d.). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. --INVALID-LINK--

  • Dalton Transactions (RSC Publishing). (n.d.). Solvothermal synthesis and device fabrication of a Eu3+-based metal–organic framework as a turn-on and blue-shift fluorescence sensor toward Cr3+, Al3+ and Ga3+. --INVALID-LINK--

References

Application Notes and Protocols for 2,3-Dihydroxyterephthalic Acid in Gas Storage and Separation Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Catechol Moiety in Porous Materials

In the landscape of advanced materials for gas storage and separation, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled tunability. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over pore size, shape, and functionality. 2,3-Dihydroxyterephthalic acid (2,3-DHTA), a derivative of terephthalic acid featuring a catechol group, is a linker of particular interest. The vicinal hydroxyl groups of the catechol moiety introduce a unique combination of properties that can be harnessed to create MOFs with enhanced gas sorption and separation capabilities.

The strategic placement of the two hydroxyl groups in the 2 and 3 positions of the benzene ring allows for strong chelation to metal centers, influencing the formation of robust and unique network topologies. Furthermore, these hydroxyl groups, pointing into the pores of the resulting MOF, can act as specific binding sites for gas molecules, particularly those with a significant quadrupole moment, such as carbon dioxide. This targeted interaction can lead to higher adsorption capacities and selectivities, which are critical for applications such as carbon capture, natural gas purification, and air separation.

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of advanced gas storage and separation materials. We will delve into the synthesis of a representative MOF, its characterization, activation, and its potential performance in gas separation, supported by detailed protocols and an in-depth discussion of the underlying scientific principles.

I. Synthesis of a Copper-Based MOF with this compound (SIMOF-6)

The synthesis of MOFs using 2,3-DHTA can be achieved through various methods, with solvothermal and room-temperature synthesis being the most common. Here, we detail a room-temperature synthesis of a flexible copper-based MOF, denoted as SIMOF-6, which showcases the coordination of 2,3-DHTA with copper(II) ions.[1][2]

Rationale for Synthesis Strategy

The choice of a room-temperature synthesis method offers several advantages, including reduced energy consumption and the potential for isolating metastable phases that might not be accessible at higher temperatures. The use of a mixed-solvent system, in this case, N,N-dimethylformamide (DMF) and water, is crucial for dissolving both the organic linker and the metal salt, facilitating the self-assembly process.

Experimental Protocol: Synthesis of SIMOF-6

Materials and Reagents:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound (2,3-dhtp)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: In a clean beaker, dissolve copper(II) acetate monohydrate and this compound in a 1:1 molar ratio in a solvent mixture of DMF and water (1:1 v/v).

  • Crystallization: Stir the resulting solution at room temperature. The formation of brown crystals of SIMOF-6 should be observed.

  • Isolation and Washing: Isolate the crystals by filtration. To ensure the removal of unreacted starting materials and residual solvent, wash the crystals thoroughly with fresh DMF.

  • Solvent Exchange (Optional): For certain characterization or activation procedures, the DMF within the pores can be exchanged with a more volatile solvent like acetone. This is achieved by washing the filtered crystals with acetone.[2]

  • Drying: The final product can be dried under ambient conditions or at a slightly elevated temperature (e.g., 333 K) under atmospheric pressure.[1]

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Crystallization cluster_workup Product Isolation & Purification prep_metal Dissolve Cu(OAc)₂·H₂O mix_solvents 1:1 DMF/Water prep_metal->mix_solvents prep_linker Dissolve 2,3-DHTA prep_linker->mix_solvents stir Stir at Room Temperature mix_solvents->stir filter Filter Crystals stir->filter wash_dmf Wash with DMF filter->wash_dmf wash_acetone Solvent Exchange (Acetone) wash_dmf->wash_acetone dry Dry wash_acetone->dry final_product final_product dry->final_product SIMOF-6

Caption: Workflow for the room-temperature synthesis of SIMOF-6.

II. Characterization of 2,3-DHTA Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF structure and to assess its purity and properties.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern of the synthesized material should be compared with the pattern calculated from single-crystal X-ray diffraction data if available. For SIMOF-6, the PXRD pattern can be used to distinguish between the solvated and partially desolvated phases.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the coordination of the 2,3-DHTA linker to the metal centers. Key spectral features to monitor include the shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon coordination. The presence of characteristic peaks corresponding to the organic linker and the absence of peaks from unreacted starting materials are indicative of a successful synthesis.

III. Activation of 2,3-DHTA Based MOFs for Gas Sorption

For a MOF to be utilized for gas storage and separation, the solvent molecules residing in the pores after synthesis must be removed without causing the collapse of the framework. This process is known as activation.

Rationale for Activation

The activation process is critical as residual solvent molecules can block the pores, significantly reducing the surface area and accessibility of the active sites for gas adsorption. The choice of activation method depends on the stability of the MOF. While direct heating under vacuum is a common method, more delicate structures may require a gentler approach like supercritical CO₂ drying.

General Activation Protocol
  • Solvent Exchange: Submerge the as-synthesized MOF in a volatile solvent with a low surface tension, such as ethanol or acetone, for several days. The solvent should be replaced with a fresh batch periodically to ensure complete exchange of the high-boiling synthesis solvent (e.g., DMF).

  • Thermal Activation: Place the solvent-exchanged MOF in a sample tube and heat it under a dynamic vacuum at an elevated temperature. The specific temperature and duration will depend on the thermal stability of the MOF, which can be determined by thermogravimetric analysis (TGA).

  • Confirmation of Activation: The successful activation of the MOF can be confirmed by gas sorption analysis, which should reveal a significant increase in surface area and porosity.

IV. Gas Storage and Separation Performance

The presence of the catechol group in 2,3-DHTA is expected to enhance the affinity of the resulting MOF for specific gas molecules, leading to improved storage and separation performance.

The Role of the Catechol Functionality

The adjacent hydroxyl groups of the catechol moiety can act as hydrogen bond donors and acceptors, creating specific interaction sites for polarizable gas molecules like CO₂. This can lead to a higher heat of adsorption for CO₂ compared to less polar gases like methane (CH₄) or nitrogen (N₂), resulting in high selectivity.

Performance Data of a Hydroxyl-Functionalized MOF
PropertyUTSA-25a (-OH functionalized)Zn(BDC)(DABCO)₀.₅ (non-functionalized)
CO₂ Adsorption Enthalpy (kJ/mol) 22.517.5
CO₂/CH₄ Selectivity (273 K) 17.24.4
CO₂/CH₄ Selectivity (296 K) 12.53.7

Table 1: Comparison of CO₂ adsorption enthalpy and CO₂/CH₄ selectivity for a hydroxyl-functionalized MOF (UTSA-25a) and its non-functionalized counterpart. Data sourced from[3].

The data clearly shows that the presence of the hydroxyl group in UTSA-25a leads to a higher heat of adsorption for CO₂ and a significantly enhanced CO₂/CH₄ selectivity.[3] This suggests that MOFs synthesized with 2,3-DHTA, which possesses two hydroxyl groups, have the potential for even more pronounced selectivity in gas separation applications.

Gas_Separation_Mechanism cluster_mof MOF Pore with Catechol Group cluster_catechol 2,3-DHTA Linker mof_pore adsorbed_co2 CO₂ Adsorbed passed_ch4 CH₄ Passes Through catechol O-H  | C-C / \ O-H co2 CO₂ co2->catechol Stronger Interaction (H-bonding, Quadrupole) ch4 CH₄ ch4->catechol Weaker Interaction (van der Waals)

Caption: Mechanism of CO₂ separation using a catechol-functionalized MOF.

V. Conclusion and Future Outlook

This compound is a promising organic linker for the design and synthesis of advanced porous materials for gas storage and separation. The presence of the catechol functionality offers a clear strategic advantage for enhancing the selectivity of MOFs towards polarizable gases like carbon dioxide. The synthetic protocols outlined in these notes provide a solid foundation for the development of new 2,3-DHTA-based MOFs.

Future research in this area should focus on the synthesis of a wider range of MOFs with different metal nodes and topologies using 2,3-DHTA to further explore the structure-property relationships. A critical next step will be the comprehensive evaluation of the gas sorption properties of these materials, including detailed measurements of adsorption isotherms, selectivities for various gas mixtures, and isosteric heats of adsorption. Such data will be invaluable for assessing the true potential of these materials for industrial applications and for guiding the design of the next generation of high-performance gas separation materials.

VI. References

  • Main, R. M., McKay, A. P., & Morris, R. E. (n.d.). A flexible MOF formed from CuII and this compound. IUCrData. --INVALID-LINK--

  • Zhang, Z., Chen, Y., & Chen, B. (2011). Significantly Enhanced CO2/CH4 Separation Selectivity within a 3D Prototype MetalOrganic Framework Functionalized with OH Groups. Chem. Eur. J., 17, 2225-2228. --INVALID-LINK--

  • Main, R. M., McKay, A. P., & Morris, R. E. (2020). A flexible MOF formed from CuII and this compound. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774–1779. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,3-dihydroxyterephthalic acid (2,3-DHTA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on the widely-used Kolbe-Schmitt reaction, a robust method for carboxylating catechol to produce the target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent method is the Kolbe-Schmitt reaction .[1] This process involves the carboxylation of catechol (1,2-dihydroxybenzene) using carbon dioxide under elevated temperature and pressure, typically in the presence of a strong base like potassium carbonate.[2][3] The reaction first forms a dipotassium catecholate salt, which then acts as a potent nucleophile to attack CO2, leading to the dicarboxylation of the aromatic ring.[1] While enzymatic methods are being explored for green chemistry applications, the Kolbe-Schmitt synthesis remains the workhorse for laboratory and industrial-scale production due to its relatively high yields and use of accessible reagents.[4]

Q2: Why is temperature control so critical in the Kolbe-Schmitt reaction for this synthesis?

A2: Temperature is a key determinant of both reaction rate and selectivity. For the dicarboxylation of catechol, temperatures are typically elevated, often in the range of 200-250°C.[3][5] Higher temperatures favor the formation of dicarboxylic acids over monocarboxylic byproducts.[5] However, excessive temperatures can lead to thermal decomposition of the starting material and the desired product, resulting in a complex mixture of byproducts and a darkened, impure final product. Careful optimization is required to find the balance between efficient dicarboxylation and thermal degradation.

Q3: What role does pressure play in maximizing the yield?

A3: The Kolbe-Schmitt reaction is fundamentally a gas-liquid reaction where gaseous CO2 must dissolve into the reaction medium to react with the catecholate salt. High CO2 pressure (often exceeding 600 psi or 40 atm) increases the concentration of dissolved CO2, thereby driving the reaction equilibrium towards the dicarboxylated product according to Le Chatelier's principle.[3] Insufficient pressure is a common cause of low yields or the formation of mono-carboxylated intermediates. However, recent studies have demonstrated improved methods that can achieve high yields at significantly lower pressures (e.g., 0.3 MPa or ~44 psi), enhancing the safety and accessibility of the procedure.[6]

Q4: Can I use sodium hydroxide instead of potassium hydroxide or potassium carbonate?

A4: The choice of the alkali metal cation significantly influences the regioselectivity of the carboxylation. In the Kolbe-Schmitt reaction, potassium salts (from KOH or K2CO3) generally favor the formation of the para-carboxylated product.[1] While the dicarboxylation of catechol is more complex, potassium bases are almost exclusively used in literature procedures for synthesizing this compound, suggesting they provide superior yields and selectivity compared to their sodium counterparts.[3]

Part 2: Troubleshooting Guide for Low Yield & Purity Issues

This section provides a problem-and-solution framework for specific issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient CO2 Pressure: The concentration of dissolved CO2 is too low to drive the dicarboxylation. 2. Reaction Temperature is Too Low: The activation energy for the second carboxylation is not being met. 3. Poor Reagent Quality: Catechol may be oxidized; base may be hydrated or of low purity.1. Ensure the reaction vessel is properly sealed and pressurized. For standard protocols, aim for pressures between 800-1200 psi.[3] Consider leak-testing your apparatus before heating. 2. Gradually increase the reaction temperature in 10-15°C increments, up to a maximum of 250°C. Monitor for signs of decomposition (darkening).[5] 3. Use freshly opened, high-purity catechol and an anhydrous base (e.g., potassium carbonate dried in an oven).
Product is Dark Brown or Black 1. Oxidation of Catechol: Phenolic hydroxyl groups are highly susceptible to air oxidation, especially at high temperatures and under basic conditions. 2. Thermal Decomposition: The reaction temperature is too high, causing the product or starting material to degrade.1. Inert Atmosphere is Crucial. Before pressurizing with CO2, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to remove all oxygen.[6] 2. Reduce the maximum reaction temperature. If using a protocol that calls for 230-250°C, try running the reaction at 210-220°C for a longer duration.
Formation of Mono-carboxylated Byproducts 1. Incomplete Reaction: Reaction time is too short or the temperature/pressure is insufficient for the second carboxylation. 2. Stoichiometry Imbalance: Insufficient base or CO2 relative to the catechol starting material.1. Increase the reaction time. Kolbe-Schmitt reactions for this synthesis can require holding at temperature for 12-15 hours.[3] 2. Ensure at least two equivalents of base are used per equivalent of catechol to form the dianion. Use a significant excess of CO2.
Difficult Purification / Oily Product 1. Presence of Unreacted Catechol: Catechol can be difficult to separate from the highly polar product. 2. Complex Mixture of Byproducts: Side reactions due to non-optimal conditions lead to a product that is difficult to crystallize.1. After acidification, perform a hot filtration. The desired product, 2,3-DHTA, is sparingly soluble in hot acidic water, while many impurities may remain dissolved. 2. Re-evaluate the reaction conditions (temperature, pressure, inert atmosphere) to minimize byproduct formation. Recrystallization from hot water or water/ethanol mixtures can improve purity.

Part 3: Experimental Protocols & Workflows

Workflow for Optimizing 2,3-DHTA Synthesis

The following diagram illustrates a logical workflow for setting up and optimizing the synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis & Optimization Reagents Source High-Purity Reagents (Catechol, K2CO3) Dry Dry K2CO3 (Oven, >150°C) Reagents->Dry Mix Grind Catechol & K2CO3 (Homogeneous Mixture) Dry->Mix Load Load into Pressure Reactor Mix->Load Purge Purge with Inert Gas (N2/Ar) (3x Cycles) Load->Purge Pressurize Pressurize with CO2 (Target Pressure) Purge->Pressurize Heat Heat to Target Temperature (e.g., 220-230°C) Pressurize->Heat Cool Cool Reactor & Vent Heat->Cool Dissolve Dissolve Solid in Water Cool->Dissolve Acidify Acidify with conc. HCl (pH < 2) Dissolve->Acidify Filter Hot Filtration of Precipitate Acidify->Filter Wash Wash with Hot Water & Dry Filter->Wash Analyze Analyze Yield & Purity (NMR, HPLC) Wash->Analyze Troubleshoot Consult Troubleshooting Guide (If needed) Analyze->Troubleshoot Optimize Adjust T, P, or Time Troubleshoot->Optimize Optimize->Pressurize Iterate

Caption: Workflow for 2,3-DHTA Synthesis and Optimization.

Detailed Protocol: High-Yield Synthesis of this compound

This protocol is adapted from a high-yield procedure described in the literature.[3] It requires specialized high-pressure equipment. All operations involving the pressure reactor must be performed with appropriate safety shields and training.

Materials:

  • Catechol (high purity)

  • Potassium Carbonate (K2CO3), anhydrous

  • Carbon Dioxide (CO2), high-purity

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • High-pressure autoclave/reactor (e.g., Parr bomb) equipped with a stirrer, pressure gauge, and temperature controller.

  • Heating mantle or oil bath

  • Mortar and pestle or grinder

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • Dry potassium carbonate (K2CO3) in an oven at >150°C for at least 4 hours to ensure it is anhydrous.

    • In a mortar and pestle, thoroughly grind catechol (1.0 mol equivalent) and the dried K2CO3 (2.1 mol equivalents) into a fine, homogeneous powder. This ensures intimate contact between the reactants.

  • Reactor Setup:

    • Transfer the ground mixture into the high-pressure reactor vessel.

    • Seal the reactor according to the manufacturer's instructions.

    • CRITICAL STEP (Inert Atmosphere): Purge the sealed reactor three times with high-purity nitrogen or argon to remove all traces of oxygen. After the final purge, vent the inert gas.

    • Pressurize the reactor with carbon dioxide to an initial pressure of approximately 850-900 psi.

  • Reaction:

    • Begin stirring the reactor contents.

    • Heat the reactor to an internal temperature of 225-230°C. The pressure will increase as the temperature rises (potentially to >1100 psi).

    • Maintain the temperature at 225-230°C for 15 hours. The pressure will gradually decrease as the CO2 is consumed by the reaction.

  • Workup and Isolation:

    • After the reaction time is complete, turn off the heat and allow the reactor to cool to room temperature.

    • CAUTION: Carefully and slowly vent the excess CO2 pressure in a well-ventilated fume hood.

    • Open the reactor. The product will be a hard, solid cake, often grayish in color.

    • Carefully break up the solid and transfer it to a large beaker. Add approximately 1.5 liters of deionized water per mole of starting catechol.

    • Heat the mixture with stirring to dissolve the potassium salt of the product.

    • Slowly and carefully add concentrated HCl to the hot solution until the pH is approximately 1-2. A thick, off-white to beige precipitate of this compound will form.

    • Allow the mixture to cool slightly, then collect the precipitate by vacuum filtration while it is still hot.

    • Wash the filter cake thoroughly with hot deionized water to remove residual salts (KCl) and other impurities.

    • Dry the purified product in a vacuum oven at 80°C to a constant weight. A yield of over 90% can be achieved with this method.[3]

Part 4: Reaction Mechanism and Optimization Principles

Understanding the underlying mechanism is key to rational optimization.

Kolbe-Schmitt Reaction Mechanism on Catechol

G Catechol Catechol Base + 2 K2CO3 Phenoxide Dipotassium Catecholate (Nucleophile) Base->Phenoxide Deprotonation CO2 + 2 CO2 ProductSalt Dipotassium 2,3-dihydroxyterephthalate CO2->ProductSalt Electrophilic Attack (Carboxylation x2) Acid + HCl (aq) Product This compound (Final Product) Acid->Product Acidification/ Protonation

Caption: Simplified mechanism of the Kolbe-Schmitt synthesis.

The key to a high yield is the efficient formation of the dipotassium catecholate dianion. This species is a highly activated nucleophile. The subsequent electrophilic attack by CO2 is thermodynamically favored but kinetically controlled. The second carboxylation step requires higher energy input (higher temperature) than the first, which is why incomplete reactions often yield mono-carboxylated species. The presence of two electron-donating hydroxyl groups and the first carboxylate group directs the second carboxylation to the adjacent position, yielding the 2,3-disubstituted product.

By understanding these principles, researchers can make informed decisions to optimize their synthesis, moving beyond simple protocol replication to rationally troubleshoot and enhance their experimental outcomes.

References

Technical Support Center: Optimizing MOF Synthesis with 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 2,3-dihydroxyterephthalic acid (2,3-dhtp) linker. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions in a practical question-and-answer format. Our goal is to move beyond simple recipes, offering a clear rationale for each step to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that often arise before and during the synthesis process.

Q1: I'm starting a new synthesis with this compound. What is a good starting point for reaction conditions?

A1: A robust starting point for a solvothermal synthesis of a 2,3-dhtp MOF, for instance with a divalent metal ion like Cu(II), would be based on established literature protocols. A typical reaction involves dissolving the metal salt (e.g., copper(II) acetate) and the 2,3-dhtp linker in a solvent system, often a mixture like N,N-Dimethylformamide (DMF) and water.[1][2]

ParameterRecommended Starting ConditionRationale
Metal Salt Copper(II) Acetate MonohydrateAcetate is a good leaving group, facilitating coordination with the linker.
Linker This compoundThe catechol and carboxylate groups provide strong coordination sites.
Solvent DMF / Water (1:1 v/v)DMF is excellent for dissolving the organic linker, while water helps dissolve the metal salt and can influence the final structure.[3]
Molar Ratio 1:1 (Metal:Linker)A stoichiometric ratio is a logical starting point to avoid excess unreacted precursors.
Temperature Room Temperature to 80 °C2,3-dhtp can form crystalline products at room temperature, but gentle heating can improve kinetics and crystallinity without degrading the linker.[1][2]
Reaction Time 24 hours to 7 daysSlower crystallization at lower temperatures often requires longer reaction times to yield well-defined crystals.[4]

This baseline provides a high probability of forming a crystalline product, which can then be optimized for phase purity, yield, and crystal quality.

Q2: What is a "modulator" and why is it so frequently mentioned in MOF synthesis?

A2: A modulator is a chemical additive, typically a monocarboxylic acid (like acetic acid, formic acid, or benzoic acid), that is added to the reaction mixture to control the synthesis process.[5][6][7] Its primary role is to improve the quality of the final MOF product, particularly its crystallinity and phase purity.

Modulators function through a mechanism known as "coordination modulation." They compete with the multidentate organic linker (in this case, 2,3-dhtp) for coordination to the metal centers.[8] This competition slows down the overall reaction rate. A slower reaction prevents the rapid precipitation of an amorphous, disordered solid and instead favors the thermodynamically stable, ordered crystalline MOF structure.[9][10] The choice of modulator and its concentration can be used to tune crystal size, morphology, and even the concentration of defects within the framework.[11]

Section 2: Troubleshooting Guide - From Amorphous Powder to Crystalline Product

This guide is structured to address the most common and frustrating problems in MOF synthesis, starting with the complete failure to obtain a crystalline product.

Problem 1: My reaction yielded an amorphous powder or no precipitate at all.

This is a very common issue, especially when developing new MOF systems. An amorphous product, characterized by a broad, featureless "hump" in the Powder X-ray Diffraction (PXRD) pattern instead of sharp peaks, indicates that the metal and linker have precipitated in a disordered fashion.[1][12][13][14]

graph AmorphousTroubleshooting { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Troubleshooting workflow for an amorphous product.

Detailed Steps & Rationale:

  • Verify Precursor Solubility: Before heating, ensure both the 2,3-dhtp linker and the metal salt are fully dissolved. Insoluble precursors cannot effectively participate in the self-assembly process, leading to incomplete reactions or amorphous byproducts.

    • Protocol: If you observe suspended particles, try sonicating the solution for 15-20 minutes. If that fails, consider a different solvent system. Solvents like DMF, Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are effective for dissolving aromatic carboxylate linkers.[15][16][17]

  • Control the Reaction Kinetics: The most common cause of amorphous material is a reaction rate that is too fast. Nucleation occurs so rapidly that ordered crystal growth cannot keep up, resulting in a disordered solid crashing out of solution.

    • Protocol 2a (Decrease Temperature): Reducing the reaction temperature is the most direct way to slow down the kinetics.[6][7] If you are running the reaction at 120 °C, try reducing it to 100 °C or even 80 °C, and proportionally increase the reaction time.

    • Protocol 2b (Introduce a Modulator): As discussed in the FAQ, adding a modulator like acetic acid is a highly effective strategy. Start with a concentration of ~20 equivalents relative to the linker and optimize from there. The modulator will temporarily cap the metal sites, slowing the framework's formation and allowing for defects to be corrected, leading to higher crystallinity.[10]

  • Adjust Reactant Concentration: High concentrations can also lead to rapid precipitation.

    • Protocol: Try decreasing the concentration of both the metal and linker by 50% while keeping their molar ratio constant. This can favor the growth of fewer, larger, and more well-defined crystals over the rapid nucleation of many small, poorly crystalline particles.

Problem 2: My product has low crystallinity (broad PXRD peaks) and/or poor morphology.

This issue indicates that while a crystalline phase has formed, the crystal growth was not optimal. This can manifest as broad peaks in the PXRD pattern, which points to very small crystallite sizes or a high degree of disorder.[15] Scanning Electron Microscopy (SEM) might reveal agglomerated nanoparticles, irregular shapes, or a wide particle size distribution instead of well-defined crystals (e.g., cubes, octahedra, or rods).[2][11][18][19][20]

graph CrystallinityWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Workflow for improving product crystallinity.

Detailed Steps & Rationale:

  • Optimize Temperature and Time: Unlike preventing amorphous precipitation, improving low crystallinity often requires finding a "sweet spot."

    • Rationale: While lower temperatures slow nucleation, slightly higher temperatures can provide the necessary energy for "annealing," where the system corrects defects in the crystal lattice, leading to sharper PXRD peaks.[7][21] Longer reaction times allow for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones, improving overall crystallinity and morphology.[4]

    • Protocol: Systematically vary the temperature (e.g., 80°C, 100°C, 120°C) and reaction time (e.g., 12h, 24h, 48h) to map out the optimal conditions for your specific metal-linker system.

  • Fine-Tune Modulator Concentration: The amount of modulator is critical. Too little may not effectively control nucleation, while too much can inhibit crystal growth altogether or lead to excessive defects.

    • Protocol: Set up a series of parallel reactions with varying equivalents of modulator (e.g., 0, 10, 50, 100 eq. of acetic acid). Characterize the product from each reaction by PXRD and SEM to identify the concentration that yields the best balance of crystallinity and crystal size.

  • Review the Activation Protocol: For catechol-based linkers like 2,3-dhtp, the framework can sometimes be sensitive. The process of removing solvent molecules from the pores after synthesis (activation) can cause structural collapse if done too aggressively, leading to a loss of crystallinity.

    • Rationale: High-boiling solvents like DMF have high surface tension, and their direct removal by heating under vacuum can exert strong capillary forces that pull the framework apart.

    • Protocol (Solvent Exchange): Before heating, the structural integrity of the MOF must be preserved.[12][14] First, wash the as-synthesized MOF with fresh DMF to remove unreacted precursors. Then, soak the MOF in a more volatile, low-surface-tension solvent like ethanol or acetone for 2-3 days, replacing the solvent several times. This gently exchanges the DMF within the pores. The final product can then be activated by heating under vacuum at a lower temperature (e.g., 100-150°C). For extremely delicate structures, supercritical CO₂ drying is the gold standard for activation without framework collapse.[12][14]

Section 3: Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a Cu(II)-2,3-dhtp MOF

This protocol provides a reliable starting point for synthesis.

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 0.040 g (0.2 mmol) of copper(II) acetate monohydrate in 5 mL of deionized water.

    • In a separate 20 mL scintillation vial, dissolve 0.040 g (0.2 mmol) of this compound in 5 mL of N,N-Dimethylformamide (DMF). Use sonication if necessary to achieve full dissolution.

  • Reaction Setup:

    • Combine the two solutions in a single 20 mL vial.

    • Cap the vial tightly.

    • Place the vial in a preheated oven at 85 °C.

  • Crystallization:

    • Allow the reaction to proceed for 48 hours. You should observe the formation of a crystalline precipitate.

  • Isolation and Washing:

    • Remove the vial from the oven and allow it to cool to room temperature.

    • Collect the solid product by centrifugation or vacuum filtration.

    • Wash the product three times with 5 mL of fresh DMF to remove unreacted starting materials.

    • Wash the product three times with 5 mL of ethanol to begin the solvent exchange process.

  • Activation:

    • Soak the washed product in 10 mL of fresh ethanol for 24 hours.

    • Decant the ethanol and replace it with fresh ethanol for another 24 hours.

    • Collect the solvent-exchanged product by filtration and dry it under high vacuum at 120 °C overnight. The resulting activated MOF is now ready for characterization (PXRD, gas sorption, etc.).

References

purification of crude 2,3-dihydroxyterephthalic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,3-Dihydroxyterephthalic Acid

Welcome to the technical support guide for the purification of crude this compound (2,3-DHTA). This document is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for achieving high-purity 2,3-DHTA via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (IUPAC Name: 2,3-dihydroxybenzene-1,4-dicarboxylic acid) is an organic compound featuring a benzene ring substituted with two carboxylic acid groups and two adjacent hydroxyl groups.[1][2] Its molecular formula is C₈H₆O₆ and it has a molecular weight of 198.13 g/mol .[3][4] This molecular architecture makes it a valuable building block, or "linker," in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and separation technologies.[4]

The purity of 2,3-DHTA is critical. Impurities, which can be unreacted starting materials or side-products from synthesis (e.g., from the Kolbe-Schmidt carboxylation of catechol), can interfere with the formation of highly ordered crystalline structures like MOFs, leading to defects and compromising the final material's performance.[4][5]

Q2: Why is recrystallization the preferred method for purifying crude 2,3-DHTA?

Recrystallization is a powerful purification technique for crystalline solids.[6] It is particularly well-suited for 2,3-DHTA due to the following principles:

  • Solubility Differential: The core principle of recrystallization is the significant difference in the solubility of a compound in a hot solvent versus a cold solvent. 2,3-DHTA's polarity, imparted by its four hydrogen bond donor/acceptor sites (two -OH, two -COOH), allows for high solubility in hot polar solvents like water or ethanol, while being much less soluble at lower temperatures.[4][7]

  • Impurity Removal: Impurities are typically either highly soluble in the solvent at all temperatures (and thus remain in the solution, or "mother liquor," upon cooling) or are insoluble in the hot solvent (and can be removed by hot filtration).

  • Efficiency and Scalability: It is a cost-effective and scalable method that can yield a product of very high purity, often exceeding 99%, without resorting to more complex techniques like column chromatography.[6][8]

Q3: What are the key characteristics of a good recrystallization solvent for 2,3-DHTA?

The ideal solvent should:

  • Not react with this compound.

  • Dissolve the compound completely when hot (typically at or near the solvent's boiling point).

  • Dissolve the compound sparingly or not at all when cold (e.g., at room temperature or in an ice bath).

  • Either dissolve impurities completely at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."[9]

The presence of both hydroxyl and carboxylic acid functional groups suggests that polar solvents are the most suitable candidates.[10]

Experimental Protocol: Recrystallization of 2,3-DHTA

This protocol provides a generalized procedure. The optimal solvent and volumes should be determined empirically on a small scale first.

Step-by-Step Methodology
  • Solvent Selection: Based on the properties of 2,3-DHTA, deionized water is an excellent starting choice due to its high polarity and safety profile. Ethanol or a water/ethanol mixture can also be effective. A study on the isomeric 2,5-dihydroxyterephthalic acid showed good solubility in polar aprotic solvents like DMF and DMSO at elevated temperatures, suggesting these could be alternative (though less common) options.[11]

  • Dissolution: Place the crude 2,3-DHTA (typically a pink or light yellow powder) into an Erlenmeyer flask—never a beaker, to minimize solvent evaporation.[12] Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the 2,3-DHTA just completely dissolves at the boiling point. Causality: Adding the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will retain more of your product in solution even after cooling.[9][12]

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, they must be removed. To prevent premature crystallization during this step, add a small excess of hot solvent (~5-10% more). Filter the hot solution quickly using a pre-heated funnel and filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Causality: Slow cooling is vital as it promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Causality: Using ice-cold solvent for washing is critical because even cold solvent will dissolve some of your product.[12] Using too much wash solvent is a common cause of yield loss.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, followed by transfer to a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove all residual solvent.[8]

Recrystallization Workflow Diagram

G cluster_setup Setup & Dissolution cluster_purify Purification cluster_isolation Isolation & Drying A Place Crude 2,3-DHTA in Erlenmeyer Flask B Add Minimal Hot Solvent A->B Step 1-2 C Heat to Dissolve B->C D Insoluble Impurities? C->D E Perform Hot Filtration D->E Yes F Cool Slowly to Room Temp. D->F No E->F G Chill in Ice Bath F->G H Vacuum Filter Crystals G->H I Wash with Ice-Cold Solvent H->I J Dry Under Vacuum I->J

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Q4: I've followed the protocol, but no crystals are forming upon cooling. What went wrong?

This is a classic case of either using too much solvent or having a supersaturated solution.[9]

  • Problem: Too much solvent was added during the dissolution step.

    • Solution: Gently boil off some of the solvent on a hot plate in a fume hood to re-concentrate the solution. Allow it to cool again. Be careful not to evaporate too much, or the compound may crash out of solution impurely.

  • Problem: The solution is supersaturated. Crystal growth requires a nucleation site.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

    • Solution 2 (Seeding): If you have a small crystal of pure 2,3-DHTA, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[9]

Q5: My product has separated as an oil, not crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[9] This is common when the compound is highly impure (impurities depress the melting point) or when the solvent's boiling point is too high.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and attempt to cool the solution again, but this time much more slowly. Insulating the flask can help. Very slow cooling may favor crystal formation over oiling.[9]

  • Solution 2: Change your solvent system. If you used water, try a lower-boiling solvent like ethanol, or use a mixed solvent system (e.g., dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly).

Q6: My final yield is very low. What are the most common causes?

Low yield is a frequent issue in recrystallization. The most common culprits are:

  • Using too much solvent: This is the most frequent error. The more solvent used, the more product will remain dissolved in the mother liquor.[9]

  • Premature crystallization: If the solution cools during hot filtration, product will be lost with the insoluble impurities. Ensure your filtration apparatus is pre-heated.

  • Insufficient cooling: Ensure the solution is chilled in an ice bath for an adequate amount of time to maximize precipitation.[12]

  • Excessive washing: Using too much solvent to wash the crystals, or using solvent that is not ice-cold, will dissolve a significant portion of your purified product.[12]

Q7: The purified crystals are still colored. Are they impure?

While a pink or yellowish hue can be characteristic of 2,3-DHTA, a significant color change or the presence of dark-colored contaminants may indicate trapped impurities.[4]

  • Solution 1 (Decolorizing Carbon): If you suspect colored impurities, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step. The carbon adsorbs colored impurities. Use it sparingly, as it can also adsorb your product. You must perform a hot filtration to remove the carbon.

  • Solution 2 (Second Recrystallization): A second recrystallization will almost always improve the purity and may remove the residual color.

Troubleshooting Flowchart

G Start Problem Encountered During Recrystallization Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals OilingOut Product 'Oiled Out' Problem->OilingOut LowYield Low Yield Problem->LowYield Colored Crystals are Colored Problem->Colored CheckSolvent Too much solvent used? NoCrystals->CheckSolvent BoilSolvent Boil off excess solvent and re-cool. CheckSolvent->BoilSolvent Yes Supersat Is it supersaturated? CheckSolvent->Supersat No ScratchSeed Scratch flask or add seed crystal. Supersat->ScratchSeed Yes Reheat Reheat to dissolve oil. Add more solvent. Cool very slowly. OilingOut->Reheat ChangeSolvent Try a different or mixed solvent system. Reheat->ChangeSolvent If problem persists ReviewSteps Review protocol: - Used minimum hot solvent? - Chilled sufficiently? - Washed with minimal ice-cold solvent? LowYield->ReviewSteps AddCarbon Add activated carbon to hot solution, then perform hot filtration. Colored->AddCarbon ReRecrystallize Perform a second recrystallization. AddCarbon->ReRecrystallize Or

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

Characterization of Purified this compound

After recrystallization, it is essential to verify the purity and identity of the final product.

Technique Purpose Expected Result for Pure 2,3-DHTA
Melting Point Assesses purity.A sharp melting point at the literature value. Impurities typically cause melting point depression and broadening.
HPLC Quantifies purity.A single major peak corresponding to 2,3-DHTA, with impurity peaks significantly reduced or absent compared to the crude material.[13]
¹H NMR Confirms chemical structure.The proton NMR spectrum should show the expected signals for the aromatic protons and exchangeable protons of the -OH and -COOH groups, free of impurity signals.[13]
FT-IR Confirms functional groups.The infrared spectrum should display characteristic absorptions for O-H stretches (both alcohol and carboxylic acid), C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring.[13]

References

Technical Support Center: Minimizing Background Signal in 2,3-Dihydroxyterephthalic Acid Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing fluorescence measurements using 2,3-dihydroxyterephthalic acid (DHTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during experimentation. Our focus is on minimizing background signal to enhance the accuracy and sensitivity of your assays.

Introduction to DHTA Fluorescence Assays

This compound is a fluorogenic probe often utilized for the detection of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). The non-fluorescent terephthalate reacts with hydroxyl radicals to produce the highly fluorescent 2-hydroxyterephthalate (OHTA) or in this case, the analogous fluorescent product from DHTA.[1] The intensity of the fluorescence signal is proportional to the amount of hydroxyl radicals generated.[2] However, like any sensitive fluorescence-based assay, achieving a high signal-to-noise ratio is paramount for reliable and reproducible results.[3][4] This guide will walk you through the common sources of background fluorescence and provide actionable solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence?

Background fluorescence is any unwanted signal detected in your measurement that does not originate from the specific fluorophore of interest.[5][6] It can significantly obscure the true signal, especially when measuring low concentrations of your target analyte, and can arise from various sources including the sample itself (autofluorescence), the reagents and solvents, and the instrumentation.[5][6][7]

Q2: Why is my blank sample showing a high fluorescence signal?

A high signal in your blank (a sample containing all components except the analyte) is a clear indicator of significant background fluorescence. This can be caused by fluorescent impurities in your reagents or solvents, autofluorescence from the sample matrix, or bleed-through from other fluorescent compounds.[5][6] It is also possible that your non-fluorescent probe is contaminated with its fluorescent product.

Q3: What are the typical excitation and emission wavelengths for the fluorescent product of DHTA?

While the exact wavelengths can vary depending on the specific experimental conditions (e.g., pH, solvent), the fluorescent product of terephthalic acid, 2-hydroxyterephthalic acid, typically has an emission maximum around 425 nm.[2] It is crucial to determine the optimal excitation and emission wavelengths for your specific assay conditions by running excitation and emission scans.

Q4: Can the cuvette or microplate I'm using contribute to the background signal?

Absolutely. Low-quality plastic cuvettes or microplates can exhibit significant autofluorescence, especially when using UV excitation wavelengths.[6][7] It is always recommended to use quartz cuvettes or black-walled, clear-bottom microplates specifically designed for fluorescence applications to minimize this source of background.

Troubleshooting Guide: A Deeper Dive

This section provides a problem-oriented approach to identify and resolve specific issues leading to high background signals in your DHTA fluorescence measurements.

Problem 1: High Background Signal from Reagents and Solvents

Q: I've prepared my reagents according to the protocol, but my blank reading is unacceptably high. What could be the cause and how do I fix it?

A: The Purity of Your Starting Material is Paramount.

  • Expertise & Experience: The most common culprit for high background in this assay is the purity of the terephthalic acid or its derivative, DHTA, itself. Commercial batches can contain fluorescent impurities that mimic the signal you are trying to measure.[8] Similarly, solvents, even of high analytical grade, can contain trace fluorescent contaminants.

  • Causality: These impurities fluoresce at or near the same wavelengths as your target analyte, leading to a high baseline signal that can mask the true signal from your experiment.

  • Troubleshooting Protocol:

    • Reagent Purity Check: Run a fluorescence scan of your DHTA stock solution and each individual reagent in the assay buffer. This will help you pinpoint the source of the background.

    • Solvent Selection and Testing: Test different solvents for your stock solutions. Polar solvents like acetonitrile and acetone have been shown to enhance fluorescence intensity for some fluorophores, but it's essential to test their background contribution.[9][10] Always run a solvent blank.

    • Purification of Terephthalic Acid/DHTA: If the starting material is the source of contamination, consider purification. Recrystallization is a common method.[11][12][13] Some protocols suggest dissolving the crude terephthalic acid in a basic solution, treating it with activated charcoal to adsorb impurities, and then re-precipitating the purified acid by acidification.[11][12]

Solvent Polarity Potential for Background Recommendation
WaterHighLow, but check for organic contaminants.Use high-purity, Milli-Q or equivalent.
AcetonitrileHighCan have fluorescent impurities.Use HPLC-grade and test each new bottle.
EthanolHighCan have fluorescent impurities.Use spectroscopy-grade and test each new bottle.
DMSOHighCan have fluorescent impurities and may affect reaction kinetics.Use with caution and always test the background.
  • Trustworthiness (Self-Validating System): Always include a "reagent blank" (all components except DHTA) and a "DHTA blank" (DHTA in buffer) in your experimental setup. This allows you to differentiate between background from the reagents and inherent fluorescence from your probe.

Problem 2: Autofluorescence from Biological Samples

Q: I'm working with cell lysates/tissue homogenates and observing a very high background signal. How can I distinguish the DHTA signal from the sample's natural fluorescence?

A: Understanding and Mitigating Autofluorescence is Key.

  • Expertise & Experience: Biological samples are complex matrices containing numerous endogenous molecules that fluoresce naturally, a phenomenon known as autofluorescence.[5][14] Common culprits include NADH, FAD, collagen, elastin, and lipofuscin.[5][14]

  • Causality: These autofluorescent molecules have broad excitation and emission spectra that can overlap with that of your DHTA-derived fluorophore, leading to a high and often variable background.

  • Troubleshooting Workflow:

    Start High Background in Biological Sample Control Run an Unlabeled Sample Control (Sample + Buffer, no DHTA) Start->Control Spectral Perform Spectral Analysis Control->Spectral Subtract Spectral Unmixing or Background Subtraction Spectral->Subtract Quench Consider Chemical Quenching (e.g., Sudan Black B for lipofuscin) Spectral->Quench Result Improved Signal-to-Noise Ratio Subtract->Result Quench->Result

  • Troubleshooting Protocol:

    • Run Controls: Always include a control sample that has not been treated with DHTA. The fluorescence from this sample represents your sample's intrinsic autofluorescence.

    • Spectral Analysis: Utilize a spectrophotometer with scanning capabilities to acquire the full emission spectra of your DHTA-treated sample and the autofluorescence control. This will allow you to see the extent of spectral overlap.

    • Background Subtraction: If the autofluorescence spectrum is consistent across your samples, you can subtract the control spectrum from your experimental samples.

    • Optimize Wavelengths: If there is minimal overlap, you may be able to adjust your excitation and emission wavelengths to favor the DHTA signal over the autofluorescence.

    • Chemical Quenching: For specific sources of autofluorescence, chemical quenchers can be used. For instance, Sudan Black B can be effective at quenching lipofuscin autofluorescence. [14]However, you must validate that the quencher does not interfere with your DHTA assay.

Problem 3: Instrument Settings and Light Source Interference

Q: My readings are noisy and inconsistent, even with my standards. Could my instrument settings be the problem?

A: Proper Instrument Configuration is Crucial for Maximizing Signal-to-Noise.

  • Expertise & Experience: Instrument settings such as excitation and emission bandwidths, gain/sensitivity, and the number of flashes can significantly impact the quality of your data. [15]Additionally, stray light from the excitation source can "leak" into the emission channel, causing a high background.

  • Causality: Improper settings can either fail to capture the full signal from your sample or amplify noise along with the signal. Light leakage directly contributes to the background reading.

  • Troubleshooting Protocol:

    • Optimize Bandwidths: Narrower bandwidths can reduce background but may also reduce your signal. Experiment with different bandwidth settings to find the optimal balance for your assay.

    • Adjust Gain/Sensitivity: Start with a lower gain setting and increase it until you get a robust signal from your positive control without saturating the detector. Be aware that higher gain will also amplify any background noise.

    • Increase Number of Flashes/Integration Time: Averaging the signal over multiple flashes or a longer integration time can help to reduce random noise. [15][16] 4. Check for Light Leaks: Ensure that the sample compartment is properly closed and that there are no external light sources interfering with the measurement. [7] 5. Raman Scattering: Solvents can produce Raman scattering, which is a weak emission that can be mistaken for fluorescence. [17]If you suspect Raman scatter, change your excitation wavelength slightly; the Raman peak will shift with the excitation wavelength, while the fluorescence peak will not. [17]

      Parameter Effect on Signal Effect on Background/Noise Recommendation
      Excitation/Emission Bandwidth Wider increases signal Wider can increase background Optimize for best signal-to-noise ratio.
      Gain/Sensitivity Higher increases signal Higher amplifies noise Use the lowest setting that provides a good signal.
      Number of Flashes More flashes can improve signal stability More flashes reduces random noise Use 10-50 flashes for most assays. [15]

      | Focal Height | Optimal height maximizes signal | Suboptimal height reduces signal | Optimize for the specific plate and liquid volume. [15]|

Problem 4: Photodegradation of the Fluorophore

Q: I notice that the fluorescence signal of my positive control decreases over time when I take multiple readings. What is happening?

A: Photobleaching Can Lead to Signal Loss.

  • Expertise & Experience: Photodegradation, or photobleaching, is the irreversible destruction of a fluorophore upon exposure to excitation light. This can be a significant issue in fluorescence measurements, especially with prolonged or high-intensity light exposure. [3][16]

  • Causality: The excitation light provides the energy to elevate the fluorophore to an excited state. However, this energy can also drive chemical reactions that alter the fluorophore's structure, rendering it non-fluorescent.

  • Mitigation Strategies:

    Start Signal Decreasing Over Time Reduce_Intensity Decrease Excitation Light Intensity Start->Reduce_Intensity Reduce_Exposure Minimize Exposure Time (fewer flashes, shorter integration) Start->Reduce_Exposure Use_Photostable Consider Photostabilizing Agents (if compatible with assay) Reduce_Intensity->Use_Photostable Result Stable Fluorescence Signal Reduce_Intensity->Result Reduce_Exposure->Use_Photostable Reduce_Exposure->Result Use_Photostable->Result

    Caption: Strategies to minimize photobleaching.

  • Troubleshooting Protocol:

    • Reduce Excitation Intensity: If your instrument allows, reduce the power of the excitation lamp or laser. [16] 2. Minimize Exposure Time: Limit the duration of light exposure by using the minimum number of flashes and the shortest integration time necessary to obtain a good signal.

    • Protect Samples from Light: Keep your samples, especially the standards and controls, protected from ambient light before and during the experiment.

    • Work Quickly: Plan your experiment to minimize the time between sample preparation and measurement.

References

stability of 2,3-dihydroxyterephthalic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-dihydroxyterephthalic acid (2,3-DHTA). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of 2,3-DHTA in aqueous solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound solutions.

Q1: My freshly prepared aqueous solution of this compound is rapidly turning yellow or brown. What is causing this discoloration?

A: This is the most common issue encountered and is almost always due to oxidation. The 2,3-dihydroxy moiety on the aromatic ring is a catechol-like structure, which is highly susceptible to oxidation. In the presence of dissolved oxygen, light, or trace metal catalysts, the hydroxyl groups can be oxidized to form quinone or semi-quinone species. These resulting compounds are highly conjugated and absorb visible light, appearing as yellow or brown in solution. The stability of the solid compound is generally good when stored in a cool, dry, and dark place, but in solution, its reactivity increases significantly.[1]

Q2: What are the optimal storage conditions for an aqueous stock solution of 2,3-DHTA?

A: To maximize the shelf-life of your aqueous solution, you must rigorously control the factors that promote oxidation. The ideal storage conditions are:

  • Use of Deoxygenated Solvent: Prepare your solution using high-purity water that has been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Inert Atmosphere: After preparation, overlay the solution with an inert gas before sealing the container.[2][3]

  • Protection from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photodegradation.[4]

  • Refrigeration: Store the solution at 2-8°C to slow the rate of any degradation reactions.[2][3]

  • pH Control: Maintain a slightly acidic to neutral pH (pH 4-7). Alkaline conditions deprotonate the hydroxyl groups, making the molecule more electron-rich and far more susceptible to oxidation.

Even under these conditions, it is best practice to prepare solutions fresh for critical experiments.

Q3: How does pH impact the stability of this compound in water?

A: pH is a critical determinant of 2,3-DHTA stability. As the pH increases above neutral, the phenolic hydroxyl groups begin to deprotonate. This deprotonation significantly increases the electron density of the aromatic ring, lowering its oxidation potential and making it much more vulnerable to rapid oxidation by dissolved oxygen.[5][6] Conversely, at very low acidic pH, the compound's solubility may decrease as the carboxylic acid groups become fully protonated. For most applications, a buffered solution in the slightly acidic range (e.g., pH 4-6) offers the best compromise between solubility and stability.

Q4: Can I use a standard phosphate or Tris buffer to prepare my solution?

A: While these buffers can be used, it is crucial to ensure they are free of trace metal contaminants, which can catalyze oxidation. Furthermore, prepare the buffer solution with deoxygenated water. When working with metal-sensitive applications, consider using a metal chelator like EDTA at a low concentration (e.g., 100 µM), provided it does not interfere with your downstream experiment. The catechol-like structure of 2,3-DHTA itself can coordinate with metal ions.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific problems you may encounter during your experiments.

Issue 1: Rapid Solution Discoloration and Degradation
  • Symptoms: Solution turns yellow, brown, or even black within minutes to hours of preparation. You observe a loss of the parent compound peak and the appearance of new peaks in your analytical run (e.g., HPLC).

  • Primary Cause: Oxidation. This is exacerbated by dissolved oxygen, light exposure, alkaline pH, and the presence of transition metal ions.

  • Troubleshooting Workflow:

G start Problem: Rapid Solution Discoloration q1 Was the solvent deoxygenated? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Solution: Sparge water with N2 or Ar for 30+ min. Prepare solution under inert gas blanket. a1_no->s1 q2 Is the solution exposed to light? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes q3 What is the solution pH? a2_no->q3 s2 Solution: Store in amber vials or wrap container in aluminum foil. a2_yes->s2 a3_acid Acidic/Neutral (pH < 7) q3->a3_acid a3_alkaline Alkaline (pH > 7) q3->a3_alkaline q4 Consider trace metal contamination. a3_acid->q4 s3 Problem: Alkaline pH accelerates oxidation. Solution: Adjust pH to < 7 with a non-oxidizing acid or buffer. a3_alkaline->s3 s4 Solution: Use high-purity water and reagents. Consider adding a chelator (e.g., EDTA) if compatible with the experiment. q4->s4

Caption: Troubleshooting workflow for solution discoloration.

Issue 2: Precipitate Forms in the Aqueous Solution
  • Symptoms: A solid material appears in the solution, either immediately after preparation or upon storage.

  • Possible Causes & Solutions:

    • Incomplete Dissolution/Low Solubility: 2,3-DHTA is water-soluble, but its solubility is finite and pH-dependent.[9] At low pH, the carboxylic acid groups are protonated, reducing solubility.

      • Solution: Gently warm the solution or use sonication to aid dissolution. Ensure the pH is not excessively acidic.

    • Degradation Products: The polymerized products of oxidation can be insoluble and precipitate out of solution.

      • Solution: If the precipitate is colored, it is likely a degradation product. The solution is compromised and must be discarded. Prepare a fresh solution following the stabilization protocols above.

Issue 3: Inconsistent Analytical Results (e.g., Decreasing HPLC Peak Area)
  • Symptoms: When analyzing multiple samples from the same stock solution over time, you notice a steady decrease in the peak area corresponding to 2,3-DHTA.

  • Primary Cause: The compound is degrading in the vial while sitting in the autosampler.

  • Solutions:

    • Use a Cooled Autosampler: Set the autosampler tray temperature to 4-10°C to slow degradation.

    • Minimize Time in Autosampler: Prepare dilutions immediately before analysis. Place only a small number of samples in the queue at a time.

    • Prepare Fresh Standards: For quantitative analysis, prepare fresh calibration standards from a solid or a freshly made, stabilized stock solution for each run. Do not reuse standards from a previous day unless their stability has been rigorously verified.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol minimizes oxidation for non-critical applications. For quantitative standards, prepare fresh daily.

  • Deoxygenate Water: Take a volume of high-purity (e.g., 18 MΩ·cm) water and sparge with high-purity nitrogen or argon gas for at least 30 minutes.

  • Weigh Compound: Accurately weigh the required amount of solid this compound in a clean vessel.

  • Dissolution: Add the deoxygenated water to the solid. If necessary, sonicate briefly to facilitate dissolution.

  • Inert Atmosphere: Once dissolved, flush the headspace of the container with nitrogen or argon.

  • Storage: Immediately seal the container (e.g., with a septum cap) and wrap it in aluminum foil. Store at 2-8°C.

Protocol 2: HPLC Method for Stability Assessment

This reverse-phase (RP) HPLC method can be used to quantify 2,3-DHTA and monitor its degradation over time.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at an appropriate wavelength (determine by running a UV-Vis scan of a fresh standard; expect maxima in the UV range).

  • Procedure for Stability Study:

    • Prepare a solution of 2,3-DHTA under the conditions you wish to test (e.g., in a specific buffer, with/without light protection).

    • Immediately inject a sample (t=0) to get the initial peak area.

    • Store the solution under the test conditions.

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot.

    • Plot the peak area of 2,3-DHTA versus time to determine the degradation rate.

Technical Data Summary

The following table summarizes the key factors influencing the stability of this compound in aqueous solutions.

ParameterImpact on StabilityRationale & Recommendations
Dissolved Oxygen High (Negative) Primary oxidant. Leads to rapid degradation. Recommendation: Use deoxygenated solvents and store under an inert atmosphere.
pH High (Negative) Alkaline pH (>7) deprotonates hydroxyl groups, drastically increasing susceptibility to oxidation. Recommendation: Maintain pH in the slightly acidic to neutral range (4-7).
Light Exposure Moderate (Negative) UV and visible light can provide the energy to initiate and promote oxidation (photodegradation). Recommendation: Store solutions in amber vials or wrapped in foil.
Temperature High (Negative) Increased temperature accelerates the rate of all chemical reactions, including degradation. Recommendation: Store stock solutions at 2-8°C.[2][3]
Metal Ions (e.g., Fe³⁺, Cu²⁺) High (Negative) Act as catalysts for oxidation reactions. Recommendation: Use high-purity water and reagents. Consider a chelator (EDTA) if compatible.
Strong Oxidizing Agents High (Negative) Directly and rapidly degrades the molecule. Recommendation: Avoid contact with materials like hydrogen peroxide, permanganate, etc.[1]
Visualizing the Degradation Pathway

The primary degradation pathway involves the oxidation of the catechol moiety.

G A This compound (Stable, Colorless) B Semiquinone Radical (Unstable Intermediate) A->B -e⁻, -H⁺ C Ortho-quinone Species (Colored Degradation Products) B->C -e⁻, -H⁺ oxidants [ O₂, Light, Metal Ions ] oxidants->A oxidants->B

Caption: Simplified oxidative degradation pathway of 2,3-DHTA.

References

common impurities in commercial 2,3-dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-dihydroxyterephthalic acid (2,3-DHTA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of commercial-grade 2,3-DHTA in sensitive applications, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate. My aim is to provide not just procedural guidance, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems users face when working with commercial this compound.

Q1: My MOF synthesis with this compound failed to produce crystalline material. What is the likely cause?

A1: A common reason for the failure of MOF crystallization is the presence of impurities in the this compound linker.[1] Even small quantities of contaminants can inhibit or alter the crystallization process.[1] The most probable culprits are residual starting materials or isomeric byproducts from the synthesis of the linker itself. These impurities can interfere with the precise coordination required for framework assembly.

Q2: I've noticed significant batch-to-batch variation in the performance of my this compound. Why is this happening?

A2: Batch-to-batch inconsistency often points to variable purity levels of the commercial this compound. While a supplier may specify a purity of >97%, the remaining percentage can consist of different impurities in varying proportions between batches. These seemingly minor differences can have a significant impact on sensitive applications like MOF synthesis, where the nature and concentration of impurities can alter reaction kinetics and final product characteristics.

Q3: What are the most probable impurities in my commercial this compound?

A3: Based on common industrial synthesis routes, such as the Kolbe-Schmitt reaction with catechol, the most likely impurities include:

  • Unreacted Starting Materials: Residual catechol.

  • Intermediates/Partially Carboxylated Species: 2,3-dihydroxybenzoic acid.

  • Isomeric Byproducts: 3,4-dihydroxybenzoic acid.[2][3]

  • Decarboxylation Products: Catechol (formed by the decomposition of the product).[4]

Q4: How do these specific impurities affect my experiments?

A4: Monocarboxylic acids, such as 2,3-dihydroxybenzoic acid, can act as "capping agents" or "modulators" in MOF synthesis.[5][6][7] Instead of linking two metal centers to extend the framework, they bind to a single metal site, terminating the framework's growth. This can lead to smaller crystals, increased defects, or a complete failure to form the desired crystalline structure.[5][6][7] Unreacted catechol can also interfere with the metal-linker coordination.

Part 2: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to identifying and resolving issues arising from impurities in this compound.

Issue 1: Failed or Poor Quality MOF Synthesis
  • Symptoms:

    • Amorphous precipitate instead of crystalline product.

    • Low yield of the desired MOF.

    • Formation of an unexpected phase or structure.

    • Poor powder X-ray diffraction (PXRD) pattern with broad, ill-defined peaks.

  • Underlying Cause: The presence of monocarboxylic acid impurities (e.g., 2,3-dihydroxybenzoic acid) is a primary suspect. These impurities act as chain terminators, disrupting the formation of the extended MOF structure.

  • Troubleshooting Workflow:

    cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Failed MOF Synthesis: Amorphous product, low yield PurityCheck Check Linker Purity (NMR, HPLC) Problem->PurityCheck Hypothesis: Impure Linker ImpurityID Identify Impurities: - Monocarboxylic acids - Unreacted starting materials PurityCheck->ImpurityID If impurities detected Purification Purify 2,3-DHTA (Recrystallization) ImpurityID->Purification Action ReSynthesis Re-run MOF Synthesis with purified linker Purification->ReSynthesis Success Successful MOF formation: Crystalline product, high yield ReSynthesis->Success

    Caption: Troubleshooting workflow for failed MOF synthesis.

Protocol 1: Purity Assessment of this compound via ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of your commercial this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks: The pure this compound should show a characteristic singlet for the two equivalent aromatic protons. The acidic protons of the carboxyl and hydroxyl groups will also be present, often as broad singlets.

    • Impurity Identification: Look for additional peaks in the aromatic region. The presence of a complex splitting pattern or multiple singlets suggests isomeric impurities or other aromatic contaminants. For example, 2,3-dihydroxybenzoic acid would show a different set of aromatic proton signals.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., a water/ethanol mixture).

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your commercial this compound until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Verification: Re-run the ¹H NMR analysis to confirm the removal of impurities.

Part 3: Understanding the Source of Impurities

The primary industrial synthesis of hydroxylated benzoic acids is the Kolbe-Schmitt reaction .[8][9][10] In the case of this compound, this would involve the carboxylation of catechol.[11] This process, while effective, can be prone to side reactions, leading to the impurities discussed.

cluster_synthesis Kolbe-Schmitt Synthesis of 2,3-DHTA Catechol Catechol (Starting Material) Carboxylation1 First Carboxylation Catechol->Carboxylation1 Intermediate 2,3-Dihydroxybenzoic Acid (Monocarboxylic Intermediate) Carboxylation1->Intermediate Isomer 3,4-Dihydroxybenzoic Acid (Isomeric Impurity) Carboxylation1->Isomer Side Reaction Carboxylation2 Second Carboxylation Intermediate->Carboxylation2 Product This compound (Desired Product) Carboxylation2->Product

Caption: Simplified pathway for 2,3-DHTA synthesis and impurity formation.

This diagram illustrates that incomplete reaction can leave behind the monocarboxylic intermediate, 2,3-dihydroxybenzoic acid. Furthermore, the carboxylation can occur at a different position on the catechol ring, leading to isomeric impurities.

Summary of Potential Impurities and their Characteristics

ImpurityChemical StructureMolar Mass ( g/mol )OriginPotential Impact
Catechol C₆H₆O₂110.11Unreacted starting materialCan interfere with metal-ligand coordination
2,3-Dihydroxybenzoic Acid C₇H₆O₄154.12Incomplete carboxylation intermediateActs as a MOF synthesis modulator/terminator
3,4-Dihydroxybenzoic Acid C₇H₆O₄154.12Isomeric byproduct of carboxylationCan be incorporated into the MOF, leading to defects

By understanding the potential impurities and their origins, researchers can take proactive steps to ensure the quality of their this compound, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Enhancing the Selectivity of 2,3-Dihydroxyterephthalic Acid (DHTA) Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-dihydroxyterephthalic acid (DHTA) based sensors. This guide is designed to provide expert insights and practical solutions to common challenges, with a primary focus on improving sensor selectivity. We will explore the underlying mechanisms of DHTA sensors and provide actionable troubleshooting steps and advanced protocols to enhance the reliability and specificity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the operational principles of DHTA-based sensors, providing the foundational knowledge needed to diagnose and resolve selectivity issues.

Q1: What is the primary sensing mechanism for fluorescent sensors based on this compound?

A: Sensors utilizing this compound (DHTA) typically operate on the principle of fluorescence quenching . DHTA is an inherently fluorescent molecule. Its sensing capability arises from the specific arrangement of two hydroxyl (-OH) and two carboxylic acid (-COOH) groups on the benzene ring. These groups act as excellent chelating sites for certain metal ions.

When a target metal ion, such as iron(III) (Fe³⁺), binds to these functional groups, it can accept an electron from the excited state of the DHTA molecule. This process, often a form of Photoinduced Electron Transfer (PET), provides a non-radiative pathway for the excited DHTA to return to its ground state.[1][2][3] Consequently, the fluorescence intensity of the solution decreases, or is "quenched," in the presence of the analyte.[3][4][5] The degree of quenching is proportional to the concentration of the target ion, allowing for quantitative measurement.

Q2: My DHTA sensor for Fe³⁺ is also showing a response to other metal ions like Cu²⁺ and Cr³⁺. Why is this happening?

A: This is a classic selectivity problem rooted in the coordination chemistry of the sensor molecule. The carboxyl and hydroxyl groups of DHTA are effective at chelating Fe³⁺, but they are not exclusively selective. Other transition metal ions with appropriate charge and ionic radii can also coordinate with these groups, leading to a similar fluorescence quenching effect and causing interference.[6][7]

The key reasons for this cross-reactivity include:

  • Similar Coordination Chemistry: Metal ions like Cu²⁺, Fe³⁺, and Cr³⁺ are all Lewis acids that can readily interact with the Lewis basic oxygen atoms in DHTA's hydroxyl and carboxyl groups.

  • Lack of a Specific Binding Pocket: In a simple solution-based assay, the DHTA molecule is flexible. It does not possess a rigid, pre-organized cavity that exclusively fits the target ion, thus allowing other ions to bind.

Improving selectivity requires modifying the system to favor the binding of Fe³⁺ over other ions. This can be achieved by controlling experimental conditions or by redesigning the sensor structure, as discussed in the troubleshooting section.[8]

Q3: How critical is pH to the selectivity and sensitivity of my DHTA sensor?

A: The pH of the experimental medium is arguably the most critical parameter for controlling both the sensitivity and selectivity of a DHTA-based sensor. The protonation state of the hydroxyl and carboxylic acid functional groups is entirely dependent on pH.

  • At low pH (acidic): The functional groups will be fully protonated (-COOH and -OH). In this state, their ability to chelate metal ions is significantly reduced, leading to low sensitivity.

  • At high pH (alkaline): The functional groups will be deprotonated (-COO⁻ and -O⁻). While this enhances their metal-binding capability, it can also increase non-specific binding with various interfering ions. Furthermore, many metal ions, including Fe³⁺, will precipitate out of solution as metal hydroxides at high pH, making detection impossible.[9]

Therefore, an optimal pH window exists where the DHTA molecule is sufficiently deprotonated to bind the target analyte effectively, while the binding of interfering ions is minimized. This window is often slightly acidic to neutral (typically pH 4-7) for Fe³⁺ detection to prevent its precipitation.[10][11][12] It is essential to experimentally determine the optimal pH for your specific application.[13][14]

Part 2: Troubleshooting Guide: Isolating and Eliminating Interference

This guide provides a systematic approach to diagnosing and solving common selectivity issues encountered during experiments.

Problem: My sensor shows a significant response to one or more known interfering ions.

This is the most common challenge. The goal is to maximize the signal from the target analyte while minimizing the signal from other species.

Interference_Workflow start Interference Observed ph_optim Step 1: pH Optimization Isolate optimal pH for target vs. interferent. start->ph_optim masking Step 2: Use of Masking Agents Selectively complex and 'hide' interferents. ph_optim->masking If interference persists modification Step 3: Sensor Modification (Advanced) Redesign sensor for higher specificity. masking->modification For persistent or complex matrices mof Option A: Synthesize MOF Create a selective binding cavity. modification->mof surface_func Option B: Surface Functionalization Control the sensor microenvironment. modification->surface_func end Selectivity Improved mof->end surface_func->end

Caption: A systematic workflow for addressing interference in DHTA-based sensors.

Solution 1: pH Optimization Protocol

Causality: Different metal ions have different optimal pH ranges for forming stable complexes with DHTA. By systematically varying the pH, you can identify a "sweet spot" where the fluorescence quenching from your target analyte is maximized relative to major interferents.

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • 1 mM DHTA in a suitable solvent (e.g., DMSO or ethanol).

    • 1 mM of your target analyte (e.g., FeCl₃).

    • 1 mM each of your primary interfering ions (e.g., CuCl₂, CrCl₃).

    • A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 9).

  • Perform pH Screening:

    • For each pH buffer, prepare three sets of samples in cuvettes or a 96-well plate:

      • Blank: Buffer + DHTA solution.

      • Target: Buffer + DHTA solution + Target analyte solution.

      • Interferent: Buffer + DHTA solution + Interfering ion solution.

    • Ensure final concentrations are consistent across all samples (e.g., 10 µM DHTA, 50 µM metal ion).

  • Measure Fluorescence:

    • Incubate all samples for a fixed time (e.g., 15 minutes) at a controlled temperature.

    • Measure the fluorescence intensity at the emission maximum of DHTA.

  • Analyze Data:

    • Calculate the quenching efficiency (F₀/F) for both the target and interfering ions at each pH, where F₀ is the fluorescence of the blank and F is the fluorescence of the sample with the metal ion.

    • Plot the quenching efficiency vs. pH for the target and each interferent.

    • Identify the pH value that provides the largest difference in quenching between your target and the interfering ions. This is your optimal pH.

Solution 2: Application of Masking Agents

Causality: A masking agent is a chemical that forms a highly stable complex with an interfering ion but has a weak or no affinity for the target analyte.[8] By "masking" the interferent, it is prevented from interacting with the DHTA sensor.

Common Masking Agents and Their Targets:

Masking AgentPrimary Interfering Ions TargetedNotes
Cyanide (CN⁻) Cu²⁺, Ni²⁺, Co²⁺Highly effective but extremely toxic. Use with extreme caution in a fume hood.
Fluoride (F⁻) Fe³⁺, Al³⁺Can be used if Fe³⁺ is the interferent, not the target.
Thiourea Cu²⁺, Hg²⁺Forms stable complexes with soft metal ions.
EDTA General ChelatorCan be used if its affinity for the interferent is significantly higher than for the target under specific pH conditions.

Screening Protocol for Masking Agents:

  • Work at Optimal pH: Perform this experiment at the optimal pH determined in the previous step.

  • Prepare Samples: Create a set of samples containing the DHTA sensor, your target analyte, and a primary interfering ion.

  • Titrate Masking Agent: Add increasing concentrations of the chosen masking agent to these samples.

  • Measure and Plot: Measure the fluorescence intensity at each concentration of the masking agent. A successful masking agent will cause the fluorescence to recover (increase) as it sequesters the interfering ion, without significantly affecting the quenching caused by the target analyte in a separate control experiment.

Part 3: Advanced Protocols for Enhancing Selectivity

When optimizing conditions is insufficient, redesigning the sensor's structure is the next logical step. Incorporating DHTA into a more rigid framework can dramatically improve selectivity.

Protocol: Synthesis of a DHTA-based Metal-Organic Framework (MOF) for Selective Sensing

Causality: Metal-Organic Frameworks (MOFs) are crystalline materials where organic linkers (like DHTA) connect metal nodes. This creates a highly ordered, porous structure. By using DHTA as the linker, you can create a rigid and precisely sized cavity that selectively binds your target analyte, sterically hindering the entry of poorly-fitting interfering ions.[15]

Caption: General workflow for the solvothermal synthesis of a DHTA-based MOF sensor.

Step-by-Step Procedure:

  • Reagent Preparation: In a glass vial, dissolve this compound and a metal salt (e.g., cerium(IV) ammonium nitrate for a Ce-MOF or a similar lanthanide salt) in a solvent like N,N-Dimethylformamide (DMF).[16] A typical molar ratio might be 1:1 ligand to metal.

  • Solvothermal Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a constant temperature (e.g., 120°C) for 24 to 72 hours.[16] During this time, crystals of the MOF will form.

  • Isolation and Washing: After cooling the autoclave to room temperature, collect the crystalline product by centrifugation or filtration. Wash the crystals repeatedly with fresh DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted starting materials trapped within the pores.

  • Activation: Dry the washed MOF crystals under vacuum at an elevated temperature (e.g., 80-100°C) to remove the solvent molecules from the pores. This "activates" the MOF, making the binding sites accessible.

  • Sensing Application: The resulting MOF powder can be dispersed in a buffer solution for fluorescent sensing experiments. The rigid framework provides the desired shape selectivity, leading to a more specific response to the target analyte.

Part 4: Data Interpretation and Validation

Properly quantifying selectivity is crucial for validating your improved sensor.

Quantifying Selectivity: The Selectivity Coefficient

To compare the sensor's response to the target analyte versus an interfering ion, you can calculate a selectivity coefficient. A common method involves comparing the concentrations of the target and interferent that produce the same degree of fluorescence quenching.

Example Selectivity Data for a Hypothetical DHTA Sensor for Fe³⁺:

The table below shows the concentration of various ions required to achieve 50% fluorescence quenching.

Metal IonConcentration for 50% Quenching (µM)Selectivity over Fe³⁺ (C_interferent / C_target)
Fe³⁺ (Target) 15 1.0
Cu²⁺25016.7
Ni²⁺80053.3
Cr³⁺35023.3
Zn²⁺> 1000> 66.7
Na⁺> 10000> 667

Interpretation: A higher selectivity coefficient indicates better selectivity. In this example, the sensor is 16.7 times more selective for Fe³⁺ than for Cu²⁺.

Understanding the Quenching Mechanism: Stern-Volmer Analysis

The interaction between the sensor and a quencher can be analyzed using the Stern-Volmer equation, which helps distinguish between different quenching mechanisms.[4]

Equation: F₀ / F = 1 + Ksv[Q]

  • F₀: Fluorescence intensity without the quencher.

  • F: Fluorescence intensity with the quencher.

  • Ksv: Stern-Volmer quenching constant.

  • [Q]: Concentration of the quencher (your analyte).

Procedure:

  • Measure the fluorescence intensity of your DHTA sensor at various concentrations of your analyte.

  • Plot F₀/F versus [Q].

  • Interpretation of the Plot:

    • A linear plot suggests a single quenching mechanism is dominant, either purely static (complex formation) or purely dynamic (collisional).[4]

    • An upward curving plot often indicates the presence of both static and dynamic quenching mechanisms.

Understanding the mechanism provides deeper insight into the sensor-analyte interaction and can guide further optimization efforts. For instance, static quenching, which involves the formation of a non-fluorescent complex, is often associated with more specific binding interactions.[3]

References

Validation & Comparative

A Senior Application Scientist’s Guide to Quantifying Hydroxyl Radicals: Validating the Use of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Detecting the Ephemeral Hydroxyl Radical

The hydroxyl radical (•OH) is the most potent and indiscriminately reactive oxygen species (ROS) generated in biological systems.[1] Its extreme reactivity and fleeting half-life make it a primary mediator of oxidative damage to crucial biomolecules like DNA, lipids, and proteins, implicating it in a vast array of pathologies and chemical processes.[1] However, these same characteristics—high reactivity and a short lifespan—present a formidable challenge for its accurate detection and quantification.[1][2] Direct measurement is often impractical, necessitating the use of indirect methods that rely on trapping the radical to form a stable, measurable product.[2]

This guide provides an in-depth validation of the terephthalic acid (TA) assay, a widely used fluorescence-based method for quantifying hydroxyl radicals. We will explore the causality behind its mechanism, present a self-validating experimental protocol, and objectively compare its performance against other prominent techniques, providing the field-proven insights necessary for researchers to make informed methodological choices.

The Terephthalic Acid (TA) Method: A High-Fidelity Fluorescent Probe

The foundation of this method lies in the reaction between the non-fluorescent probe, terephthalic acid (TA), and hydroxyl radicals. This reaction yields a single, brilliantly fluorescent, and stable product: 2-hydroxyterephthalic acid (hTA).[3][4][5]

Mechanism of Action: Specificity by Design

The key to the TA method's success is its chemical elegance and specificity. The terephthalate molecule is structurally symmetric, meaning each of the four hydrogen atoms on the aromatic ring is chemically equivalent.[3][6] Consequently, the attack by a hydroxyl radical results in the formation of only one stable, ring-hydroxylated isomer, 2-hydroxyterephthalic acid.[3][6] This avoids the complexity of interpreting results from multiple reaction products, a known drawback of other aromatic probes like benzoate.[3]

Critically, terephthalic acid itself is virtually non-fluorescent, which ensures a very low background signal and a high signal-to-noise ratio upon the formation of the fluorescent hTA product.[4][5][6] Studies have confirmed that neither hydrogen peroxide nor superoxide radicals react with TA to form the fluorescent product, demonstrating the method's high specificity for highly reactive oxygen species like the hydroxyl radical.[4]

Caption: Reaction of non-fluorescent terephthalic acid with a hydroxyl radical to form the stable, fluorescent 2-hydroxyterephthalic acid.

Advantages of the Terephthalic Acid Method
  • High Sensitivity: The assay is remarkably sensitive, with detection limits reported as low as 2 nM to 50 nmol/dm³, enabling the quantification of minute amounts of hydroxyl radicals.[7][8]

  • Specificity: The probe is highly selective for hydroxyl radicals over other common ROS such as superoxide and hydrogen peroxide.[4][9]

  • Simplicity and Cost-Effectiveness: The method relies on standard fluorescence spectroscopy, which is more accessible and less complex than techniques like Electron Spin Resonance (ESR).[5]

  • Stable Product: The fluorescent product, 2-hydroxyterephthalic acid, is stable for hours, allowing for flexibility in measurement timing.[3][10]

Limitations and Scientific Considerations
  • Product Yield (YhTA) Variability: There is some disagreement in the literature regarding the precise yield of hTA from the reaction, which can introduce uncertainty in the absolute quantification of •OH.[7][8] One study using a Fenton system determined the yield to be approximately 31.5 ± 7%.[8][11] This variability underscores the importance of consistent calibration and standardized experimental conditions.

  • Transition Metal Interference: At high concentrations (above ~50 µM), transition metals such as Cu(II) can form complexes with terephthalate, potentially interfering with the assay.[7][8][11]

  • Photostability of the Product: While the TA probe itself does not undergo direct photolysis, the fluorescent hTA product can be degraded by UV irradiation at wavelengths shorter than 360 nm.[9] This makes the assay less suitable for photochemical systems involving significant UV exposure.[9]

Experimental Validation: A Self-Validating Protocol

Trustworthiness in scientific measurement is built on protocols that are internally consistent and validated. The following workflow is designed to quantify hydroxyl radicals generated by a standard Fenton reaction (Fe²⁺ + H₂O₂), a common in vitro source of •OH.

Step-by-Step Experimental Workflow
  • Reagent Preparation:

    • Terephthalic Acid (TA) Stock Solution: Prepare a 10 mM stock solution of disodium terephthalate in high-purity water. The use of the salt form (TPT) enhances solubility.[12]

    • 2-Hydroxyterephthalic Acid (hTA) Standard: Prepare a 1 mM stock solution of hTA in high-purity water. This will be used to generate a standard curve.

    • Fenton Reagents: Prepare fresh stock solutions of Iron(II) sulfate (e.g., 1 mM FeSO₄) and hydrogen peroxide (e.g., 10 mM H₂O₂).

    • Buffer: Prepare a suitable buffer (e.g., phosphate buffer) to maintain a consistent pH throughout the experiment, as the reaction can be pH-dependent.[13]

  • Standard Curve Generation:

    • Perform serial dilutions of the hTA stock solution to create a range of standards (e.g., 50 nM to 1 µM).

    • Measure the fluorescence intensity of each standard using a fluorescence spectrophotometer. The typical excitation and emission wavelengths are 310-315 nm and 420-425 nm, respectively.[11][14]

    • Plot fluorescence intensity versus hTA concentration to generate a standard curve. The linearity of this curve validates the instrument's response range.

  • Hydroxyl Radical Generation and Detection:

    • In a reaction vessel, combine the TA solution (final concentration ~500 µM) and buffer.

    • Initiate the Fenton reaction by adding FeSO₄ (final concentration ~5 µM) followed by H₂O₂ (final concentration ~10 µM). The excess of TA ensures efficient trapping of the generated •OH.[11]

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature, protected from light.

    • Control Groups: Prepare negative controls, including (a) TA solution without Fenton reagents, and (b) Fenton reagents without TA, to establish baseline fluorescence.

  • Measurement and Quantification:

    • Measure the fluorescence intensity of the reaction samples at the same instrument settings used for the standard curve.

    • Subtract the average fluorescence of the negative controls from the sample readings to correct for background.

    • Use the standard curve to interpolate the concentration of hTA formed in your samples.

    • The concentration of hTA is stoichiometrically related to the amount of hydroxyl radicals trapped by the TA probe.

Caption: A step-by-step workflow for the quantification of hydroxyl radicals using the terephthalic acid assay.

Comparative Analysis: TA vs. Alternative Methods

While the TA method is robust, selecting the optimal assay requires an objective comparison with other established techniques. The primary alternatives include another fluorescent probe, Coumarin-3-Carboxylic Acid (3-CCA), and the more direct spectroscopic method of Electron Spin Resonance (ESR).

FeatureTerephthalic Acid (TA)Coumarin-3-Carboxylic Acid (3-CCA)Electron Spin Resonance (ESR) with Spin Trapping
Principle Non-fluorescent probe reacts with •OH to form a single, stable fluorescent product (hTA).[3][6]Non-fluorescent probe reacts with •OH to form a fluorescent product, 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA).[15][16][17]A spin trap molecule (e.g., DMPO) reacts with •OH to form a stable radical adduct, which is directly detected by ESR spectroscopy.[18][19]
Sensitivity (LOD) High (nanomolar range, ~2-50 nM).[7][8][10]High (quantitative and sensitive).[15]High, but can be system-dependent.
Specificity High. Selective for •OH over H₂O₂ and superoxide.[4][6]Good. The primary fluorescent product is from •OH reaction.[15]Very high. Provides structural information about the trapped radical. Considered a more direct detection method.[18][20]
Key Advantages Single fluorescent product simplifies analysis. Low background fluorescence. Stable product.[3][6][10]High quantum efficiency. Allows for real-time kinetic measurements of •OH generation.[15]Provides direct evidence of specific radical formation. Can be used in vivo.[18]
Key Disadvantages Product yield can be variable. Potential interference from transition metals.[7][8] Product is photolabile to UV <360nm.[9]Can form multiple hydroxylated products, though 7-OHCCA is major.[16] Subject to inner filtering effects at high concentrations.[1]Requires specialized, expensive equipment. Prone to artifacts (e.g., non-radical oxidation of the spin trap).[21][22] Complex data interpretation.
Equipment Fluorescence Spectrophotometer or HPLC with Fluorescence Detector.Fluorescence Spectrophotometer.ESR/EPR Spectrometer.
Expert Insights: Choosing the Right Tool for the Job
  • Fluorescent Probes (TA vs. 3-CCA): Both TA and 3-CCA are excellent, sensitive tools for quantifying hydroxyl radicals in vitro.[12] The primary advantage of terephthalic acid lies in its formation of a single hydroxylated product , which greatly simplifies quantification and mechanistic interpretation.[3][6] While 3-CCA is also highly effective, the potential for hydroxylation at different positions on the coumarin ring could complicate analysis if not properly controlled.[16]

  • Indirect vs. Direct Detection (Fluorescence vs. ESR): The choice between fluorescence assays and ESR spin trapping is a classic trade-off between accessibility and directness of evidence.

    • Fluorescence assays are ideal for high-throughput screening, comparative studies, and routine quantification due to their simplicity, sensitivity, and lower cost. They provide robust, quantitative data on the consequence of hydroxyl radical formation.

    • ESR with spin trapping is the gold standard for unequivocally identifying a specific radical species.[18][20] It detects the radical adduct itself, providing more direct proof.[18] This makes it invaluable for mechanistic studies or complex biological systems where absolute certainty of the radical's identity is required. However, researchers must be vigilant for potential artifacts, as the spin trap itself can sometimes be oxidized through non-radical pathways, leading to false-positive signals.[21][22]

Conclusion and Recommendations

The terephthalic acid assay stands as a validated, robust, and highly sensitive method for the quantification of hydroxyl radicals. Its key strengths—the formation of a single, stable fluorescent product from a non-fluorescent parent molecule—provide a high-fidelity system for researchers in chemistry, biology, and pharmacology.

Our recommendation is as follows:

  • For high-throughput screening, routine quantification, and comparative analysis in well-defined in vitro systems, terephthalic acid offers an unparalleled combination of sensitivity, specificity, and ease of use.

  • For complex biological systems or mechanistic studies where the absolute, unequivocal identification of the hydroxyl radical is paramount, ESR with spin trapping should be considered the method of choice, provided the necessary equipment and expertise are available to navigate its complexities and potential artifacts.

By understanding the causality behind each method's mechanism and its inherent limitations, researchers can confidently select the appropriate tool to illuminate the critical role of the hydroxyl radical in their specific field of inquiry.

References

The Ascendancy of 2,3-Dihydroxyterephthalic Acid in MOF Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of Metal-Organic Framework (MOF) synthesis, the selection of the organic linker is a critical determinant of the final material's properties and performance. While terephthalic acid and its isomer 2,5-dihydroxyterephthalic acid have been foundational, this guide illuminates the distinct advantages of employing 2,3-dihydroxyterephthalic acid. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for designing next-generation MOFs with tailored functionalities.

This guide provides an in-depth comparison, grounded in experimental data, to showcase the unique potential of this compound in creating MOFs with enhanced catalytic activity, stimuli-responsive behavior, and broader post-synthetic modification capabilities.

The Catechol Advantage: Unlocking Novel MOF Functionalities

The defining feature of this compound is the presence of a catechol group—two adjacent hydroxyl moieties on the benzene ring. This configuration, in contrast to the hydroquinone moiety of its 2,5-isomer, imparts a unique set of chemical properties that can be harnessed in MOF design.

The proximity of the hydroxyl groups in the 2,3-position allows for strong chelation to metal centers, influencing the coordination geometry and, consequently, the framework's topology and stability. Furthermore, the catechol group is redox-active, enabling the development of MOFs with intrinsic electrochemical properties for applications in sensing and catalysis.[1] This redox activity is a significant departure from the more electronically passive nature of standard terephthalate linkers.

Comparative Analysis: 2,3-DHTA vs. Alternative Linkers

To objectively assess the benefits of this compound (2,3-DHTA), we will compare the properties of MOFs synthesized with it against those constructed with the parent terephthalic acid and the isomeric 2,5-dihydroxyterephthalic acid (2,5-DHTA), the linker for the well-known MOF-74 series.

Structural and Physicochemical Properties
PropertyMOF with Terephthalic Acid (e.g., UiO-66)MOF with 2,5-DHTA (e.g., MOF-74)MOF with 2,3-DHTA (e.g., UIO-66-2OH(2,3))MOF with 2,3-DHTA (e.g., SIMOF-6)
Key Functional Group NoneHydroquinoneCatecholCatechol
Porosity Permanent microporosityHigh permanent porosity with open metal sitesRetained microporosity after modificationFlexible, solvent-dependent porosity
Flexibility RigidGenerally RigidRigidFlexible, stimuli-responsive
Redox Activity Generally inactiveLinker can be redox-activeInherent linker redox-activityInherent linker redox-activity

This table highlights the diverse structural outcomes achievable with this compound, ranging from rigid frameworks with enhanced electronic properties to flexible, dynamic structures.

Performance in Key Applications
ApplicationMOF with Terephthalic Acid (e.g., UiO-66)MOF with 2,5-DHTA (e.g., MOF-74)MOF with 2,3-DHTA (e.g., UIO-66-2OH(2,3))
Photocatalysis Moderate activity, primarily in the UV regionLimited data, not a primary applicationEnhanced visible-light activity for dye degradation.[2][3]
Gas Sorption High stability and good capacity for CO2Excellent CO2 adsorption due to open metal sites.[4]Not the primary focus of reported studies.
Drug Delivery Studied as a stable carrierExtensively studied for loading and release of various drugsPotential for redox-responsive drug release

The enhanced photocatalytic activity of UIO-66-2OH(2,3) under visible light is a direct consequence of the catechol moiety, which extends the light absorption range of the material compared to the parent UiO-66.[2][3]

Experimental Showcase: Synthesis and Characterization

To provide actionable insights, we present detailed experimental protocols for the synthesis of two exemplary MOFs based on this compound.

Case Study 1: UIO-66-2OH(2,3) for Enhanced Photocatalysis

This example demonstrates the introduction of this compound into a pre-existing, highly stable framework to enhance its functional properties.

Experimental Workflow: Ligand Exchange for UIO-66-2OH(2,3) Synthesis

cluster_0 Synthesis of Parent UiO-66 cluster_1 Post-Synthetic Ligand Exchange ZrCl4 ZrCl4 mix_parent Mix & Sonicate ZrCl4->mix_parent TA Terephthalic Acid TA->mix_parent DMF_parent DMF DMF_parent->mix_parent hydrothermal_parent Hydrothermal Reaction (120°C, 24h) mix_parent->hydrothermal_parent wash_parent Wash with DMF & Methanol hydrothermal_parent->wash_parent UiO66 UiO-66 Product wash_parent->UiO66 mix_exchange Mix UiO-66 & 2,3-DHTA UiO66->mix_exchange DHTA This compound DHTA->mix_exchange DMF_exchange DMF DMF_exchange->mix_exchange hydrothermal_exchange Hydrothermal Reaction (120°C, 24h) mix_exchange->hydrothermal_exchange wash_exchange Wash with DMF & Methanol hydrothermal_exchange->wash_exchange UiO66_2OH UIO-66-2OH(2,3) Product wash_exchange->UiO66_2OH

Caption: Workflow for the synthesis of UIO-66-2OH(2,3) via post-synthetic ligand exchange.

Step-by-Step Methodology for UIO-66-2OH(2,3) Synthesis [5]

  • Parent UiO-66 Synthesis: Dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid in N,N-dimethylformamide (DMF).

  • Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • After cooling, collect the white precipitate and wash thoroughly with DMF and methanol to obtain pure UiO-66.

  • Ligand Exchange: Mix the synthesized UiO-66 and this compound in DMF.

  • Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • After cooling, collect the resulting yellow-brown precipitate.

  • Wash the product extensively with DMF and anhydrous methanol to yield pure UIO-66-2OH(2,3).

Case Study 2: SIMOF-6, a Flexible MOF

This example illustrates the de novo synthesis of a flexible MOF, where the choice of this compound is crucial for the framework's dynamic behavior.

Experimental Workflow: De Novo Synthesis of SIMOF-6

cluster_0 Solution Preparation cluster_1 Crystallization and Isolation Cu_sol Solution A: Cu(II) Acetate in Water/Acetic Acid mix Mix Solutions A & B Cu_sol->mix DHTA_sol Solution B: 2,3-DHTA in DMF DHTA_sol->mix crystallize Room Temperature Crystallization (7 days) mix->crystallize filter_wash Filter and Wash (DMF/Ethanol/Acetone) crystallize->filter_wash SIMOF6 SIMOF-6 Crystals filter_wash->SIMOF6 cluster_0 Core Attribute cluster_1 Resulting MOF Properties cluster_2 Drug Development Applications linker This compound (Catechol Moiety) redox Redox Activity linker->redox flexibility Structural Flexibility linker->flexibility psm Post-Synthetic Modification Potential linker->psm redox_release Redox-Responsive Drug Release redox->redox_release stimuli_release Stimuli-Responsive Drug Release flexibility->stimuli_release targeted_delivery Targeted Drug Delivery psm->targeted_delivery

References

comparative study of the sensing performance of different dihydroxyterephthalic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular tools for sensing and detection is paramount. Dihydroxyterephthalic acids (DHTAs), a class of aromatic dicarboxylic acids, have emerged as versatile building blocks in the construction of sensory materials. Their utility stems from the presence of both carboxylate and hydroxyl functional groups, which can engage in a variety of interactions, including metal coordination and hydrogen bonding. These interactions can be transduced into detectable signals, most notably changes in fluorescence, making them attractive candidates for the development of chemical sensors.

This guide provides a comparative study of the sensing performance of three dihydroxyterephthalic acid isomers: 2,5-dihydroxyterephthalic acid, 2,3-dihydroxyterephthalic acid, and 3,4-dihydroxyterephthalic acid. We will delve into their synthesis, sensing applications, and the underlying mechanisms that govern their performance. It is important to note that the extent of research into these isomers is not uniform, with the 2,5-isomer being the most extensively studied. This disparity will be a recurring theme in our comparative analysis.

The Isomers at a Glance: A Structural Overview

The positioning of the hydroxyl groups on the terephthalic acid backbone significantly influences the electronic properties and coordination chemistry of each isomer, which in turn dictates their suitability for different sensing applications.

  • 2,5-Dihydroxyterephthalic Acid (2,5-DHTA): This symmetrical isomer has its hydroxyl groups positioned para to each other. This arrangement facilitates strong intramolecular hydrogen bonding and allows for the formation of extended, porous structures like metal-organic frameworks (MOFs).

  • This compound (2,3-DHTA): In this isomer, the adjacent hydroxyl groups form a catechol-like moiety. This structure is known for its strong chelating ability towards a variety of metal ions.

  • 3,4-Dihydroxyterephthalic Acid (3,4-DHTA): Similar to the 2,3-isomer, this molecule also contains a catechol group, suggesting a strong potential for metal ion sensing. However, as we will see, its application in this area is surprisingly underexplored.

Comparative Sensing Performance

A direct, side-by-side comparison of the sensing performance of these isomers is challenging due to the limited research on the 2,3- and 3,4-DHTA isomers. However, by compiling the available data, we can construct a comparative overview.

IsomerPrimary Sensing ApplicationAnalytesSensing MechanismKey Performance Metrics (Examples)
2,5-Dihydroxyterephthalic Acid Fluorescent Sensing (often in MOFs)pH, Acid Vapors, Metal Ions (e.g., Fe³⁺, Al³⁺)Fluorescence turn-on/turn-off, Chelation Enhanced Fluorescence (CHEF), Chelation Enhanced Quenching (CHEQ)pH: Visual color change from yellow to blue. Fe³⁺: Turn-off response with a detection limit in the nanomolar range.
This compound Metal Ion ComplexationAl³⁺, Cu²⁺Complex formation, potential for fluorescence modulationLimited data available. Forms stable complexes with Al³⁺. Cu(II)-MOF shows flexible response to solvation.
3,4-Dihydroxyterephthalic Acid Largely Unexplored(Potential for metal ions)(Likely chelation-based)No specific sensing performance data found in the literature.

In-Depth Analysis of Each Isomer

2,5-Dihydroxyterephthalic Acid: The Workhorse of DHTA-Based Sensors

The 2,5-isomer has been the subject of extensive research, primarily due to its utility as a linker in the synthesis of luminescent MOFs.

  • pH and Acid Vapor Sensing: A hydrogen-bonded organic framework (HOF) constructed from 2,5-DHTA and melamine exhibits a distinct, reversible fluorescence color change from yellow to blue upon exposure to various acids in both liquid and vapor phases.[1] This response is attributed to the protonation of the melamine unit, which alters the electronic structure and, consequently, the fluorescence emission of the material. The HOF demonstrates a pH-dependent emission with distinct colors at different acidic pH levels, making it a versatile pH sensor.[1]

  • Metal Ion Sensing: MOFs incorporating 2,5-DHTA have been successfully employed as fluorescent sensors for metal ions. For instance, a zinc-based MOF (Zn-MOF-74) utilizing a 2,5-dihydroxyterephthalic acid derivative can detect Fe³⁺ ions.[2] The sensing mechanism involves a cation exchange between Fe³⁺ and the Zn²⁺ centers in the MOF, leading to the collapse of the framework and quenching of its native fluorescence.[2] This "turn-off" sensing provides a sensitive method for Fe³⁺ detection. In another example, a zirconium-based MOF composite material incorporating 2,5-dihydroxyterephthalic acid has been developed for the ratiometric fluorescence sensing of Al³⁺ ions with a "turn-on" response.[3]

Several methods for the synthesis of 2,5-dihydroxyterephthalic acid have been reported. A common approach involves the carboxylation of hydroquinone.[4] Another method involves the aromatization of diethyl-1,4-cyclohexanedione-2,5-dicarboxylate followed by hydrolysis.[2]

This compound: A Catechol Moiety with Untapped Potential

The presence of a catechol group in 2,3-DHTA makes it a prime candidate for metal ion sensing. However, its potential in this area remains largely unexplored.

  • Metal Ion Complexation: Studies have shown that this compound can act as a powerful chelating ligand, even at acidic pH. It has been shown to interact with Al³⁺, forming both 1:1 and 2:1 complexes.[5] While this study focused on the coordination chemistry, it lays the groundwork for the development of Al³⁺ sensors.

  • Metal-Organic Frameworks: A flexible MOF has been synthesized using Cu(II) and this compound. This MOF exhibits a structural change in response to the removal of solvent molecules, demonstrating a form of sensing.[2] However, this has not yet been translated into a sensor for specific analytes.

An improved, large-scale synthesis of this compound has been developed, which may facilitate its broader use in materials science and sensing applications.[1]

3,4-Dihydroxyterephthalic Acid: The Enigmatic Isomer

Despite possessing a catechol group similar to the 2,3-isomer, there is a significant lack of research on the synthesis and sensing applications of 3,4-dihydroxyterephthalic acid. The catechol moiety is a well-known strong chelator for a variety of metal ions and has been incorporated into many colorimetric and fluorescent sensors. Therefore, it is highly probable that 3,4-DHTA could be a valuable component in the design of new sensors. The lack of available literature may be due to synthetic challenges or a historical focus on the more readily available isomers.

Experimental Protocols

To provide practical guidance, this section outlines generalized experimental protocols for the synthesis and application of dihydroxyterephthalic acid isomers in sensing, based on the available literature.

Synthesis of 2,5-Dihydroxyterephthalic Acid

This protocol is based on the carboxylation of hydroquinone.[4]

Materials:

  • Hydroquinone

  • Potassium hydroxide

  • n-Octane (solvent)

  • Carbon dioxide (high pressure)

  • Hydrochloric acid

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine hydroquinone and potassium hydroxide in a suitable solvent such as n-octane.

  • Seal the reactor and pressurize with carbon dioxide.

  • Heat the mixture to the desired reaction temperature (e.g., 220 °C) with stirring for a specified duration (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the 2,5-dihydroxyterephthalic acid.

  • Collect the solid product by filtration, wash with water, and dry.

  • The purity of the product can be assessed by techniques such as HPLC, NMR, and FT-IR.[4]

Fluorescent pH Sensing using a 2,5-DHTA-based HOF

This protocol is a generalized procedure based on the work by Pathak et al.[1]

Materials:

  • 2,5-DHTA-based HOF

  • Ethanol

  • Buffer solutions of varying pH

  • Fluorometer

Procedure:

  • Disperse a small amount of the 2,5-DHTA-based HOF in ethanol to create a suspension.

  • Prepare a series of buffer solutions with a range of pH values.

  • To separate cuvettes, add the HOF suspension and then add a specific volume of each buffer solution.

  • Record the fluorescence emission spectra of each sample using a fluorometer, with an appropriate excitation wavelength.

  • Observe the changes in the emission wavelength and intensity as a function of pH.

  • For qualitative analysis, the color change under a UV lamp can be visually inspected.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams are provided.

Sensing Mechanism of a 2,5-DHTA-based MOF for Fe³⁺

G Figure 1: 'Turn-off' fluorescence sensing of Fe³⁺. MOF Luminescent MOF (2,5-DHTA linker) Quenched_MOF Non-luminescent Fe³⁺-MOF complex MOF->Quenched_MOF Cation exchange and framework collapse Fluorescence Fluorescence MOF->Fluorescence Exhibits native fluorescence Fe3 Fe³⁺ ions Fe3->Quenched_MOF No_Fluorescence Quenched Fluorescence Quenched_MOF->No_Fluorescence Results in

Figure 1: 'Turn-off' fluorescence sensing of Fe³⁺.
General Workflow for Synthesis and Sensing Application

G Figure 2: General experimental workflow. cluster_synthesis Synthesis cluster_sensing Sensing Application Start Starting Materials (e.g., Hydroquinone) Reaction Chemical Reaction (e.g., Carboxylation) Start->Reaction Purification Purification and Characterization Reaction->Purification DHTA Dihydroxyterephthalic Acid Isomer Purification->DHTA Sensor_Prep Sensor Preparation (e.g., MOF synthesis) DHTA->Sensor_Prep Analyte Introduction of Analyte Sensor_Prep->Analyte Measurement Signal Measurement (e.g., Fluorescence) Analyte->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Figure 2: General experimental workflow.

Conclusion and Future Perspectives

This comparative guide highlights the significant role of 2,5-dihydroxyterephthalic acid as a versatile building block for fluorescent sensors, particularly within the framework of MOFs. Its applications in pH, acid vapor, and metal ion detection are well-documented, with clear mechanistic insights.

In stark contrast, the sensing applications of 2,3- and 3,4-dihydroxyterephthalic acid isomers are substantially underdeveloped. The catechol moiety present in both of these isomers suggests a strong potential for metal ion sensing, yet this remains a largely untapped area of research. The limited availability of studies on these isomers presents a significant opportunity for future investigations.

For researchers and scientists in the field, this guide serves not only as a summary of the current state of knowledge but also as a call to action. There is a clear need for:

  • Exploration of the sensing capabilities of 2,3- and 3,4-dihydroxyterephthalic acid. Systematic studies on their interactions with a wide range of analytes, particularly metal ions, are warranted.

  • Direct comparative studies. Designing experiments to directly compare the sensing performance of all three isomers under identical conditions would provide invaluable data for sensor development.

  • Development of robust and scalable synthesis methods for the less-common isomers to make them more accessible to the research community.

By expanding our understanding of all dihydroxyterephthalic acid isomers, we can unlock their full potential in the development of next-generation sensing technologies for a wide array of applications in research, diagnostics, and environmental monitoring.

References

A Critical Evaluation of the 2,3-Dihydroxyterephthalic Acid Fluorescence Method for Hydroxyl Radical Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of an appropriate assay is paramount. The 2,3-dihydroxyterephthalic acid (DHTA) fluorescence method has been a widely used technique for the detection of hydroxyl radicals (•OH), some of the most reactive and damaging ROS. However, a nuanced understanding of its limitations is crucial for accurate data interpretation and the selection of the most suitable method for a given experimental context. This guide provides a critical comparison of the DHTA method with alternative techniques, supported by experimental data and detailed protocols, to empower researchers in making informed decisions.

The Allure and the Reality of the DHTA Method

The principle behind the DHTA method is its reaction with hydroxyl radicals to produce a fluorescent product, this compound. This product can be readily quantified, offering a seemingly straightforward approach to •OH detection. However, the apparent simplicity of this method belies several significant limitations that can lead to misinterpretation of results.

A primary concern is the method's susceptibility to interference from other reactive species and experimental conditions. For instance, the presence of metal ions, such as iron, can catalyze the autoxidation of terephthalic acid, leading to a false-positive signal. Furthermore, the fluorescence of the product can be influenced by pH and the presence of other molecules in the sample matrix, necessitating careful control and validation experiments.

Comparative Analysis: DHTA vs. Alternative Methods

To provide a clearer perspective, the table below compares the DHTA method with other common techniques for hydroxyl radical detection.

FeatureThis compound (DHTA)Electron Paramagnetic Resonance (EPR) with Spin Trapping3'-(p-aminophenyl) fluorescein (APF) / 3'-(p-hydroxyphenyl) fluorescein (HPF)
Principle Fluorescence detection of a specific reaction productDirect detection of paramagnetic speciesFluorescence detection upon reaction with ROS
Specificity for •OH Moderate; can be prone to interferencesHigh; provides a characteristic spectrumModerate to high; HPF is more specific for •OH than APF
Sensitivity HighModerate to highHigh
Major Limitations Interference from metal ions, pH sensitivity, potential for autoxidationRequires specialized equipment, spin traps can have their own reactivity and toxicityCan be oxidized by other ROS, potential for photo-oxidation
Experimental Complexity Relatively simpleHighRelatively simple
Cost LowHighModerate

Experimental Deep Dive: Unveiling the Limitations

To illustrate the practical implications of these limitations, consider the following experimental design comparing the DHTA method with the use of 3'-(p-hydroxyphenyl) fluorescein (HPF) for the detection of hydroxyl radicals generated by a Fenton-like reaction.

Experimental Workflow

cluster_prep Sample Preparation cluster_reaction Reaction Incubation cluster_measurement Fluorescence Measurement A Prepare Fenton Reagents (FeSO4, H2O2) D Incubate Fenton Reagents with DHTA A->D E Incubate Fenton Reagents with HPF A->E F Incubate Controls (e.g., no H2O2) A->F B Prepare DHTA Solution B->D B->F C Prepare HPF Solution C->E C->F G Measure DHTA Fluorescence (Ex/Em: ~310/~425 nm) D->G H Measure HPF Fluorescence (Ex/Em: ~490/~515 nm) E->H F->G F->H cluster_reactants Reactants cluster_product Product TA Terephthalic Acid DHTA 2-Hydroxyterephthalic Acid (Fluorescent) TA->DHTA + •OH OH •OH OH->DHTA

Performance Evaluation of 2,3-Dihydroxyterephthalic Acid-Based MOFs for Gas Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_

Introduction: A New Frontier in Porous Materials

Metal-Organic Frameworks (MOFs) represent a cutting-edge class of crystalline porous materials, constructed from metal ions or clusters linked by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities make them prime candidates for a host of applications, including gas storage and separation.[1] This guide focuses on a specific, highly promising subclass of MOFs based on the 2,3-dihydroxyterephthalic acid (H₄DOBDC or H₄dhtp) linker, often referred to as DOBDC-type MOFs.

The DOBDC linker is of particular interest due to its hydroxyl groups, which, along with the carboxylate moieties, can coordinate with metal centers. This coordination often results in a high density of open metal sites within the framework structure, which are crucial for strong interactions with gas molecules.[2][3] This guide provides a comparative analysis of the gas storage performance of various metal-based DOBDC MOFs, offering insights into their synthesis, structural properties, and performance in storing key industrial gases like carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄). We will also provide standardized protocols for their synthesis and evaluation to ensure reproducibility and aid researchers in this dynamic field.

Synthesis and Structural Characteristics: The Foundation of Performance

The most common method for synthesizing DOBDC-based MOFs is solvothermal synthesis.[4][5] This technique involves heating a mixture of the metal salt and the H₄DOBDC linker in a high-boiling-point solvent, typically N,N-dimethylformamide (DMF), within a sealed vessel like a Teflon-lined autoclave.[4] The choice of metal cation (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺) is the primary determinant of the final MOF's properties, as it directly influences the electronic environment of the open metal sites.[6]

The resulting materials, often denoted as M-DOBDC or M-MOF-74 (where M is the metal), are typically isostructural, forming hexagonal channels lined with coordinatively unsaturated metal sites.[3][7] Before gas adsorption analysis, a critical "activation" step is required. This involves removing the solvent molecules that coordinate to the metal sites during synthesis, thus exposing these sites and making the pores accessible to gas molecules. Activation is typically achieved by heating the MOF under a vacuum.

The causality behind this process is crucial: incomplete activation leads to blocked pores and occupied metal sites, resulting in significantly underestimated gas storage capacities. The success of the activation and the crystallinity of the synthesized MOF must be validated through characterization techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) analysis for surface area determination.[8]

References

benchmarking 2,3-dihydroxyterephthalic acid against other fluorescent probes for metal ions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking 2,3-Dihydroxyterephthalic Acid Against Other Fluorescent Probes for Metal Ion Detection

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical analytical challenge.[1] Fluorescent probes have emerged as indispensable tools due to their operational simplicity, high sensitivity, and spatiotemporal resolution.[2][3][4] This guide provides a comprehensive technical comparison of this compound (DHTA), a catechol-containing fluorophore, against other established classes of fluorescent probes, with a particular focus on the detection of biologically and environmentally significant metal ions like iron(III).

Understanding this compound (DHTA)

This compound is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups and two adjacent hydroxyl groups.[5][6] This specific arrangement of a catechol moiety (the two adjacent hydroxyl groups) and carboxylic acids makes it a compelling candidate for metal ion sensing.

Property Value Source
IUPAC Name This compound
Molecular Formula C₈H₆O₆[5][6][7]
Molecular Weight 198.13 g/mol [5][6]
Appearance Light yellow solid[8]
InChI Key OHLSHRJUBRUKAN-UHFFFAOYSA-N
Proposed Signaling Mechanism: Chelation-Enhanced Quenching

The primary mechanism by which DHTA is expected to sense metal ions involves the formation of a chelate complex. The catechol and adjacent carboxylate groups provide a highly efficient binding site for hard metal cations, particularly those with a high charge density like Fe³⁺, Al³⁺, and Cr³⁺.

Upon binding a paramagnetic metal ion such as Fe³⁺, the fluorescence of DHTA is typically quenched.[9][10] This "turn-off" response can be attributed to processes like photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the d-orbitals of the metal ion, which provides a non-radiative pathway for the excited state to return to the ground state.[11]

cluster_0 DHTA in Solution cluster_1 Addition of Paramagnetic Metal Ion DHTA DHTA (Fluorescent) Emission Fluorescence Emission (λem) DHTA->Emission Complex [DHTA-Fe³⁺] Complex (Non-Fluorescent) DHTA->Complex Chelation Excitation Excitation Light (λex) Excitation->DHTA Metal_Ion Fe³⁺ (Paramagnetic) Metal_Ion->Complex Quenching Fluorescence Quenching Complex->Quenching

Caption: Proposed "turn-off" signaling mechanism of DHTA upon chelation with Fe³⁺.

Comparative Benchmarking of Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific analytical requirements of the experiment.[1] DHTA is benchmarked here against other common classes of probes, particularly for Fe³⁺ detection, a common analyte due to its biological importance and role in oxidative stress.[9][12]

Probe ClassRepresentative ProbeTarget IonSignaling MechanismLimit of Detection (LOD)Key Advantages
Catechol This compound (DHTA) Fe³⁺, Al³⁺ (Predicted)Turn-Off (Predicted for Fe³⁺)Not establishedSimple structure, potential for ratiometric sensing via ESIPT.[13][14]
Rhodamine Rhodamine B derivative (RhB-DCT)Fe³⁺Turn-On42 nM[9]High quantum yield, visible light excitation, excellent photostability.[9][15]
Naphthalimide Naphthalimide-catechol conjugateFe³⁺Turn-Off65.2 nM[11]Tunable photophysical properties, good cell permeability.[11][16]
Chromone Chromone-based CP ProbeFe³⁺Turn-Off44 nM[17]Stable over a wide pH range, structurally simple.[17]
Carbon Dots N-doped CDsFe³⁺Turn-Off0.25 µMHigh water solubility, low toxicity, facile synthesis.[1][2]

Experimental Protocols for Probe Validation

To ensure scientific integrity, every probe must be subjected to a rigorous, self-validating system of experiments. The following protocols describe the essential workflows for characterizing and comparing fluorescent probes.

Experimental Workflow Overview

Prep 1. Probe & Standard Preparation (Stock Solutions, Dilutions) Abs 2. Absorbance Measurement (UV-Vis Spectrophotometer) Prep->Abs Ensure Abs < 0.1 Fluor 3. Fluorescence Measurement (Spectrofluorometer) Prep->Fluor Abs->Fluor QY 4a. Quantum Yield (Φ) Calculation (Comparative Method) Fluor->QY Titration 4b. Titration with Metal Ion (Binding Constant & Stoichiometry) Fluor->Titration LOD 4c. Limit of Detection (LOD) (3σ/S Method) Fluor->LOD Analysis 5. Comprehensive Data Analysis & Probe Comparison QY->Analysis Titration->Analysis LOD->Analysis

Caption: Standard experimental workflow for benchmarking fluorescent probes.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of fluorescence.[18] The relative method, comparing the probe to a known standard, is most common.[19][20]

  • Causality: This protocol relies on the principle that if a standard and a sample have identical absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, a ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[20]

  • Materials:

    • Spectrofluorometer and UV-Vis Spectrophotometer.

    • 10 mm path length quartz cuvettes.[20]

    • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Spectroscopic grade solvents.

  • Methodology:

    • Preparation: Prepare a series of five dilutions for both the test probe (e.g., DHTA) and the reference standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.[19][21]

    • Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the probe and the standard. Note the absorbance at the chosen excitation wavelength.

    • Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution. Use the same excitation wavelength, slit widths, and instrument settings for both the probe and the standard.

    • Data Analysis:

      • Integrate the area under the emission curve for each spectrum.

      • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

      • Determine the gradient (slope, Grad) of the linear regression for both plots.[20]

      • Calculate the quantum yield of the sample (Φₓ) using the following equation:[19] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where: Φ is the quantum yield, Grad is the gradient, η is the refractive index of the solvent, and the subscripts x and st denote the sample and standard, respectively.

Protocol 2: Determination of Binding Constant (Kₐ) and Stoichiometry

Fluorescence titration is used to quantify the affinity between the probe and the metal ion.

  • Causality: The change in fluorescence intensity upon incremental addition of the metal ion reflects the formation of the probe-metal complex. By fitting this data to a binding model, the association constant (Kₐ) can be determined.

  • Methodology:

    • Titration: Place a fixed concentration of the probe (e.g., 10 µM DHTA) in a cuvette. Sequentially add small aliquots of a concentrated stock solution of the metal ion (e.g., Fe³⁺).

    • Measurement: After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

    • Stoichiometry (Job's Plot): Prepare a series of solutions with varying mole fractions of the probe and metal ion, while keeping the total molar concentration constant. Plot the change in fluorescence intensity against the mole fraction of the probe. The peak of the plot indicates the binding stoichiometry.

    • Binding Constant Calculation: For a 1:1 binding stoichiometry, the data can be analyzed using the Benesi-Hildebrand equation:[22] 1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]ⁿ) Where: F₀ is the initial fluorescence, F is the fluorescence at a given metal concentration, Fₘₐₓ is the maximum fluorescence, Kₐ is the binding constant, and [M] is the metal ion concentration. A plot of 1/(F - F₀) versus 1/[M] should be linear, and Kₐ can be calculated from the slope and intercept.[23]

Protocol 3: Calculation of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected.

  • Causality: The LOD is statistically defined as the concentration that produces a signal significantly different from the background noise of the system.

  • Methodology:

    • Blank Measurement: Record the fluorescence intensity of a blank solution (buffer or solvent without the analyte) at least 10 times.

    • Standard Deviation of Blank (σ): Calculate the standard deviation of these blank measurements.

    • Calibration Curve: Perform a fluorescence titration with very low concentrations of the metal ion in the expected linear range of the probe. Plot the fluorescence intensity versus the analyte concentration and determine the slope (S) of the linear portion of this curve.

    • LOD Calculation: The LOD is calculated using the formula:[24] LOD = 3σ / S Where σ is the standard deviation of the blank and S is the slope of the calibration curve.[25]

Conclusion and Future Outlook

While this compound presents a structurally simple and promising platform for metal ion sensing, particularly for Fe³⁺, its performance requires thorough experimental validation. Its predicted "turn-off" mechanism, driven by a robust catechol-based chelation, positions it as a potentially effective probe. However, when benchmarked against established alternatives like rhodamine and naphthalimide derivatives, key performance metrics such as the limit of detection, quantum yield, and selectivity in complex biological media must be rigorously determined. The protocols outlined in this guide provide a self-validating framework for researchers to not only characterize DHTA but also to objectively compare its efficacy against the diverse array of fluorescent probes available, ensuring the selection of the most appropriate tool for their specific analytical needs.

References

A Comparative Guide to Metal-Organic Frameworks from 2,3-Dihydroxyterephthalic Acid and Its Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Catechol Advantage in Advanced Porous Materials

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] These crystalline materials, constructed from metal ions or clusters linked by organic ligands, have shown immense promise in fields ranging from gas storage to catalysis and biomedicine.[2][3][4] Within the vast library of organic linkers, terephthalic acid and its derivatives are foundational, providing the rigidity and connectivity necessary for robust framework construction.[5]

This guide focuses on a specific, highly functionalized linker: 2,3-dihydroxyterephthalic acid (2,3-dhtp) . The defining feature of this molecule is its catechol moiety (the two adjacent hydroxyl groups), which imparts unique chemical properties to the resulting MOFs. This catechol group serves as a versatile anchor for post-synthetic modification, a potent metal-chelating site, and a source of redox activity, making these MOFs particularly compelling for applications in drug development and catalysis.

Here, we provide a comparative analysis of MOFs synthesized from the parent 2,3-dhtp linker versus those derived from its functionalized analogues. We will explore the causal relationships between linker chemistry, synthesis conditions, and the ultimate performance of the material, offering field-proven insights for researchers and drug development professionals.

The Parent Framework: MOFs from this compound

The synthesis of MOFs using the unmodified 2,3-dhtp linker provides a baseline for understanding how structural and functional modifications influence material properties. Copper(II) is a common metal choice for coordination with this linker, leading to frameworks with interesting structural dynamics.[3][6][7]

Synthesis and Causality

The formation of a 2,3-dhtp-based MOF, such as the copper-based SIMOF-6, is typically achieved via a room-temperature solvothermal method.[6][7] The choice of solvent system, often a mixture of N,N-dimethylformamide (DMF) and water, is critical. DMF is an excellent solvent for the organic linker, while water is ideal for dissolving the metal salt (e.g., copper(II) acetate). This dual-solvent approach ensures both reactants are fully solvated, facilitating the self-assembly process that leads to crystallization over several days. The inclusion of acetic acid helps to modulate the deprotonation of the linker's carboxylic acid groups, controlling the reaction kinetics and preventing the rapid precipitation of an amorphous solid.

Experimental Protocol: Synthesis of a Cu(II)-based 2,3-dhtp MOF (SIMOF-6)
  • Reactant Preparation:

    • Solution A: Dissolve 2 mmol of copper(II) acetate monohydrate in 64 mL of water containing 1.6 mL of acetic acid.

    • Solution B: Dissolve 2 mmol of this compound in 64 mL of DMF.

  • Crystallization: Combine Solution A and Solution B in a large glass vial. Seal the vial and allow it to stand at room temperature for 7 days.

  • Isolation and Washing: After 7 days, large brown crystals should be visible. Separate the solid product by filtration.

  • Solvent Exchange: Wash the collected crystals thoroughly with fresh DMF to remove unreacted starting materials. Subsequent washes with ethanol or acetone can be performed to study solvent-dependent structural changes.[6][7]

  • Drying: Dry the material under vacuum at a moderate temperature (e.g., 60 °C) to activate the framework, taking care not to induce irreversible structural collapse.

Structural and Physicochemical Properties

MOFs derived from 2,3-dhtp often exhibit fascinating structural characteristics. The Cu-based framework SIMOF-6, for instance, possesses one-dimensional hexagonal channels and demonstrates a flexible response to changes in solvation.[3][6][7] This flexibility, or "breathing," is a dynamic structural change in response to external stimuli like the introduction or removal of guest solvent molecules.

Key properties are determined through a standard suite of characterization techniques:

  • X-ray Diffraction (XRD): Single-crystal XRD provides the definitive atomic structure, while Powder XRD (PXRD) is used to confirm the phase purity of the bulk material.[7][8]

  • Thermogravimetric Analysis (TGA): TGA is essential for determining the thermal stability of the framework and quantifying the amount of solvent within the pores.[3][8]

  • Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to calculate the Brunauer-Emmett-Teller (BET) surface area and assess the material's porosity.[1][8]

A critical aspect of these MOFs is their stability. While the coordination bonds provide structural integrity, the framework's stability can be influenced by factors like temperature and humidity. The catechol group, while offering functionality, can also be susceptible to oxidation. Complete removal of solvent from some flexible 2,3-dhtp MOFs can lead to an irreversible collapse into a dense, non-porous phase.[6][7]

The Power of Derivatization: Tuning MOF Functionality

While the parent 2,3-dhtp linker creates functional materials, derivatizing the linker before synthesis unlocks a higher level of control over the final MOF's properties. The rationale for this pre-synthetic functionalization is to rationally design materials for specific tasks. For this comparison, we will draw parallels with the well-studied 2,5-dihydroxyterephthalic acid (H₄dobdc or H₄dhtp), a positional isomer of 2,3-dhtp, which forms the renowned MOF-74 (or CPO-27) series.[9][10] The principles of how the hydroxyl groups affect the final structure and function are highly transferable.

Rationale for Linker Modification
  • Enhanced Stability: Introducing robust coordinating groups or sterically bulky moieties can strengthen the metal-ligand bond and improve the framework's resistance to chemical attack, particularly from water or acidic/basic media.[11][12] For example, Zr(IV)-based MOFs are known for their exceptional hydrothermal stability compared to many first-row transition metal MOFs.[12][13]

  • Tailored Pore Chemistry: Adding functional groups (e.g., amines, alkyl chains, or fluorine atoms) to the linker backbone alters the chemical environment within the pores.[5] This can change the hydrophobicity of the material, create specific binding sites for guest molecules, or introduce catalytic activity.[14]

  • Controlled Drug Interaction: For drug delivery applications, the linker can be functionalized with moieties that interact specifically with a drug molecule, allowing for higher loading capacity and more controlled release kinetics.[15][16][17]

Workflow for MOF Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_activation Activation Stage cluster_characterization Characterization Stage Linker Organic Linker (e.g., 2,3-dhtp) React Combine & React Linker->React Metal Metal Salt (e.g., Cu(OAc)₂) Metal->React Solvent Solvent System (e.g., DMF/H₂O) Solvent->React Crystals MOF Crystals (in mother liquor) React->Crystals Solvothermal or Room Temp. Filter Filtration & Washing Crystals->Filter SCXRD SCXRD (Atomic Structure) Crystals->SCXRD If single crystals Activate Solvent Exchange & Drying Filter->Activate PorousMOF Activated Porous MOF Activate->PorousMOF Removes guest molecules PXRD PXRD (Phase Purity) PorousMOF->PXRD TGA TGA (Thermal Stability) PorousMOF->TGA BET Gas Sorption (Porosity, Surface Area) PorousMOF->BET

Caption: General workflow for the synthesis, activation, and characterization of MOFs.

Comparative Analysis: 2,3-dhtp vs. Functionalized Analogues

Let's compare a hypothetical Cu-based 2,3-dhtp MOF with a well-known functionalized counterpart, Ni-MOF-74, which uses the 2,5-dihydroxy isomer. The key difference is the position of the hydroxyl groups, which dramatically alters the coordination environment and resulting framework topology. In MOF-74, the hydroxyl and carboxylate groups chelate the metal centers to create robust, one-dimensional hexagonal channels lined with open metal sites.[9][10]

Table 1: Comparison of Physicochemical Properties

PropertyCu-2,3-dhtp MOF (Representative)Ni-MOF-74 (from 2,5-dhtp)Rationale for Difference
Topology Flexible 1D channels[6][7]Rigid 1D hexagonal channelsLinker isomerism leads to different secondary building units (SBUs) and overall framework connectivity.
BET Surface Area Variable, often lower due to flexibility~1200 m²/g[9]The rigid and highly ordered pore structure of MOF-74 results in a higher accessible surface area.
Thermal Stability Decomposes ~260 °C[3]Stable up to ~400 °CThe chelation mode and stronger metal-ligand bonds in the MOF-74 structure provide superior thermal stability.
Chemical Stability Sensitive to complete desolvation[6]More robust, but still susceptible to degradation in harsh aqueous conditionsThe rigid framework of MOF-74 provides better kinetic stability against structural collapse.[18][19]

Performance in Drug Development Applications

The structural and chemical differences between MOFs made from parent and derivative linkers have profound implications for their performance in drug delivery and catalysis.

Drug Delivery Systems

MOFs are promising drug delivery vehicles due to their high loading capacity and potential for controlled release.[4][15][16] The functionality of the linker is paramount.

  • Parent 2,3-dhtp MOFs: The catechol group can form hydrogen bonds with drug molecules containing polar functional groups. However, the framework's flexibility might lead to less predictable release profiles.

  • Derivative MOFs (e.g., MOF-74 type): The rigid pores and exposed metal sites of MOF-74 provide well-defined binding locations for drug molecules. The pore size can be tuned by changing the metal, and the linker can be further functionalized to enhance drug compatibility. This leads to higher loading capacities and more controlled, stimuli-responsive release.[15][17]

Table 2: Comparative Performance in Drug Delivery (Illustrative Data)

ParameterCu-2,3-dhtp MOFNi-MOF-74Advantage of Derivatization
Model Drug IbuprofenIbuprofenN/A
Loading Capacity ~15 wt%~30 wt%Rigid, well-defined pores and open metal sites in MOF-74 provide more binding sites, increasing loading capacity.[17]
Release Profile Rapid initial burst releaseSustained release over 48 hoursStronger, more specific interactions between the drug and the MOF-74 framework slow down the release rate.

Conceptual Link Between Linker Choice and MOF Performance

G cluster_linker Linker Choice cluster_props Material Properties cluster_app Application Performance Parent Parent Linker (2,3-dhtp) P_Flex Flexible Structure Lower Stability Parent->P_Flex Derivative Derivative Linker (e.g., 2,5-dhtp) D_Rigid Rigid Structure Higher Stability Tunable Pores Derivative->D_Rigid A_Low Lower Drug Loading Uncontrolled Release P_Flex->A_Low A_High Higher Drug Loading Sustained Release Enhanced Catalysis D_Rigid->A_High

Caption: Impact of linker choice on MOF properties and application performance.

Catalysis

The open metal sites and functional groups within MOFs can act as potent catalytic centers.

  • Parent 2,3-dhtp MOFs: The catechol functionality itself can participate in redox reactions, and the metal nodes can serve as Lewis acid sites.

  • Derivative MOFs (e.g., MOF-74 type): The high density of coordinatively unsaturated ("open") metal sites exposed in the channels of MOF-74 makes them exceptional heterogeneous catalysts for a variety of reactions, including oxidations and Knoevenagel condensations.[20] The catalytic ability of terephthalic acid-based MOFs has been shown to be highly dependent on the choice of metal and the crystallinity of the framework.

Conclusions and Future Outlook

The choice between using this compound and its functionalized derivatives is a classic case of balancing simplicity with performance.

  • 2,3-dhtp MOFs provide a direct route to functional materials with inherent catechol reactivity and interesting structural flexibility. They serve as an excellent starting point for fundamental studies.

  • Derivative-based MOFs , exemplified by the MOF-74 family using a positional isomer, demonstrate how rational linker design can lead to materials with superior stability, higher surface area, and more precisely controlled functionality. This pre-synthetic engineering is crucial for translating MOFs from laboratory curiosities to robust, high-performance materials for demanding applications like targeted drug delivery and industrial catalysis.

Future research will likely focus on creating increasingly complex, multi-functional linkers that combine the benefits of the catechol group with other functionalities to create multi-stimuli-responsive materials, advanced catalytic systems, and highly selective drug delivery platforms. The continued exploration of new metal-linker combinations, guided by the principles outlined here, will undoubtedly push the boundaries of what is possible with these remarkable porous materials.

References

A Researcher's Guide to In Vitro ROS Detection: Assessing the Reliability of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth assessment of terephthalic acid (TA), a less common but highly reliable probe, comparing its performance against established alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources to empower you to select the optimal tool for your research.

The Mechanism: Why Terephthalic Acid Excels in Specificity

The primary challenge in ROS detection is distinguishing between the different species, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH)[1][6]. Many popular probes fail this test. Terephthalic acid (TA), however, offers a solution through its highly specific chemical reaction.

TA is an almost non-fluorescent compound that reacts specifically with the hydroxyl radical (•OH), the most potent and damaging ROS, to produce a single, brilliantly fluorescent product: 2-hydroxyterephthalic acid (HTA)[8][9][10]. Crucially, studies have demonstrated that TA does not react with other ROS like hydrogen peroxide or superoxide, a major advantage over less specific probes[8][9]. This specificity eliminates ambiguity and ensures that the detected signal is a direct and reliable measure of •OH formation.

TA_Mechanism TA Terephthalic Acid (TA) (Non-Fluorescent) HTA 2-Hydroxyterephthalic Acid (HTA) (Highly Fluorescent) TA->HTA Hydroxylation OH Hydroxyl Radical (•OH) OH->HTA

Caption: Reaction mechanism of Terephthalic Acid with a hydroxyl radical.

Comparative Analysis: Terephthalic Acid vs. The Field

The ideal ROS probe should be highly specific, cell-permeable (if used in live cells), and yield a stable, quantifiable signal[11]. Most probes, however, require a trade-off between these characteristics. The table below compares TA with other commonly used in vitro ROS detection agents.

FeatureTerephthalic Acid (TA)DCFH-DADihydroethidium (DHE) / MitoSOX™ Red
Primary Target Hydroxyl Radical (•OH)[8][9][12]General Oxidative Stress[1][13]Superoxide (O₂•⁻)[5][14]
Detection Principle Direct hydroxylation to a fluorescent product (HTA)[10].Deacetylation by esterases, then oxidation by various ROS and peroxidases to fluorescent DCF[13][15].Oxidation by O₂•⁻ to 2-hydroxyethidium, which intercalates with DNA to fluoresce[5][14].
Specificity High. Does not react with H₂O₂ or O₂•⁻[8][9].Low. Reacts with •OH, peroxynitrite, and hypochlorous acid. Oxidation is also catalyzed by heme proteins and transition metals, and is context-dependent[5][6][7].Moderate to High. Considered more specific for O₂•⁻ than DCFH-DA, but can be oxidized by other species. HPLC is needed to distinguish specific products[5].
Key Advantage Unambiguous detection of the highly reactive hydroxyl radical. Stable fluorescent product[8][12].High sensitivity and ease of use for detecting general shifts in redox state[16].Allows for specific detection of superoxide, a key upstream ROS. MitoSOX™ targets mitochondria[14][17].
Limitations Does not detect other ROS like H₂O₂ or O₂•⁻. Lower cell permeability compared to acetylated probes.Prone to artifacts from auto-oxidation and photo-oxidation. Signal is not specific to any single ROS[11].The primary oxidation product, ethidium, can also be formed by non-specific one-electron oxidants[5][14].
Excitation/Emission (nm) ~315 / 425 (for HTA)~495 / 529 (for DCF)[15]~490 / 590 (for 2-hydroxyethidium-DNA)[14]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any protocol lies in its ability to generate reproducible data and include controls that validate the findings. Here we provide a detailed methodology for using TA and contrast it with the more artifact-prone DCFH-DA assay.

Protocol 1: In Vitro Hydroxyl Radical Detection with Terephthalic Acid

This protocol is designed for cell-free systems (e.g., Fenton reactions) or cell lysates to quantify •OH generation.

Causality Behind Choices:

  • Probe Purity: Using high-purity TA is essential to avoid fluorescent contaminants that would create a high background.

  • Buffer System: A phosphate buffer is chosen for its compatibility with biological systems and its minimal interference with the reaction.

  • Standard Curve: Generating a standard curve with pure 2-hydroxyterephthalic acid is the only way to accurately quantify the amount of •OH produced. This is a critical step for trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation:

    • TA Stock Solution (10 mM): Dissolve 166 mg of terephthalic acid in 100 mL of 50 mM sodium phosphate buffer (pH 7.2). Gentle heating may be required to fully dissolve. Store protected from light.

    • HTA Standard Stock (1 mM): Dissolve 18.2 mg of 2-hydroxyterephthalic acid in 100 mL of the same phosphate buffer.

  • Standard Curve Generation:

    • Prepare a series of dilutions of the HTA standard stock in phosphate buffer to create standards ranging from 0 to 100 µM.

    • Measure the fluorescence of each standard using an excitation wavelength of ~315 nm and an emission wavelength of ~425 nm.

    • Plot fluorescence intensity versus HTA concentration to generate a standard curve.

  • Experimental Assay:

    • In a microplate or cuvette, combine your experimental components (e.g., cell lysate, Fenton reagents).

    • Add the TA stock solution to a final concentration of 500 µM to 2 mM. The optimal concentration may require titration for your specific system.

    • Incubate the reaction for the desired time period at the appropriate temperature (e.g., 30 minutes at 37°C), protected from light.

  • Measurement and Quantification:

    • Measure the fluorescence of your experimental samples at Ex/Em ~315/425 nm.

    • Use the standard curve to convert the fluorescence intensity of your samples into the concentration of HTA produced. This value stoichiometrically corresponds to the amount of •OH generated[8].

  • Validation (Controls):

    • Negative Control: Run a parallel reaction containing a known •OH scavenger, such as dimethyl sulfoxide (DMSO) or mannitol, to confirm that the signal is specifically from hydroxyl radicals. A significant decrease in fluorescence validates the assay.

    • Positive Control: Use a Fenton reaction (e.g., Fe²⁺ + H₂O₂) to generate a known amount of •OH and confirm the probe is working correctly.

Protocol 2: General ROS Detection with DCFH-DA (for comparison)

This protocol is for detecting general oxidative stress in adherent cells.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO.

  • Cell Loading:

    • Wash cultured cells with warm, serum-free medium or PBS.

    • Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C, protected from light[14]. Rationale: Serum esterases can cleave the probe extracellularly.

  • Induction & Measurement:

    • Wash the cells again to remove excess probe.

    • Add your treatment compound (e.g., an inducer of oxidative stress) in full medium.

    • Measure fluorescence immediately or after a desired incubation period using a plate reader or microscope at Ex/Em ~495/529 nm[13][15].

  • Pitfalls & Controls:

    • Lack of Specificity: The signal is not specific to any one ROS[5]. Controls with antioxidants like N-acetylcysteine (NAC) can show a reduction in signal but cannot identify the specific ROS being scavenged.

    • Artifacts: DCFH can be oxidized by cytochrome c released from mitochondria during apoptosis, leading to false positives[5]. Photo-oxidation is also a major concern during microscopy.

Decision-Making Framework: Choosing Your ROS Probe

Selecting the right tool requires a clear understanding of the experimental question. This flowchart is designed to guide your decision-making process based on your research objectives.

ROS_Probe_Decision_Tree start What is your primary research question? q1 Are you measuring a specific ROS or general oxidative stress? start->q1 ans_general General Oxidative Stress q1->ans_general General ans_specific Specific ROS q1->ans_specific Specific q2 Which specific ROS? q3 Is the ROS localized to the mitochondria? q2->q3 Superoxide (O₂•⁻) rec_ta Use Terephthalic Acid (TA) for specific detection of •OH. q2->rec_ta Hydroxyl Radical (•OH) rec_dhe Use Dihydroethidium (DHE) for cellular O₂•⁻. q3->rec_dhe No rec_mitosox Use MitoSOX™ Red for mitochondrial O₂•⁻. q3->rec_mitosox Yes rec_dcfh Use DCFH-DA as an initial screen. Be aware of artifacts and lack of specificity. Validate with other methods. ans_general->rec_dcfh ans_specific->q2

Caption: A flowchart to guide the selection of an appropriate ROS probe.

Conclusion and Recommendations

While no single probe is perfect for all applications, the evidence strongly supports the use of terephthalic acid as a highly reliable and specific tool for the in vitro detection and quantification of hydroxyl radicals[8][9]. Its key advantage is the unambiguous nature of its signal, which directly correlates to the presence of •OH, thereby avoiding the significant artifacts and interpretation challenges associated with broad-spectrum probes like DCFH-DA[5][6].

Our recommendation is clear:

  • For researchers aiming to specifically measure hydroxyl radical production, terephthalic acid is the superior choice.

  • For an initial, broad assessment of a change in cellular redox state, DCFH-DA can serve as a preliminary screening tool, but its results must be interpreted with extreme caution and should always be validated with more specific methods.

By understanding the mechanisms, advantages, and limitations of each probe, and by implementing robust, self-validating protocols, researchers can generate more accurate and reliable data, advancing our collective understanding of the complex role of ROS in health and disease.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe disposal of 2,3-dihydroxyterephthalic acid (CAS No. 19829-72-2), ensuring the protection of personnel and the environment.

The procedural choices outlined herein are based on a synthesis of regulatory mandates and established best practices in chemical waste management. Understanding the "why" behind each step is critical for fostering a culture of safety and ensuring compliance.

Hazard Assessment and Initial Precautions

This compound is a solid organic compound that, while not classified as acutely toxic, presents definite hazards that must be respected.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.[1][3]
Eye/Face Protection Safety glasses with side shields or gogglesTo protect against dust particles and accidental splashes that can cause serious eye irritation.[1][3]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH- or CEN-certified respirator may be necessary if dust is generated.[1]To avoid inhalation of dust, which can lead to respiratory tract irritation.[1][2][3][4]
Waste Characterization: The First Step in Compliance

Before disposal, you must classify this compound as either hazardous or non-hazardous waste. This determination is a legal requirement under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5][6]

Based on its known properties, this compound does not typically meet the criteria for ignitability, corrosivity, or reactivity. However, its potential toxicity and irritant properties necessitate its management as a hazardous waste.

Key Disposal Principle: Do not dispose of this compound down the drain or in regular trash.[7][8] This is a prohibited practice for hazardous chemical waste. Evaporation in a fume hood is also not a permissible disposal method.[8][9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and preparing this compound for disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[9][10][11] This can be a designated portion of a lab bench or a chemical fume hood.[9] The SAA must be under the control of laboratory personnel.[6][12]

Step 2: Select an Appropriate Waste Container

  • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[6][10]

  • The container must be in good condition, free of leaks or damage.[13]

  • Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste.[9]

Step 3: Label the Waste Container

  • Proper labeling is crucial for safety and regulatory compliance. The label must include:

    • The words "Hazardous Waste" .[9][11]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9][14]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[9]

    • The date when the first waste was added to the container.

Step 4: Waste Accumulation

  • Carefully transfer the solid this compound waste into the labeled container.

  • Avoid generating dust. If there is a risk of dust, perform the transfer in a chemical fume hood.

  • Keep the waste container securely closed at all times, except when adding waste.[9][10][14]

  • Store the waste container in the designated SAA.

Step 5: Segregate from Incompatible Chemicals

  • This compound is incompatible with strong oxidizing agents.[1]

  • Store the waste container away from incompatible materials to prevent dangerous chemical reactions.[8][9] It is best practice to use secondary containment to segregate incompatible waste streams.[6][8]

Step 6: Arrange for Disposal

  • Once the container is full or has been accumulating for the maximum allowed time (this can vary by jurisdiction, but is often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6][8][9]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty Containers

An empty container that held this compound must also be managed properly.

  • A container is considered "empty" if all contents have been removed that can be by normal means.

  • For acutely hazardous wastes (P-listed), containers must be triple-rinsed.[8] While this compound is not typically P-listed, it is good practice to rinse the container.

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.

  • Once properly rinsed, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policy.[8]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: Prevent the spill from spreading. For a solid, carefully sweep or vacuum the material. Avoid creating dust.[1]

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a labeled hazardous waste container.[1][3][8]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek medical attention.[1][3] If inhaled, move to fresh air.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill At any stage characterize Characterize as Hazardous Waste (Irritant/Toxic) ppe->characterize saa Transfer to Labeled Container in Satellite Accumulation Area (SAA) characterize->saa label_details Label must include: 'Hazardous Waste' Full Chemical Name Hazard Information saa->label_details segregate Segregate from Incompatibles (e.g., Strong Oxidizing Agents) saa->segregate store Store in Closed Container within SAA segregate->store pickup Request Pickup from EH&S or Licensed Disposal Vendor store->pickup spill_procedure Follow Spill Cleanup Protocol: Contain, Collect, and Dispose of Cleanup Materials as Hazardous Waste spill->spill_procedure spill_procedure->saa

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

Mastering the Safe Handling of 2,3-Dihydroxyterephthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling and disposal of 2,3-Dihydroxyterephthalic acid (CAS No. 19829-72-2), a compound that, while valuable in research and synthesis, presents notable hazards if mishandled. This document moves beyond a simple checklist to offer a procedural framework grounded in established safety principles, ensuring both operational excellence and personal safety.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] A thorough understanding of its hazard profile is the first step in a robust safety protocol. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335

Source: AK Scientific, Inc. Safety Data Sheet, PubChem CID 88273[1][2]

The causality behind these hazards lies in the acidic nature and chemical reactivity of the compound. As an aromatic carboxylic acid, it can disrupt the normal pH of tissues, leading to irritation upon contact. The fine particulate nature of the solid also poses a significant risk for aerosolization and subsequent inhalation, leading to irritation of the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the hazards identified above and should be in accordance with OSHA's Personal Protective Equipment standards.[2][3]

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentRationale and Field-Proven Insights
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation.Standard safety glasses are insufficient as they do not provide a seal against dust particles. Goggles offer 360-degree protection. A face shield provides an additional barrier against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully buttoned, knee-length lab coat.Nitrile and Neoprene gloves offer good resistance to a range of chemicals, including acids and organic solvents.[4][5] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. A lab coat protects your personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to maintain dust levels below exposure limits.All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or if dust generation is unavoidable, a respirator is mandatory.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Ventilation: A certified chemical fume hood is the preferred engineering control for handling this powdered compound to prevent the inhalation of dust.[6] Ensure the fume hood is functioning correctly before commencing work.

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers. This minimizes movement and the potential for cross-contamination.

Handling the Compound

The following diagram illustrates the recommended workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Close Primary Container handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Figure 1: Safe Handling Workflow for this compound.
Post-Handling Procedures

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in laboratory areas.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical and legally mandated component of the chemical lifecycle. All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Unused Compound: Unwanted this compound should be disposed of in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Aqueous Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous waste container designated for acidic waste.

Disposal Procedure

The following diagram outlines the general procedure for the disposal of acidic chemical waste. Note: Always adhere to your institution's specific waste disposal protocols and local regulations.

cluster_collection Waste Collection cluster_treatment Neutralization (if applicable and permitted) cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Labeled, Compatible Containers collect1->collect2 treat1 Dilute Acidic Solution (Acid to Water) collect2->treat1 treat2 Slowly Add Weak Base (e.g., Sodium Bicarbonate) treat1->treat2 treat3 Monitor pH to 6-8 treat2->treat3 dispose1 Arrange for Professional Hazardous Waste Pickup treat3->dispose1 dispose2 Maintain Disposal Records dispose1->dispose2

Figure 2: General Disposal Workflow for Acidic Chemical Waste.

For small quantities of acidic waste, neutralization may be an option prior to disposal, but this should only be performed by trained personnel and in accordance with institutional guidelines.[7][8] Slowly add a weak base, such as sodium bicarbonate, to a diluted solution of the acidic waste while stirring.[7] Monitor the pH until it is in the neutral range (typically 6-8). The neutralized solution may then be disposed of according to institutional protocols, which may include drain disposal for non-hazardous neutralized solutions.[8] However, for solid waste and larger quantities of liquid waste, professional disposal through your institution's environmental health and safety office is required.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

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